Cytidylyl-(3'->5')-adenosine
Description
Properties
CAS No. |
2382-66-3 |
|---|---|
Molecular Formula |
C19H25N8O11P |
Molecular Weight |
572.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O11P/c20-9-1-2-26(19(32)25-9)18-13(31)14(7(3-28)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H2,20,25,32)(H2,21,22,23)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
InChI Key |
ZLVJWOGZEAIPAO-KPKSGTNCSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O |
Other CAS No. |
2382-66-3 |
sequence |
CA |
Synonyms |
cytidilyl-3',5'-adenosine cytidylyl adenosine cytidylyl-3',5'-adenosine |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Role of Cytidylyl-(3'->5')-adenosine: A Technical Guide for Researchers
Introduction: Beyond the Canon – Unveiling the Significance of a Linear Dinucleotide
In the intricate landscape of cellular signaling, the discovery of the cGAS-STING pathway has revolutionized our understanding of innate immunity. Central to this pathway is the cyclic dinucleotide 2'3'-cGAMP, a potent second messenger that activates the adaptor protein STING to orchestrate a robust antiviral and antitumor response. However, emerging evidence suggests a more complex regulatory network involving non-canonical STING ligands. Among these, the linear dinucleotide Cytidylyl-(3'->5')-adenosine (CpA) is gaining attention as a potential modulator of innate immune signaling. This technical guide provides a comprehensive overview of the current understanding of CpA's biological role, its synthesis, and the methodologies to investigate its function, tailored for researchers, scientists, and drug development professionals. While much of the focus in the field has been on cyclic dinucleotides, this guide will illuminate the burgeoning area of linear dinucleotides and their potential to fine-tune the critical cGAS-STING pathway.
I. The Genesis of a Linear Messenger: Biosynthesis and Degradation of CpA
The precise enzymatic machinery dedicated to the synthesis of CpA in mammalian cells remains an active area of investigation. However, compelling evidence points to the promiscuous activity of cyclic GMP-AMP synthase (cGAS) as a potential source. While renowned for its production of the cyclic dinucleotide 2'3'-cGAMP, cGAS has been shown to catalyze the formation of linear dinucleotides as intermediate or side products[1][2].
The synthesis is a two-step process. First, cGAS catalyzes the formation of a 2'-5' phosphodiester bond between GTP and ATP, generating a linear intermediate. Subsequently, a 3'-5' phosphodiester bond is formed to cyclize the molecule into 2'3'-cGAMP[1]. It is plausible that under certain cellular conditions or with alternative substrates, linear intermediates such as CpA could be released before cyclization is completed.
The degradation of linear dinucleotides in the cytoplasm is thought to be carried out by various phosphodiesterases. The ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), known to hydrolyze extracellular 2'3'-cGAMP, may also play a role in the degradation of extracellular linear dinucleotides. Within the cell, the specific enzymes responsible for CpA degradation are yet to be definitively identified, but general cytoplasmic exonucleases are likely involved in its turnover[3].
II. A Non-Canonical Whisper: CpA's Putative Role in STING Signaling
The canonical activation of STING is potently induced by the binding of 2'3'-cGAMP. However, a growing body of literature describes "non-canonical" STING activation pathways that are independent of cGAMP[4][5][6]. These alternative activation mechanisms provide a framework for understanding how a linear dinucleotide like CpA might exert its biological effects.
Non-canonical STING activation can be triggered by various cellular stresses, including DNA damage. This process can involve factors such as the DNA sensor IFI16, the kinase ATM, and the DNA repair enzyme PARP-1[7]. In these scenarios, STING can be activated to predominantly signal through the NF-κB pathway, leading to the production of pro-inflammatory cytokines, as opposed to the strong type I interferon response characteristic of canonical activation[5][7].
While direct, high-affinity binding of CpA to STING has not yet been extensively characterized, it is hypothesized that it may act as a weak agonist or a modulator of STING conformation, potentially priming it for activation by other signals or biasing its downstream signaling output. The structural basis for STING's recognition of linear dinucleotides is an area of active research, with the flexible ligand-binding pocket of STING suggesting a capacity to accommodate a range of molecular structures[2][8].
Signaling Pathway: Canonical vs. Non-Canonical STING Activation
Figure 1: Simplified diagram comparing the canonical 2'3'-cGAMP-mediated STING activation pathway with a putative non-canonical pathway potentially modulated by CpA.
III. Investigating the Enigma: Methodologies for Studying CpA
Advancing our understanding of CpA's biological role requires robust and sensitive methodologies for its detection, quantification, and functional characterization.
A. Synthesis of Cytidylyl-(3'->5')-adenosine
The availability of pure CpA is essential for in vitro and cell-based assays. While not as readily available as its cyclic counterparts, chemical synthesis of CpA can be achieved through phosphoramidite chemistry, a standard method for oligonucleotide synthesis. A general approach is outlined below.
Experimental Protocol: Solid-Phase Synthesis of CpA
-
Solid Support Preparation: Start with a controlled pore glass (CPG) solid support functionalized with a protected adenosine nucleoside.
-
DMT Removal (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the adenosine using a mild acid, such as trichloroacetic acid in dichloromethane.
-
Coupling: Couple the deprotected adenosine with a cytidine phosphoramidite monomer in the presence of an activator, such as tetrazole. This forms the 3'->5' phosphodiester bond.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Oxidize the newly formed phosphite triester to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
-
Cleavage and Deprotection: Cleave the synthesized dinucleotide from the solid support and remove all remaining protecting groups from the nucleobases and the phosphate backbone using a strong base, such as ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.
-
Purification: Purify the crude CpA product using high-performance liquid chromatography (HPLC) on a reverse-phase column.
-
Characterization: Confirm the identity and purity of the synthesized CpA using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
B. Detection and Quantification of CpA
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like CpA from complex biological matrices.
Experimental Protocol: LC-MS/MS Quantification of CpA in Cell Lysates
-
Cell Culture and Treatment: Culture cells of interest and treat with stimuli expected to induce CpA production (e.g., viral infection, DNA damage-inducing agents).
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using a cold extraction solution (e.g., 80% methanol).
-
Include an internal standard, such as a stable isotope-labeled version of CpA, in the extraction solution for accurate quantification.
-
-
Sample Preparation:
-
Centrifuge the cell lysate to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS system.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase HPLC column for separation.
-
Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Couple the HPLC to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions for CpA and the internal standard to ensure high selectivity and sensitivity.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of pure CpA.
-
Quantify the amount of CpA in the samples by comparing the peak area ratio of endogenous CpA to the internal standard against the standard curve.
-
Workflow for LC-MS/MS-based Quantification of CpA
Figure 2: A step-by-step workflow for the quantification of intracellular Cytidylyl-(3'->5')-adenosine using LC-MS/MS.
C. Functional Assays for CpA Activity
To elucidate the biological function of CpA, a series of in vitro and cell-based assays can be employed to assess its ability to activate or modulate STING signaling.
1. STING Binding Assay
A direct binding assay can determine if CpA physically interacts with STING.
Experimental Protocol: In Vitro STING Binding Assay (e.g., Surface Plasmon Resonance - SPR)
-
Protein Immobilization: Immobilize purified recombinant human STING protein onto a sensor chip.
-
Analyte Injection: Flow different concentrations of CpA over the sensor surface.
-
Signal Detection: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized protein.
-
Data Analysis: Determine the association (kon) and dissociation (koff) rate constants to calculate the equilibrium dissociation constant (KD), which reflects the binding affinity.
2. Cellular STING Activation Assays
Cell-based reporter assays are crucial for determining if CpA can induce STING-dependent downstream signaling.
Experimental Protocol: IFN-β and NF-κB Reporter Assays
-
Cell Line Selection: Use a cell line that expresses the components of the STING pathway, such as HEK293T cells, co-transfected with a STING expression vector and a reporter plasmid. The reporter plasmid will contain the firefly luciferase gene under the control of either the IFN-β promoter or an NF-κB responsive element. A constitutively expressed Renilla luciferase plasmid should also be co-transfected for normalization.
-
Cell Treatment: Treat the transfected cells with varying concentrations of CpA. Include 2'3'-cGAMP as a positive control.
-
Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Compare the reporter activity in CpA-treated cells to that in untreated and positive control-treated cells.
3. Assessment of Downstream Signaling
Western blotting can be used to directly assess the phosphorylation status of key signaling proteins downstream of STING.
Experimental Protocol: Western Blot Analysis of STING Pathway Activation
-
Cell Treatment and Lysis: Treat cells (e.g., THP-1 monocytes) with CpA or controls for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates, and then separate the proteins by SDS-PAGE.
-
Immunoblotting: Transfer the separated proteins to a PVDF membrane and probe with primary antibodies specific for phosphorylated and total STING, TBK1, and IRF3.
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative levels of protein phosphorylation.
IV. Quantitative Insights and Comparative Analysis
While specific quantitative data for CpA are still emerging, we can draw comparisons with the well-characterized STING agonist 2'3'-cGAMP to provide context.
| Ligand | Binding Affinity (KD) to human STING | Cellular Potency (EC50 for IFN-β induction) | Primary Downstream Pathway |
| 2'3'-cGAMP | ~10-100 nM | ~1-10 µM | TBK1-IRF3 (strong Type I IFN) |
| CpA (putative) | Currently Undetermined | Currently Undetermined | Potentially biased towards NF-κB |
Note: The values for 2'3'-cGAMP are approximate and can vary depending on the assay conditions and cell type. The information for CpA is hypothetical and represents a key area for future research.
V. Future Directions and Therapeutic Potential
The study of Cytidylyl-(3'->5')-adenosine and other linear dinucleotides is a nascent field with significant potential. Key areas for future research include:
-
Definitive identification of the enzymatic source of endogenous CpA.
-
Comprehensive characterization of the binding kinetics of CpA to STING and other potential cellular receptors.
-
Determination of the intracellular and extracellular concentrations of CpA under various physiological and pathological conditions.
-
Elucidation of the precise signaling pathways modulated by CpA and its impact on the overall immune response.
From a therapeutic perspective, understanding the role of non-canonical STING ligands like CpA could open new avenues for drug development. While potent STING agonists are being explored as cancer immunotherapies, their systemic administration can lead to excessive inflammation. Molecules that subtly modulate STING activity, perhaps by biasing its signaling towards a more controlled pro-inflammatory response, could offer a more nuanced and safer therapeutic strategy for a range of conditions, including cancer, autoimmune diseases, and chronic inflammatory disorders. The development of stable CpA analogs could provide a toolkit of such modulators.
VI. Conclusion
Cytidylyl-(3'->5')-adenosine represents an intriguing and underexplored facet of innate immune signaling. While the shadow of its more famous cyclic cousin, 2'3'-cGAMP, has long dominated the field, the evidence for the existence and potential function of linear dinucleotides is growing. This technical guide provides a framework for researchers to delve into the biology of CpA, offering both the current state of knowledge and the practical methodologies required to push the boundaries of this exciting field. The journey to fully understand the biological role of CpA is just beginning, and the discoveries that lie ahead have the potential to reshape our understanding of innate immunity and open up new therapeutic possibilities.
References
- Ablasser, A., et al. (2013). cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING.
- Ablasser, A., & Chen, Z. J. (2019). cGAS in action: Expanding roles in immunity and disease. Science, 363(6431)
- Chin, E. N., et al. (2020). Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic. Science, 369(6506), 993-999.
- Civril, F., et al. (2013). Structural mechanism of cytosolic DNA sensing by cGAS.
- Dunphy, G., et al. (2018). Non-canonical Activation of the DNA Sensing Adaptor STING by ATM and IFI16 Mediates NF-κB Signaling after Nuclear DNA Damage. Molecular Cell, 71(5), 745-760.e5.
- Gao, P., et al. (2013). Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA. Cell, 154(4), 748-762.
- Li, L., et al. (2021). The cGAS-STING pathway: a new target for cancer immunotherapy.
- McFarland, A. P., et al. (2017). The cGAS-STING pathway as a therapeutic target in cancer. Pharmacology & Therapeutics, 177, 1-13.
- Motwani, M., et al. (2019). The STING pathway in sterile inflammation.
- Sun, L., et al. (2013).
- Zhang, C., et al. (2019). Structural basis of STING binding with and phosphorylation by TBK1.
- Zhang, X., et al. (2013). The cytosolic DNA sensor cGAS forms an oligomeric complex with DNA and undergoes switch-like conformational changes. Cell Reports, 5(6), 1367-1375.
Sources
- 1. Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Structural insights into distinct filamentation states reveal a regulatory mechanism for bacterial STING activation - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. A noncanonical cGAS–STING pathway drives cellular and organismal aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]
Cytidylyl-(3'->5')-adenosine: From a Fundamental RNA Building Block to an Immunomodulatory Signal
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cytidylyl-(3'->5')-adenosine (CpA) is a canonical dinucleotide that forms a fundamental component of all ribonucleic acid (RNA) structures. While its role as a covalent linker in the sugar-phosphate backbone of RNA is well-established, emerging evidence highlights its function as a signaling molecule, particularly in the realm of innate immunity. This guide provides an in-depth exploration of CpA, bridging its foundational biochemical properties with its newfound role as a bioactive ligand. We will detail its structural significance, delve into its immunomodulatory functions through the STING pathway, provide validated experimental protocols for its study, and discuss the implications for therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the multifaceted nature of this essential biomolecule.
The Dual Nature of Cytidylyl-(3'->5')-adenosine (CpA)
At its core, Cytidylyl-(3'->5')-adenosine is a dinucleotide composed of a cytidine molecule linked to an adenosine molecule via a phosphodiester bond.[] This 3'->5' linkage is the repeating motif that forms the backbone of RNA, a molecule essential for the coding, decoding, regulation, and expression of genes.
1.1. Biochemical and Structural Properties
The precise chemical structure of CpA dictates its function. It consists of two nucleosides—cytidine and adenosine—joined by a phosphate group. This linkage gives the RNA strand its characteristic polarity and allows for the formation of vast, complex polymers. The sequence of CpA and other dinucleotides within an RNA strand determines its primary structure, which in turn dictates the folding into secondary and tertiary structures crucial for biological function.[2][3] For instance, the presence of CpA within a messenger RNA (mRNA) codon can be critical for the recruitment of the correct transfer RNA (tRNA) during protein synthesis.
| Property | Description |
| Molecular Formula | C19H25N8O11P[] |
| Molecular Weight | 572.40 g/mol [] |
| Synonyms | CpA, 3'-O-(5'-Cytidylyl)adenosine[] |
| Key Structural Feature | A 3'->5' phosphodiester bond linking a cytidine and an adenosine ribonucleoside. |
| Biological Context | A fundamental, repeating unit within all classes of RNA (mRNA, tRNA, rRNA, ncRNA). |
1.2. The Canonical Role: A Pillar of RNA Architecture
The primary role of CpA is structural. The sequence of nucleotides in RNA, including the specific placement of CpA dinucleotides, affects RNA folding, stability, and its interactions with proteins and other nucleic acids.[2] This can influence a wide array of cellular processes, from gene splicing and silencing to the catalytic activity of ribozymes.[2]
An Emerging Paradigm: CpA as an Innate Immune Agonist
Beyond its structural role, CpA has been identified as a signaling molecule capable of activating the innate immune system. This function is mediated through the cGAS-STING pathway, a critical defense mechanism against pathogens and cellular damage.
2.1. The cGAS-STING Pathway: A Sentinel of Cellular Integrity
The cGAS-STING (cyclic GMP-AMP Synthase - STimulator of INterferon Genes) pathway is a cytosolic surveillance system.[4] When DNA from viruses, bacteria, or damaged mitochondria appears in the cytoplasm, it is detected by the enzyme cGAS.[5][6] Activated cGAS synthesizes a second messenger molecule, 2'3'-cGAMP, from ATP and GTP.[5][7] This cyclic dinucleotide then binds to the STING protein located on the endoplasmic reticulum.[4]
This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[4] There, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[7] Activated IRF3 moves to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines, mounting a powerful antimicrobial and anti-tumor immune response.[4][7]
2.2. CpA as a Non-canonical STING Ligand
While cGAMP is the canonical mammalian STING agonist, research has shown that other cyclic and linear dinucleotides, including those produced by bacteria, can also directly activate STING.[7][8] This includes linear dinucleotides like CpA. Although generally less potent than cyclic dinucleotides, the ability of linear RNA fragments to engage this pathway opens up new avenues of research into RNA-mediated immune sensing. The activation of STING by molecules like CpA suggests that RNA fragments, potentially generated during viral infection or cellular stress, can serve as danger signals to alert the immune system.
The following diagram illustrates the activation of the STING pathway, highlighting the role of dinucleotide second messengers.
Methodologies for the Study of CpA
Advancing our understanding of CpA requires robust and reproducible methodologies. This section provides validated protocols for the synthesis, detection, and functional characterization of CpA, explaining the scientific rationale behind key steps.
3.1. Synthesis of CpA: Enzymatic Approaches
While chemical synthesis is possible, enzymatic synthesis offers high specificity and yield for creating RNA oligonucleotides like CpA.[9][10] RNA polymerases can be used with synthetic DNA templates to generate specific RNA transcripts.[9][11]
Causality Behind Experimental Choice: Enzymatic synthesis using RNA polymerase is preferred for its high fidelity and ability to produce longer, specific RNA sequences under aqueous, non-denaturing conditions, which is often more straightforward than multi-step chemical synthesis requiring protection and deprotection of reactive groups.[10][12]
Protocol 1: Enzymatic Synthesis of CpA
-
Template Design: Design a short single-stranded DNA template. For CpA synthesis, a simple template like 3'-...NNNGTNN...-5' can be used, where 'G' and 'T' will template for 'C' and 'A' respectively in the RNA product.
-
Reaction Mixture Preparation: In a sterile microfuge tube, combine the following components:
-
DNA Template (e.g., 1 µM final concentration)
-
Ribonucleotides (ATP, CTP, GTP, UTP; e.g., 1 mM each)
-
RNA Polymerase (e.g., T7 or SP6 RNA Polymerase)[11]
-
RNA Polymerase Buffer (containing MgCl₂, DTT, and Tris-HCl)
-
RNase Inhibitor
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Purification: Purify the synthesized RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to isolate the CpA dinucleotide from longer transcripts and unincorporated nucleotides.
-
Validation: Confirm the identity and purity of the CpA product via mass spectrometry.
3.2. Detection and Quantification: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately detecting and quantifying small molecules like CpA from complex biological samples.
Causality Behind Experimental Choice: This method provides a powerful combination of physical separation (HPLC) with highly sensitive and specific mass-based detection (MS/MS). This two-dimensional separation is critical for distinguishing CpA from a myriad of other cellular metabolites and nucleotide fragments, ensuring analytical trustworthiness.
Protocol 2: Quantification of CpA by LC-MS/MS
-
Sample Preparation:
-
Harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen.
-
Perform metabolite extraction using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet debris and collect the supernatant.
-
Dry the supernatant under vacuum and reconstitute in an appropriate buffer for LC-MS analysis.
-
-
Liquid Chromatography (LC):
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile with 0.1% formic acid) to separate the metabolites.
-
-
Mass Spectrometry (MS/MS):
-
Ionize the eluting molecules using electrospray ionization (ESI).
-
Use a triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode.
-
Define a specific precursor-to-product ion transition for CpA to ensure highly specific detection.
-
Table of Typical Mass Transitions for CpA
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Note |
|---|---|---|---|
| Negative | 571.4 | 346.1 | [M-H]⁻ to Adenosine monophosphate fragment |
| Negative | 571.4 | 211.0 | [M-H]⁻ to Cytidine cyclic monophosphate fragment |
The workflow for this protocol is outlined below.
3.3. Functional Analysis: STING Reporter Assay
To confirm that CpA can activate the STING pathway, a cell-based reporter assay is essential. This assay measures the transcriptional activity downstream of STING activation.[13]
Causality Behind Experimental Choice: An IFN-β promoter-luciferase reporter provides a direct, quantitative readout of STING pathway activation.[13] When STING is activated, IRF3 translocates to the nucleus and binds to the IFN-β promoter, driving the expression of the luciferase gene. The resulting light output is proportional to the level of pathway activation, creating a self-validating system.[14]
Protocol 3: STING Activation Luciferase Reporter Assay
-
Cell Culture and Transfection (Day 1):
-
Plate HEK293T cells in a 96-well plate.
-
Co-transfect the cells with three plasmids:
-
-
Stimulation (Day 2):
-
After 24 hours, replace the medium.
-
Treat the cells with varying concentrations of CpA. Include a positive control (e.g., 2'3'-cGAMP) and a negative control (vehicle).
-
Incubate for another 18-24 hours.[15]
-
-
Lysis and Luminescence Reading (Day 3):
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.[13]
-
Calculate the fold induction of the IFN-β promoter activity relative to the vehicle-treated control.
-
Therapeutic and Drug Development Implications
The discovery that CpA and other dinucleotides can modulate the innate immune system has significant implications for drug development.[5] STING agonists are actively being investigated as cancer immunotherapies and vaccine adjuvants.[17][18][19]
4.1. CpA as a Potential Immunomodulator
By activating STING, CpA can help convert immunologically "cold" tumors (lacking immune cells) into "hot" tumors that are infiltrated by T cells and other immune effectors, making them more susceptible to checkpoint inhibitor therapies.[17][18] However, several challenges exist for using natural dinucleotides as drugs.
Challenges and Opportunities in Drug Development
| Challenge | Potential Solution |
|---|---|
| Poor Stability: Phosphodiester bonds are susceptible to degradation by cellular nucleases. | Development of synthetic analogues with modified backbones (e.g., phosphorothioates) to enhance stability.[8] |
| Limited Cell Permeability: The high negative charge of the phosphate backbone hinders passive diffusion across cell membranes.[8] | Formulation with delivery vehicles like nanoparticles or lipid-based carriers to improve cellular uptake.[20] |
| Systemic Toxicity: Widespread STING activation can lead to excessive inflammation. | Intratumoral injection or targeted delivery systems to confine the immune activation to the tumor microenvironment.[17] |
Conclusion and Future Directions
Cytidylyl-(3'->5')-adenosine is far more than a simple structural linker in RNA. Its identification as a bioactive ligand for the STING pathway positions it at the intersection of RNA biology and innate immunity. This dual functionality underscores a growing appreciation for the diverse roles of fundamental biomolecules in cellular signaling.
Future research should focus on several key areas:
-
Endogenous Production: Elucidating the specific cellular conditions and enzymatic pathways that lead to the generation of free CpA and other linear RNA dinucleotides.
-
Receptor Specificity: Investigating the binding affinities and activation potentials of a wide range of linear dinucleotides for STING to understand sequence-specific effects.
-
Therapeutic Optimization: Designing and synthesizing novel, non-natural CpA analogues with improved stability, potency, and drug-like properties for therapeutic applications.
By continuing to explore the complex life of this fundamental dinucleotide, we can unlock new insights into cellular communication and develop novel strategies for treating cancer and infectious diseases.
References
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BPS Bioscience. IRF Reporter (Luc) – THP-1 Cell Line (cGAS-Sting Signaling Pathway). Available from: [Link]
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Atilla-Gokcumen, G. E., & M-N, P. (2021). Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis?. International Journal of Molecular Sciences, 22(11), 5949. Available from: [Link]
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Sharmeen, L., & Taylor, J. (1987). Enzymatic synthesis of RNA oligonucleotides. Nucleic Acids Research, 15(16), 6705–6711. Available from: [Link]
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Conn, S. J., et al. (2025). Past, present, and future strategies for detecting and quantifying circular RNA variants. WIREs RNA. Available from: [Link]
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Ghaffari, A., et al. (2022). STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape. Pharmacological Research, 177, 106114. Available from: [Link]
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Li, Y., et al. (2023). Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases. Frontiers in Immunology, 14, 1151681. Available from: [Link]
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Bar-Yaacov, D., et al. (2017). Functional roles of RNA editing. ResearchGate. Available from: [Link]
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Decout, A., et al. (2017). Methods of Assessing STING Activation and Trafficking. Methods in Molecular Biology, 1656, 109-120. Available from: [Link]
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Liu, Y., et al. (2024). Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. Frontiers in Immunology, 15, 1461947. Available from: [Link]
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Sharmeen, L., & Taylor, J. (1987). Enzymatic synthesis of RNA oligonucleotides. ResearchGate. Available from: [Link]
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Wyss Institute. eRNA: Controlled Enzymatic RNA Oligonucleotide Synthesis. Available from: [Link]
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Ammann, C. G., et al. (2023). STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists. International Journal of Molecular Sciences, 24(18), 14324. Available from: [Link]
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The Emergence of a Key Bacterial Signal: A Technical Guide to Cytidylyl-(3'->5')-adenosine (c-di-AMP) in Cellular Signaling
Abstract: In the intricate world of bacterial signal transduction, the nucleotide second messenger cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical regulator of fundamental physiological processes. Initially discovered serendipitously, c-di-AMP is now recognized as an essential molecule for the viability of many Gram-positive bacteria and a key player in orchestrating responses to environmental cues.[1][2] This in-depth technical guide provides a comprehensive overview of the c-di-AMP signaling network, intended for researchers, scientists, and drug development professionals. We will delve into the enzymatic machinery governing its synthesis and degradation, explore the diverse cast of protein and RNA effectors that sense its intracellular concentration, and detail the downstream cellular pathways it modulates. Furthermore, this guide offers field-proven experimental protocols for the detection, quantification, and characterization of c-di-AMP and its interactions, providing a robust framework for researchers to investigate this pivotal signaling molecule and explore its potential as a novel antimicrobial target.
Introduction: The Dawn of a New Signaling Paradigm
The discovery of cyclic AMP (cAMP) decades ago heralded the concept of second messengers in cellular signaling. Since then, a select group of these small intracellular molecules has been identified as crucial transducers of external stimuli into specific cellular responses. Cytidylyl-(3'->5')-adenosine, or cyclic di-AMP (c-di-AMP), is a relatively recent addition to this family of signaling molecules, first identified in 2008.[2] Unlike some other second messengers, c-di-AMP is essential for the growth of several bacterial species under standard laboratory conditions, highlighting its fundamental role in bacterial physiology. Its signaling pathways are involved in a remarkable array of cellular processes, including the maintenance of cell wall homeostasis, regulation of potassium ion transport, DNA damage repair, biofilm formation, and virulence.[2] The intricate control of intracellular c-di-AMP levels, mediated by dedicated synthesis and degradation enzymes, underscores its importance in bacterial survival and adaptation. For drug development professionals, the essentiality and widespread nature of c-di-AMP signaling in pathogenic bacteria present a promising, yet underexplored, landscape for novel antimicrobial strategies.
The Metabolic Core: Synthesis and Degradation of c-di-AMP
The intracellular concentration of c-di-AMP is meticulously controlled by the coordinated action of two classes of enzymes: diadenylate cyclases (DACs) that synthesize c-di-AMP from two molecules of ATP, and phosphodiesterases (PDEs) that degrade it.[1] This dynamic equilibrium ensures that c-di-AMP levels are finely tuned to respond to cellular needs and environmental changes.
Diadenylate Cyclases (DACs): The Architects of c-di-AMP
Bacterial genomes encode for one or more DACs, which are characterized by a conserved diadenylate cyclase (DAC) domain. These enzymes can be broadly categorized into three major families based on their domain architecture and cellular localization:
-
DisA (DNA integrity scanning protein A): These are cytosolic proteins that possess a C-terminal helix-hairpin-helix (HhH) domain responsible for DNA binding, in addition to their N-terminal DAC domain. DisA enzymes are proposed to monitor DNA integrity, with their cyclase activity being modulated by their interaction with DNA.
-
CdaA (Cyclic di-AMP synthase A): These are membrane-anchored DACs with N-terminal transmembrane helices. Their localization at the cell membrane positions them to potentially sense and respond to signals related to the cell envelope.
-
CdaS (Cyclic di-AMP synthase S): Found primarily in spore-forming bacteria, these DACs are typically cytosolic and are implicated in the regulation of sporulation.
The catalytic mechanism of DACs involves the condensation of two ATP molecules to form the cyclic dinucleotide, releasing two molecules of pyrophosphate. The activity of these enzymes is subject to regulation by various factors, including protein-protein interactions and the binding of small molecules, although the precise regulatory mechanisms for many DACs are still under active investigation.
Phosphodiesterases (PDEs): The Demolition Crew
To prevent the toxic accumulation of c-di-AMP and to rapidly attenuate its signaling, bacteria employ specific phosphodiesterases. These enzymes hydrolyze the 3'-5' phosphodiester bonds of c-di-AMP, yielding either linear 5'-phosphoadenylyl(3'-5')adenosine (pApA) or two molecules of 5'-AMP. Bacterial c-di-AMP-specific PDEs are classified into two main families based on their catalytic domains:
-
DHH/DHHA1 domain PDEs: This family of PDEs possesses a characteristic DHH domain, often accompanied by a DHHA1 domain. These enzymes can be either cytosolic or membrane-associated and represent the most widespread class of c-di-AMP PDEs.
-
HD domain PDEs: These PDEs contain a conserved HD motif within their catalytic domain and are also involved in the hydrolysis of c-di-AMP.
The activity of these PDEs is also tightly regulated, providing another layer of control over the intracellular c-di-AMP concentration.
Caption: Overview of c-di-AMP synthesis and degradation pathways.
Sensing the Signal: c-di-AMP Receptors and Effectors
The biological functions of c-di-AMP are executed through its binding to a diverse array of cellular receptors, which can be broadly classified into two categories: protein-based receptors and RNA-based riboswitches. This interaction triggers conformational changes in the receptor, leading to the modulation of downstream cellular processes.
Protein Receptors: A Diverse Cast of Molecular Switches
A growing number of proteins have been identified as direct binders of c-di-AMP. These receptors often contain conserved c-di-AMP binding domains, such as the RCK_C (Regulator of Conductance of K+) domain and the CBS (Cystathionine-beta-synthase) domain. Upon binding c-di-AMP, these proteins undergo allosteric changes that alter their activity or their interaction with other molecules.
Table 1: Key c-di-AMP Protein Receptors and their Functions
| Receptor Protein | Bacterial Species (Examples) | Function | Downstream Effect of c-di-AMP Binding |
| KtrA/CpaA | Bacillus subtilis, Staphylococcus aureus | Gating components of potassium transporters | Inhibition of potassium uptake.[3][4][5] |
| KdpD | Staphylococcus aureus | Sensor kinase of the Kdp potassium uptake system | Inhibition of kdp operon expression.[6] |
| Pyruvate Carboxylase (PC) | Listeria monocytogenes, Lactococcus lactis | Central metabolic enzyme | Allosteric inhibition of enzyme activity, impacting central carbon metabolism.[1][2][7][8] |
| DarB (PstA) | Bacillus subtilis | PII-like signal transduction protein | Abolishes the interaction with the Rel protein, thus regulating the stringent response.[9] |
RNA Riboswitches: Genetic Regulation in Response to c-di-AMP
In addition to protein receptors, c-di-AMP can directly bind to structured RNA elements known as riboswitches, located in the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs). The binding of c-di-AMP to the riboswitch aptamer domain induces a conformational change in the downstream expression platform, which in turn regulates gene expression, typically by transcription termination or translation inhibition.
The ydaO/kimA-type riboswitch is a well-characterized c-di-AMP-responsive riboswitch found in many bacterial species.[10][11][12][13][14] Upon binding c-di-AMP, this riboswitch adopts a structure that promotes the formation of a terminator hairpin, leading to premature transcription termination of the downstream genes.[10] These genes often encode for proteins involved in potassium uptake and cell wall metabolism, providing a direct link between c-di-AMP levels and the regulation of these essential processes.[14]
Caption: c-di-AMP signaling through protein and RNA receptors.
Cellular Functions Governed by c-di-AMP
The intricate network of c-di-AMP synthesis, degradation, and signaling culminates in the regulation of a wide spectrum of cellular functions that are vital for bacterial survival and pathogenesis.
-
Potassium Homeostasis: One of the most critical and conserved roles of c-di-AMP is the regulation of intracellular potassium levels.[4] By directly modulating the activity of potassium transporters and controlling the expression of their encoding genes, c-di-AMP prevents the accumulation of toxic levels of potassium ions.[4][6]
-
Cell Wall Homeostasis and Antibiotic Resistance: c-di-AMP signaling is intimately linked to the integrity of the bacterial cell wall. Alterations in c-di-AMP levels have been shown to affect susceptibility to cell wall-targeting antibiotics, such as β-lactams. Elevated c-di-AMP concentrations can contribute to antibiotic resistance in some pathogenic bacteria.
-
Central Metabolism: Through the allosteric regulation of key metabolic enzymes like pyruvate carboxylase, c-di-AMP influences central carbon metabolism, ensuring a balanced metabolic state.[1][2][7][8]
-
DNA Damage Response and Sporulation: In spore-forming bacteria, c-di-AMP signaling, particularly through the DisA DAC, plays a role in monitoring DNA integrity and coordinating the initiation of sporulation in response to DNA damage.
-
Biofilm Formation and Virulence: Emerging evidence suggests that c-di-AMP signaling can influence the formation of biofilms and the expression of virulence factors in pathogenic bacteria, thereby impacting their ability to cause disease.
-
Host Immune Response: When pathogenic bacteria invade host cells, c-di-AMP can be released into the host cytoplasm, where it is recognized by host immune sensors. This recognition triggers an innate immune response, highlighting the role of c-di-AMP as a pathogen-associated molecular pattern (PAMP).
Experimental Methodologies: A Practical Guide
Investigating the c-di-AMP signaling network requires a robust toolkit of experimental techniques. This section provides an overview and step-by-step methodologies for key experiments.
Quantification of Intracellular c-di-AMP by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of c-di-AMP in bacterial cell lysates.
Protocol: LC-MS/MS Quantification of c-di-AMP
-
Bacterial Cell Lysis and Nucleotide Extraction:
-
Grow bacterial cultures to the desired growth phase.
-
Rapidly quench metabolic activity by adding cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v) to the cell suspension.
-
Lyse the cells using methods such as bead beating or sonication.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the nucleotides.
-
-
Sample Preparation:
-
Dry the nucleotide extract using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 5% acetonitrile in water).
-
Filter the sample through a 0.22 µm filter to remove any remaining particulate matter.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the nucleotides using a reversed-phase C18 column with a gradient of mobile phases (e.g., aqueous ammonium acetate and acetonitrile).
-
Mass Spectrometry: Perform tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for c-di-AMP (e.g., m/z 659.2 -> 136.1) should be monitored for quantification.
-
Quantification: Generate a standard curve using known concentrations of a pure c-di-AMP standard to accurately quantify the amount of c-di-AMP in the bacterial samples.
-
Characterizing c-di-AMP-Receptor Interactions
Understanding the binding affinity and kinetics of c-di-AMP with its protein and RNA receptors is crucial for elucidating its mechanism of action. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques for this purpose.
Protocol: Isothermal Titration Calorimetry (ITC) Analysis
-
Sample Preparation:
-
Purify the protein or RNA receptor of interest to high homogeneity.
-
Prepare a concentrated solution of the receptor in a suitable buffer.
-
Prepare a solution of c-di-AMP in the same buffer. It is critical that the buffer composition is identical for both the receptor and the ligand to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the receptor solution into the sample cell of the ITC instrument.
-
Load the c-di-AMP solution into the injection syringe.
-
Perform a series of small, sequential injections of the c-di-AMP solution into the sample cell while monitoring the heat changes associated with binding.
-
A control experiment, titrating c-di-AMP into buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Sensor Chip Preparation:
-
Immobilize the purified receptor (ligand) onto the surface of a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry or other appropriate methods.[18][19][20][21]
-
A reference flow cell should be prepared in parallel, either by leaving it blank or by immobilizing an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.[20]
-
-
SPR Experiment:
-
Inject a series of increasing concentrations of c-di-AMP (analyte) over the sensor chip surface at a constant flow rate.[19][21]
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time, which is proportional to the amount of analyte binding to the immobilized ligand.
-
After each injection, regenerate the sensor surface by flowing a suitable regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the experimental flow cell signal to obtain the specific binding sensorgram.
-
Analyze the sensorgrams to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).
-
c-di-AMP Signaling as a Target for Drug Discovery
The essentiality of c-di-AMP signaling in many pathogenic bacteria makes the enzymes involved in its metabolism attractive targets for the development of novel antimicrobial agents.[1][2] Inhibitors of DACs would lead to a depletion of c-di-AMP, while inhibitors of PDEs would cause its toxic accumulation. Both scenarios are expected to be detrimental to bacterial growth and survival.
High-Throughput Screening (HTS) for Modulators of c-di-AMP Signaling:
The development of robust and sensitive high-throughput screening assays is essential for the discovery of small molecule inhibitors of DACs and PDEs.[22][23][24][25][26] These assays can be designed based on various principles, including:
-
Fluorescence-based assays: Utilizing fluorescently labeled substrates or products to monitor enzyme activity.
-
Luminescence-based assays: Coupling the production or consumption of ATP or pyrophosphate to a light-emitting reaction.
-
Protein-protein interaction-based assays: Screening for compounds that disrupt the interaction between a DAC or PDE and its regulatory partner.[22]
The identification of potent and selective inhibitors of c-di-AMP metabolizing enzymes holds great promise for the development of a new class of antibiotics with novel mechanisms of action.[27][28][29][30][31]
Conclusion and Future Perspectives
The field of c-di-AMP signaling has expanded rapidly since its discovery, revealing a complex and elegant regulatory network that governs fundamental aspects of bacterial physiology. From maintaining ionic homeostasis to controlling virulence, the influence of this small molecule is far-reaching. The continued exploration of the intricate mechanisms of c-di-AMP synthesis, degradation, and signal transduction will undoubtedly uncover new layers of complexity and provide deeper insights into the inner workings of the bacterial cell. For researchers in both academia and industry, the c-di-AMP signaling pathway represents a fertile ground for discovery, with the potential to yield not only a greater understanding of bacterial life but also novel therapeutic strategies to combat infectious diseases. The development of sophisticated tools to probe and manipulate this pathway will be instrumental in realizing this potential.
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An In-Depth Technical Guide to Preliminary Investigations into the Therapeutic Potential of Cytidylyl-(3'->5')-adenosine
Foreword
The landscape of neuropharmacology is in a perpetual state of evolution, driven by the pursuit of novel molecular entities that can address the complexities of neurological and psychiatric disorders. Within this dynamic field, the dinucleotide Cytidylyl-(3'->5')-adenosine (CpA) has emerged as a molecule of interest. While its role in RNA editing is acknowledged, its broader therapeutic potential remains largely uncharted territory.[1] This guide provides a comprehensive framework for the preliminary preclinical investigation of CpA, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a hypothesis-driven exploration of its potential mechanisms of action, leveraging its structural similarities to key signaling molecules.
Cytidylyl-(3'->5')-adenosine (CpA): A Molecule of Untapped Potential
Cytidylyl-(3'->5')-adenosine is a dinucleotide composed of a cytidine molecule linked to an adenosine molecule via a 3'-5' phosphodiester bond.[1] It is crucial to distinguish this molecule from other compounds that share the "CPA" acronym, such as cyclic phosphatidic acid or cryoprotective agents, which have entirely different chemical structures and biological functions.
The therapeutic potential of dinucleotides is increasingly recognized. For instance, nicotinamide adenine dinucleotide (NAD+) and its precursors have shown promise in models of age-related neurodegenerative diseases by influencing cellular metabolism and DNA repair. This precedent provides a compelling rationale for the systematic investigation of other endogenous dinucleotides like CpA for their potential neuropharmacological activity. The initial suggestion of CpA's therapeutic utility in neurological and psychiatric disorders warrants a rigorous and methodical preclinical evaluation.[1]
Hypothesized Mechanisms of Action: A Logical Starting Point
Given the limited direct research on CpA's signaling pathways, a logical starting point is to formulate hypotheses based on its constituent molecules: adenosine and cytidine.
Primary Hypothesis: CpA acts as a modulator of purinergic signaling, primarily through interaction with adenosine receptors. Adenosine is a well-established neuromodulator that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are implicated in a multitude of physiological processes, including neurotransmission, inflammation, and cerebral blood flow. It is plausible that CpA could act as an agonist or antagonist at one or more of these receptors, or modulate their activity in some other fashion.
Secondary Hypotheses:
-
Metabolic Conversion: CpA may be enzymatically cleaved in the extracellular or intracellular space into adenosine and cytidine 5'-monophosphate. The resulting adenosine could then activate its cognate receptors.
-
Intracellular Signaling: CpA could be transported into cells and directly interact with intracellular signaling proteins, although this is a more speculative avenue.
The experimental workflows detailed in this guide are designed to systematically test these hypotheses.
In Vitro Preclinical Evaluation Workflow: A Phased Approach
A carefully staged in vitro evaluation is paramount to efficiently and ethically progressing our understanding of CpA's therapeutic potential.
Phase 1: Foundational Assessment of Bioactivity and Cytotoxicity
The initial step is to determine the optimal concentration range for CpA and to assess its potential cytotoxicity in relevant neuronal cell lines.
Choice of Cell Lines:
A selection of well-characterized human and rodent neuronal cell lines is recommended to provide a comprehensive initial screen.
| Cell Line | Origin | Key Characteristics | Relevance |
| SH-SY5Y | Human neuroblastoma | Dopaminergic phenotype, can be differentiated into a more mature neuronal phenotype. | Parkinson's disease, Alzheimer's disease, general neurotoxicity studies.[2] |
| PC-12 | Rat pheochromocytoma | Differentiates into sympathetic-like neurons in response to nerve growth factor (NGF). | Neuronal differentiation, neurotrophic factor signaling. |
| HT22 | Mouse hippocampal | Susceptible to glutamate-induced excitotoxicity. | Stroke, neurodegenerative diseases.[2] |
Experimental Protocol: Cell Viability Assay (XTT Method)
The XTT assay is a colorimetric method that measures the metabolic activity of viable cells, offering an advantage over the MTT assay as the formazan product is water-soluble, eliminating a solubilization step.[1][3]
-
Cell Seeding: Plate the chosen neuronal cell lines in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of CpA (e.g., from 1 nM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the CpA-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
Assay: Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the EC₅₀ (for proliferative effects) or IC₅₀ (for cytotoxic effects).
Phase 2: Interrogation of Adenosine Receptor Interaction
This phase directly addresses the primary hypothesis by investigating whether CpA binds to adenosine receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of CpA to displace a known high-affinity radiolabeled ligand from its receptor.
-
Membrane Preparation: Prepare cell membrane fractions from HEK293 cells stably expressing each of the human adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand for each receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-CGS 21680 for A2A), and increasing concentrations of unlabeled CpA.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Quantification: Wash the filters to remove unbound radioligand. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of CpA. Fit the data to a one-site competition model to determine the inhibition constant (Ki) of CpA for each receptor subtype.
Phase 3: Delineating Downstream Signaling Cascades
If CpA demonstrates binding to an adenosine receptor, the next logical step is to characterize its functional effect on downstream signaling pathways. The canonical pathway for A2A and A2B receptors involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). A1 and A3 receptors typically inhibit adenylyl cyclase.
Experimental Workflow for Investigating Adenosine Receptor-Mediated Signaling
Figure 1: In Vitro Signaling Pathway Investigation Workflow.
Experimental Protocol: cAMP Immunoassay
This assay quantifies changes in intracellular cAMP levels following CpA treatment.
-
Cell Culture and Treatment: Culture neuronal cells in 24-well plates. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with various concentrations of CpA for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.[4][5][6][7][8]
-
ELISA Procedure: Perform the competitive ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates, a cAMP-HRP conjugate, and a cAMP-specific antibody to a pre-coated plate.
-
Data Acquisition: After washing and adding a substrate, measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve.
Experimental Protocol: PKA Activity Assay
This assay measures the enzymatic activity of PKA.
-
Cell Lysate Preparation: Treat cells with CpA as described above and prepare cell lysates.
-
Kinase Reaction: Use a commercial PKA activity assay kit.[9][10][11][12][13] These kits typically provide a specific PKA substrate (e.g., kemptide) and ATP. The reaction is initiated by adding the cell lysate to the reaction mixture.
-
Detection: The detection method varies between kits but often involves measuring the amount of phosphorylated substrate, either through a colorimetric or radioactive readout.
-
Data Analysis: Quantify PKA activity relative to untreated controls.
Experimental Protocol: Western Blot for CREB Phosphorylation
This technique detects the phosphorylation of the transcription factor CREB at Serine 133, a hallmark of its activation.
-
Protein Extraction and Quantification: Treat cells with CpA, lyse them, and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the intensity of the p-CREB bands and normalize to the total CREB protein levels to determine the relative increase in phosphorylation.
In Vivo Preclinical Evaluation Workflow: Bridging the Gap to Clinical Relevance
Positive in vitro results provide the impetus for progressing to in vivo studies to assess the therapeutic potential of CpA in a whole-organism context.
Phase 1: Pharmacokinetic and Safety Assessment
Prior to efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of CpA, as well as its safety profile in vivo. These studies are beyond the scope of this preliminary guide but are a critical step in drug development.
Phase 2: Efficacy in Animal Models of Neurological and Psychiatric Disorders
The choice of animal model is dictated by the initial in vitro findings and the therapeutic area of interest.
Animal Models for Neurodegenerative Disorders (e.g., Alzheimer's Disease):
-
5xFAD Mice: These mice express five familial Alzheimer's disease mutations and exhibit an early and aggressive amyloid pathology.
-
3xTg-AD Mice: These mice develop both amyloid plaques and neurofibrillary tangles, key pathological hallmarks of Alzheimer's disease.[14]
Animal Models for Psychiatric Disorders (e.g., Depression):
-
Chronic Mild Stress (CMS): This model exposes rodents to a series of unpredictable, mild stressors over several weeks to induce a state of anhedonia and behavioral despair, mimicking key features of human depression.[15][16][17][18]
-
Forced Swim Test (FST) and Tail Suspension Test (TST): These are acute tests that measure behavioral despair. Antidepressant compounds typically reduce the duration of immobility in these tests.[16][17][19][20][21][22]
Experimental Workflow for In Vivo Efficacy Testing
Figure 2: In Vivo Efficacy Evaluation Workflow.
Protocols for Assessing Cognitive Function in Mice:
-
Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water.
-
Novel Object Recognition: This test evaluates recognition memory. Mice are exposed to two identical objects and later presented with one familiar and one novel object. The time spent exploring the novel object is a measure of memory.[23]
Protocols for Assessing Antidepressant-like Activity in Mice:
-
Forced Swim Test: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured.[19]
-
Tail Suspension Test: Mice are suspended by their tails, and the duration of immobility is recorded.[20][21]
-
Sucrose Preference Test: This test measures anhedonia, a core symptom of depression. The preference for a sweetened solution over plain water is assessed.
Interpreting the Data and Charting the Path Forward
The data generated from this comprehensive preclinical evaluation will provide a robust foundation for decision-making.
Potential Outcomes and Interpretations:
| In Vitro Findings | In Vivo Findings | Interpretation and Next Steps |
| CpA binds to an adenosine receptor subtype with high affinity and demonstrates functional activity (e.g., increases cAMP). | CpA improves cognitive function in an Alzheimer's disease model and increases p-CREB in the hippocampus. | Strong evidence for a therapeutic potential mediated by the specific adenosine receptor. Proceed to lead optimization and further preclinical development. |
| CpA shows weak or no binding to adenosine receptors but demonstrates neuroprotective effects in cell-based assays. | CpA shows efficacy in an animal model. | The mechanism of action is likely independent of direct adenosine receptor agonism/antagonism. Investigate the secondary hypotheses (e.g., metabolic conversion to adenosine). |
| CpA is cytotoxic at low concentrations. | N/A | High likelihood of a poor therapeutic window. Consider abandoning the molecule or exploring targeted delivery systems. |
| No significant in vitro or in vivo activity is observed. | N/A | The initial hypothesis is not supported. Re-evaluate the therapeutic potential of CpA. |
Conclusion
The preliminary investigation into the therapeutic potential of Cytidylyl-(3'->5')-adenosine is a scientifically compelling endeavor. By adopting the structured, hypothesis-driven approach outlined in this guide, researchers can systematically unravel the pharmacological properties of this intriguing dinucleotide. The integration of in vitro and in vivo models, coupled with a rigorous assessment of molecular mechanisms, will provide the critical data necessary to determine whether CpA holds promise as a future therapeutic for neurological and psychiatric disorders.
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The Influence of the CpA Dinucleotide Context on ADAR-Mediated RNA Editing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RNA editing by Adenosine Deaminases Acting on RNA (ADARs) is a critical post-transcriptional modification that diversifies the proteome by converting adenosine (A) to inosine (I), which is subsequently interpreted as guanosine (G) by cellular machinery.[1][2] This process is not random; the efficiency of A-to-I editing is profoundly influenced by the local sequence context and the broader double-stranded RNA (dsRNA) structure. A key determinant of ADAR's substrate specificity is the nucleotide immediately 5' to the target adenosine. This guide provides a detailed technical exploration of the role of the Cytidylyl-(3'->5')-adenosine (CpA) dinucleotide sequence as a modulating context for ADAR-mediated editing. We will dissect the mechanistic basis of nearest-neighbor preferences, present methodologies for quantifying these effects, and discuss the implications for both endogenous biological regulation and the development of novel RNA therapeutics.
Fundamentals of A-to-I RNA Editing
RNA editing is a collective term for post-transcriptional processes that alter the nucleotide sequence of an RNA molecule from that encoded by its template DNA.[3][4] The most prevalent form of RNA editing in metazoans is the deamination of adenosine to inosine, catalyzed by the ADAR family of enzymes.[1][5]
The A-to-I Conversion and its Consequences
ADAR enzymes catalyze the hydrolytic deamination of the adenine base at the C6 position within a dsRNA substrate, converting it to inosine.[6][7] Because the chemical structure of inosine is similar to guanosine, it is recognized as such by the cell's translational and splicing machinery.[6] This A-to-I change can have profound biological consequences:
-
Protein Recoding: If the editing event occurs within a coding sequence (CDS), it can change a codon, leading to the translation of a protein isoform with a different amino acid and potentially altered function.[8][9]
-
Modulation of Splicing: The creation of a new G-like nucleotide can create or abolish splice sites, altering the final mRNA transcript.[8]
-
Altered Gene Expression: Editing within non-coding regions, such as 3' UTRs, can affect mRNA stability, localization, and regulation by microRNAs (miRNAs).[5][8]
-
Innate Immunity Regulation: ADAR1 plays a crucial role in editing endogenous dsRNA, marking it as "self" to prevent the activation of innate immune responses that would otherwise be triggered by cellular dsRNA sensors like MDA5.[7][10]
The ADAR Enzyme Family
In mammals, the ADAR family consists of three members: ADAR1, ADAR2, and ADAR3. ADAR1 and ADAR2 are the catalytically active enzymes, while ADAR3 is thought to be inactive and may play a regulatory role.[7][11]
-
ADAR1: Exists in two isoforms: the constitutively expressed p110 isoform is primarily nuclear, while the interferon-inducible p150 isoform is found in both the nucleus and cytoplasm. ADAR1 is essential for life and plays a vital role in preventing autoimmunity.[6][12]
-
ADAR2: Predominantly located in the nucleus and is highly expressed in the brain.[6] It is responsible for many specific and highly efficient editing events in neuronal transcripts that are critical for normal neurological function.[13]
Both active enzymes contain one or more N-terminal double-stranded RNA Binding Domains (dsRBMs) that recognize and bind to the dsRNA substrate, and a C-terminal catalytic deaminase domain that performs the A-to-I conversion.[2]
The Critical Role of Sequence Context in ADAR Specificity
ADAR enzymes do not edit every adenosine within a dsRNA molecule. Specificity is determined by a combination of the overall RNA structure and, crucially, the local nucleotide sequence surrounding the target 'A'.[14]
Nearest-Neighbor Preferences: The CpA Context
The most significant determinant of local sequence preference is the nucleotide at the 5' position relative to the editing site.[6] Both ADAR1 and ADAR2 exhibit a clear hierarchy of preference for this 5' neighbor.
The generally accepted preference for both enzymes is: U > A > C > G .[6]
This hierarchy places the Cytidylyl-(3'->5')-adenosine (CpA) context in a moderately disfavored position. Editing of an adenosine preceded by a cytidine is less efficient than one preceded by a uridine or an adenosine, but more efficient than one preceded by a guanosine. While the 3' neighboring base is considered less important, both enzymes show a preference for guanosine (G) at this position.[6]
The mechanistic basis for this preference is believed to lie in the architecture of the ADAR catalytic domain.[14] The enzyme utilizes a base-flipping mechanism to access the target adenosine. The identity of the neighboring bases can influence the energetic favorability of this flipping action, rather than being directly recognized by specific amino acid contacts in all cases.[14]
Table 1: Summary of ADAR Nearest-Neighbor Preferences
| Enzyme | 5' Neighbor Preference | 3' Neighbor Preference | Source(s) |
| ADAR1 | U > A > C > G | G > C ≈ A > U | [6] |
| ADAR2 | U > A > C > G | G > C > U ≈ A | [6][13] |
Experimental Methodologies for Studying CpA Context Effects
To quantitatively assess the impact of the CpA context on editing efficiency, researchers can employ a range of in vitro and cellular assays. The key is to compare the editing of a target 'A' within a CpA context against other contexts (e.g., UpA as a positive control, GpA as a negative control) while keeping the rest of the dsRNA sequence constant.
Protocol 1: In Vitro ADAR Activity Assay
-
Rationale: This method allows for the direct measurement of enzymatic activity on a defined substrate, eliminating confounding variables from the cellular environment. It directly tests the hypothesis that the CpA sequence is inherently less preferred by the ADAR enzyme.
-
Methodology:
-
Substrate Design: Synthesize short (e.g., 50-100 bp) RNA oligonucleotides. One strand should contain the target adenosine within various contexts (e.g., 5'-...UC AG ...-3'). Create corresponding strands for UpA, ApA, and GpA contexts as controls. The complementary strand should have a C opposite the target A to create a preferred A:C mismatch, which enhances editing efficiency.[13]
-
dsRNA Annealing: Anneal the complementary RNA strands to form dsRNA substrates.
-
Enzyme Purification: Express and purify recombinant human ADAR1 or ADAR2 catalytic domain.
-
Deamination Reaction: Incubate a fixed amount of dsRNA substrate with the purified ADAR enzyme in an appropriate reaction buffer for a defined time period (e.g., 1-4 hours) at 37°C.
-
RNA Purification: Stop the reaction and purify the RNA to remove the enzyme and buffer components.
-
Analysis:
-
Reverse transcribe the RNA to cDNA.
-
PCR amplify the region of interest.
-
Analyze the product via Sanger sequencing. The editing efficiency can be quantified by measuring the relative peak heights of the 'A' and 'G' signals at the target position.
-
-
-
Self-Validating System: The inclusion of a highly-favored context (UpA) and a highly-disfavored context (GpA) serves as internal validation. Significant editing of the UpA substrate confirms enzyme activity, while minimal editing of the GpA substrate confirms its specificity. The level of editing at the CpA site can then be reliably interpreted relative to these controls.
Protocol 2: Cellular Reporter Assay
-
Rationale: This assay measures editing efficiency within a living cell, accounting for the complete cellular machinery. It answers the question of how the CpA context affects editing in a more biologically relevant setting.
-
Methodology:
-
Vector Construction: Engineer a mammalian expression vector containing a fluorescent reporter gene (e.g., EGFP).
-
Site-Directed Mutagenesis: Introduce a premature stop codon (UAG) into the reporter's coding sequence at a position that ablates fluorescence. The adenosine in this codon will be the editing target.
-
Context Variation: Create multiple versions of this vector where the nucleotide 5' to the UAG codon is varied. For the CpA context, the sequence would be C-UAG. Control vectors would contain U-UAG, A-UAG, and G-UAG.
-
Transfection: Transfect these plasmid constructs into a suitable human cell line (e.g., HEK293T), which endogenously expresses ADARs.
-
Analysis: After 48-72 hours, measure reporter gene expression. A-to-I editing of the UAG codon converts it to UIG, which is read as UGG (Tryptophan), thus restoring the full-length, functional fluorescent protein. The intensity of the fluorescence, measured by flow cytometry or a plate reader, is directly proportional to the editing efficiency.
-
-
Self-Validating System: Comparing the fluorescence from the CpA construct to the high signal from the UpA construct and the low/background signal from the GpA construct provides a robust, internally-controlled system to quantify the relative editing efficiency of the CpA context in vivo.
Biological and Therapeutic Implications
Understanding the modulatory effect of the CpA context is critical for both interpreting natural editing events and designing RNA-based drugs.
Endogenous Regulation
The lower editing efficiency at CpA sites may be a mechanism for fine-tuning the stoichiometry of protein isoforms. A crucial protein might require only a small percentage of an edited isoform to function correctly, a level that can be stably maintained by a disfavored editing context like CpA.
Drug Development and Therapeutic RNA Editing
A promising therapeutic strategy involves using antisense oligonucleotides (ASOs), often called guide RNAs (gRNAs), to recruit endogenous ADAR enzymes to a specific mRNA target.[15][16] This can be used to correct disease-causing G-to-A point mutations at the RNA level, restoring the function of a critical protein.[10][15]
The challenge arises when the target adenosine is naturally preceded by a cytidine. The inherent inefficiency of editing at a CpA site means that a standard gRNA might not achieve a therapeutically relevant level of correction.
Strategies to Overcome Low CpA Efficiency:
-
Guide RNA Optimization: The gRNA can be chemically modified or its sequence adjusted to create a more stable and attractive dsRNA structure for ADAR binding, potentially overriding the negative influence of the 5'-C.
-
Recruiting Exogenous ADARs: In some therapeutic models, an engineered ADAR enzyme with altered preferences could be delivered along with a gRNA, although this adds complexity and potential immunogenicity.[10]
The ability to precisely predict and modulate editing based on local sequence is therefore a central goal for the advancement of RNA editing therapeutics.[16]
Conclusion and Future Directions
The Cytidylyl-(3'->5')-adenosine dinucleotide is not merely a passive component of the RNA chain; it is an active modulator of A-to-I RNA editing. Its position within the ADAR preference hierarchy (U > A > C > G) designates it as a context that permits, but attenuates, editing efficiency. This nuanced control has significant implications for the fine-tuning of the proteome in healthy cells and presents a quantifiable challenge that must be engineered around in the burgeoning field of RNA therapeutics.
Future research will focus on high-throughput screening methods to identify optimal gRNA designs for difficult editing contexts like CpA, deeper structural studies to fully elucidate the basis of neighbor preference, and a more comprehensive mapping of the "editome" to understand how disfavored sites contribute to biological complexity and disease.
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- Programmable RNA editing with endogenous ADAR enzymes – a feasible option for the treatment of inherited retinal disease? - PubMed Central. (n.d.). PubMed Central.
- 3'-O-(5'-Cytidylyl)adenosine - BOC Sciences. (n.d.). BOC Sciences.
- Specificity of ADAR-mediated RNA editing in newly identified targets - PubMed Central. (n.d.). PubMed Central.
- Mechanistic insights into editing-site specificity of ADARs - PMC - NIH. (n.d.).
- Functional roles of RNA editing. Adenosine and cytidine deaminases... - ResearchGate. (n.d.).
- Mechanism of RNA Editing | Site Specific Deamination - YouTube. (2022, July 8). YouTube.
- Emerging Roles of RNA 3′-end Cleavage and Polyadenylation in Pathogenesis, Diagnosis and Therapy of Human Disorders - PubMed Central. (n.d.). PubMed Central.
- Biological significance of RNA editing in cells - PubMed. (2012, September). PubMed.
- RNA Editing by Adenosine Deaminases That Act on RNA - PMC - NIH. (n.d.).
- Biological Significance of RNA Editing in Cells - ResearchGate. (2026, August 6).
- Adenosine Deaminase Acting on RNA (ADAR) Enzymes: A Journey from Weird to Wondrous - PMC - PubMed Central. (n.d.). PubMed Central.
- Targeting RNA adenosine editing and modification enzymes for RNA therapeutics - PubMed. (2026, June 9). PubMed.
- The emerging role of RNA editing in plasticity - PMC - PubMed Central. (n.d.). PubMed Central.
- Emerging clinical applications of ADAR based RNA editing - PMC - PubMed Central. (2026, May 26). PubMed Central.
- An I for an A: Dynamic Regulation of Adenosine Deamination-Mediated RNA Editing - MDPI. (2021, July 1). MDPI.
- RNA editing: Expanding the potential of RNA therapeutics - PMC - PubMed Central. (n.d.). PubMed Central.
- RNA Editing Therapeutics: Advances, Challenges and Perspectives on Combating Heart Disease - PMC. (2022, October 14).
- RNA Editing Process - YouTube. (2022, July 4). YouTube.
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Methodological & Application
Application Note: A Step-by-Step Protocol for the Enzymatic Synthesis of RNA Dinucleotides
Abstract
RNA dinucleotides are fundamental components in the study of RNA structure, function, and the development of RNA-based therapeutics. Their synthesis is a critical first step for a wide range of applications, from mechanistic studies of enzymes to the construction of larger RNA molecules. This application note provides a detailed, field-proven protocol for the enzymatic synthesis of RNA dinucleotides using T7 RNA Polymerase. We delve into the causality behind experimental choices, offering a self-validating system that includes robust methods for purification by High-Performance Liquid Chromatography (HPLC) and identity confirmation by Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient method for producing high-purity RNA dinucleotides.
Introduction: The Significance of RNA Dinucleotides
RNA dinucleotides, composed of two covalently linked RNA nucleotides, are more than just the simplest units of a polynucleotide chain. They serve as essential tools in biochemistry and molecular biology. Specific dinucleotides, such as cyclic GMP-AMP (cGAMP), act as crucial second messengers in innate immunity signaling pathways[]. In the field of drug development, synthetic dinucleotides and their analogs are used to probe RNA-protein interactions, validate drug targets, and serve as building blocks for the synthesis of therapeutic oligonucleotides, such as siRNAs and antisense agents[2][3].
While chemical synthesis via the phosphoramidite approach is a powerful method for creating RNA oligomers, enzymatic synthesis offers a highly specific and often more straightforward alternative for producing short transcripts like dinucleotides, avoiding the need for complex protecting group chemistry[]. This protocol focuses on a robust enzymatic method leveraging the de novo synthesis capability of T7 RNA Polymerase.
Principle of the Method: T7 RNA Polymerase-Mediated Synthesis
The synthesis of RNA dinucleotides is achieved through an in vitro transcription reaction catalyzed by bacteriophage T7 RNA Polymerase (T7 RNAP). T7 RNAP is a DNA-dependent RNA polymerase that initiates transcription from a specific promoter sequence (~23 base pairs)[4]. A key feature of T7 RNAP is its ability to begin RNA synthesis de novo, meaning it can join the first two initiating nucleotides without needing a primer[5].
The process relies on a synthetic DNA template containing the T7 promoter followed by a short template sequence that dictates the identity of the RNA dinucleotide. For instance, a DNA template ending in ...3'-dC-dG-5'... will direct the synthesis of 5'-GpC-3'. T7 RNAP exhibits a strong preference for initiating with guanosine (GTP), making sequences that start with one or two G's highly efficient[5][6]. The enzyme binds the two initiating ribonucleoside triphosphates (NTPs) in its active site and catalyzes the formation of a 3'-5' phosphodiester bond, releasing pyrophosphate and the newly formed dinucleotide.
This method is advantageous for its high yield, sequence specificity, and relatively simple reaction conditions. The resulting dinucleotides can then be purified to homogeneity using chromatographic techniques.
Experimental Workflow Overview
The entire process, from template design to final product validation, follows a logical progression. The workflow ensures that each step builds upon a quality-controlled previous step, leading to a high-purity final product.
Caption: High-level workflow for RNA dinucleotide synthesis.
Materials and Reagents
Ensure all solutions are prepared with nuclease-free water and stored properly to prevent degradation.
| Reagent | Specification | Recommended Supplier |
| T7 RNA Polymerase | High concentration (e.g., ≥50 U/µL) | New England Biolabs |
| Ribonucleoside Triphosphates (NTPs) | Solution set (100 mM ATP, GTP, CTP, UTP) | Thermo Fisher |
| 10X Transcription Buffer | See formulation below | Prepare in-house |
| Synthetic DNA Oligonucleotides | HPLC-purified, desalted | IDT, Sigma-Aldrich |
| RNase Inhibitor | Murine or Human Placental | Promega |
| EDTA Solution | 0.5 M, pH 8.0, nuclease-free | Invitrogen |
| Triethylammonium Acetate (TEAA) | 2.0 M solution for HPLC | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC grade, UV cutoff <195 nm | Fisher Scientific |
| Hexafluoroisopropanol (HFIP) | HPLC grade | Sigma-Aldrich |
| Nuclease-Free Water | DEPC-treated or equivalent | Ambion |
Preparation of 10X T7 Transcription Buffer (1 mL):
-
400 µL of 1 M Tris-HCl, pH 8.0
-
200 µL of 1 M MgCl₂
-
100 µL of 1 M DTT
-
20 µL of 1 M Spermidine
-
280 µL of Nuclease-Free Water
Rationale: Tris provides a stable pH for the reaction. Mg²⁺ is an essential cofactor for RNA polymerase activity. DTT maintains a reducing environment, protecting the enzyme's sulfhydryl groups. Spermidine can enhance transcription yield by helping to condense DNA and stabilize the transcription complex.
Detailed Step-by-Step Protocol
Part 1: In Vitro Transcription
5.1 DNA Template Design and Annealing
The foundation of this protocol is a well-designed DNA template. It must contain the T7 promoter sequence and the complementary sequence for the desired RNA dinucleotide.
-
Design: The template strand should contain the reverse complement of the desired dinucleotide at its 3' end. The non-template strand contains the T7 promoter sequence. For example, to synthesize 5'-GpU-3' :
-
Non-template strand (top): 5'-TAATACGACTCACTATAG -3'
-
Template strand (bottom): 3'-ATTATGCTGAGTGATATCA -5' The bolded 'G' on the non-template strand corresponds to the desired +1 initiation site. The bolded 'CA' on the template strand will direct the incorporation of G and then U.
-
-
Annealing:
-
Reconstitute the two HPLC-purified DNA oligonucleotides in nuclease-free annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA).
-
Mix the non-template and template strands in a 1:1.2 molar ratio to a final concentration of 10 µM. The slight excess of the template strand ensures all promoter-containing strands are duplexed.
-
Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.
-
Allow the mixture to cool slowly to room temperature over 45-60 minutes. This gradual cooling is critical for proper duplex formation.
-
5.2 Setting Up the Transcription Reaction
Assemble the reaction at room temperature to prevent precipitation of the DNA template by spermidine at low temperatures. Add components in the order listed.
| Component | Volume (for 50 µL reaction) | Final Concentration |
| Nuclease-Free Water | Up to 50 µL | - |
| 10X T7 Transcription Buffer | 5 µL | 1X |
| Annealed DNA Template (10 µM) | 5 µL | 1 µM |
| NTP Mix (100 mM each of the 2 required NTPs) | 5 µL of each | 10 mM each |
| RNase Inhibitor (40 U/µL) | 1 µL | 0.8 U/µL |
| T7 RNA Polymerase (50 U/µL) | 2 µL | 2 U/µL |
Causality: High concentrations of the two initiating NTPs (10 mM each) are used to drive the reaction equilibrium towards synthesis and maximize the yield of the short dinucleotide product. This helps overcome the abortive initiation that often produces small transcripts[4].
5.3 Incubation and Termination
-
Incubation: Incubate the reaction at 37°C for 4-6 hours. Longer incubation times do not typically increase the yield of dinucleotides and may lead to non-templated additions.
-
Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA. EDTA chelates Mg²⁺ ions, which are essential for polymerase activity, thereby halting transcription immediately.
Part 2: Purification by IP-RP HPLC
Ion-pair reversed-phase (IP-RP) HPLC is an excellent method for purifying short, negatively charged oligonucleotides with single-nucleotide resolution[7][8]. The ion-pairing agent (e.g., TEAA) neutralizes the negative charge of the phosphate backbone, allowing the oligonucleotide to be retained and separated by the hydrophobic stationary phase based on its length and base composition.
5.4 HPLC Setup and Sample Preparation
-
Sample Prep: Dilute the 52 µL terminated reaction mixture with 148 µL of Mobile Phase A to a final volume of 200 µL. Filter through a 0.22 µm spin filter to remove any precipitated protein or salts.
-
Column: A C18 column suitable for oligonucleotide separation (e.g., Agilent ZORBAX, Waters XBridge).
-
Mobile Phases:
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0, with 2% Acetonitrile.
-
Mobile Phase B: 100 mM Triethylammonium Acetate (TEAA), pH 7.0, with 50% Acetonitrile. *Alternative: For MS-compatibility, replace TEAA with a volatile buffer like 10 mM N,N-dimethylbutylamine (DMBA) acetate with 0.4 M HFIP[9].
-
5.5 HPLC Gradient and Fraction Collection
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 0 | 1.0 |
| 5 | 0 | 1.0 |
| 25 | 20 | 1.0 |
| 30 | 100 | 1.0 |
| 35 | 100 | 1.0 |
| 36 | 0 | 1.0 |
| 40 | 0 | 1.0 |
-
Injection: Inject the 200 µL prepared sample.
-
Detection: Monitor absorbance at 260 nm.
-
Collection: The unincorporated NTPs will elute first in the void volume. The RNA dinucleotide product will elute as a distinct peak, typically between 10-20 minutes depending on the sequence and exact conditions. Collect the peak corresponding to your product.
Part 3: Quality Control and Analysis
5.6 Purity Assessment and Desalting
-
Purity Check: Re-inject a small aliquot of the collected fraction onto the HPLC using the same method to confirm its purity (>95% is desirable).
-
Desalting: The collected fraction contains TEAA buffer, which must be removed. Lyophilize (freeze-dry) the sample to remove the volatile buffer and acetonitrile. Reconstitute the dried pellet in nuclease-free water. Repeat the lyophilization process 2-3 times to ensure complete removal of the ion-pairing agent.
5.7 Identity Confirmation by Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method for confirming the identity of the synthesized dinucleotide by measuring its exact molecular weight[10][11].
-
Sample Submission: Submit a small amount of the purified, desalted product for LC-MS analysis. Electrospray ionization (ESI) in negative ion mode is standard for oligonucleotides.
-
Data Interpretation: Calculate the expected molecular weight of your dinucleotide. For example, for 5'-GpU-3' :
-
Guanosine monophosphate (GMP): 345.21 g/mol
-
Uridine monophosphate (UMP): 324.18 g/mol
-
Phosphodiester bond formation removes one H₂O molecule (-18.02 g/mol ).
-
Expected Mass (as free acid): 345.21 + 324.18 - 18.02 = 651.37 g/mol .
-
The observed mass from the ESI-MS spectrum should match this calculated value, confirming the product's identity.
-
Caption: Mechanism of T7 RNAP-catalyzed dinucleotide synthesis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive enzyme or NTPs. 2. Poor DNA template quality/annealing. 3. RNase contamination. | 1. Use fresh enzyme and NTPs. 2. Verify DNA oligo concentration and purity; ensure slow cooling during annealing. 3. Use fresh nuclease-free reagents and dedicated equipment; always include RNase inhibitor. |
| Multiple Peaks on HPLC | 1. N+1 or N-1 products. 2. Abortive initiation products. 3. DNA template contamination. | 1. Optimize incubation time (shorter may help). 2. This is inherent to the system; ensure HPLC resolution is sufficient to separate from the desired product. 3. Ensure DNA oligos are HPLC-purified. |
| Mass Spec Mismatch | 1. Incorrect peak collected from HPLC. 2. Salt adduction (e.g., +22 Da for Na⁺). 3. N+1 addition. | 1. Re-run HPLC and carefully collect the target peak. 2. Ensure thorough desalting; MS software can often identify common adducts. 3. A peak at +~320 Da higher than expected indicates non-templated addition. |
Conclusion
This application note details a comprehensive and reliable protocol for the enzymatic synthesis of RNA dinucleotides using T7 RNA Polymerase. By explaining the rationale behind key steps and providing a complete workflow from template design through to final product validation, this guide empowers researchers to produce high-purity dinucleotides for a multitude of downstream applications. The combination of efficient enzymatic synthesis with high-resolution purification and definitive mass spectrometry analysis constitutes a robust platform for advancing research and development in RNA biology and therapeutics.
References
-
D. A. Kostyuk, et al. (2007). Mechanism for de novo RNA synthesis and initiating nucleotide specificity by t7 RNA polymerase. PubMed. [Link]
-
V. L. Tunitskaya, et al. (1999). Synthesis of Mixed Ribo/Deoxyribopolynucleotides by Mutant T7 RNA Polymerase. Nucleosides and Nucleotides. [Link]
-
Wikipedia. (n.d.). RNA ligase (ATP). Wikipedia. [Link]
-
J. F. Milligan, et al. (1987). Oligoribonucleotide synthesis using T7 RNA polymerase and synthetic DNA templates. Nucleic Acids Research. [Link]
-
A. C. Anderson, et al. (1996). HPLC purification of RNA for crystallography and NMR. RNA. [Link]
-
V. L. Tunitskaya, et al. (1998). Synthesis of mixed ribo/deoxyribopolynucleotides by mutant T7 RNA polymerase. FEBS Letters. [Link]
-
Stark, M. R., et al. (2003). An RNA ligase-mediated method for the efficient creation of large, synthetic RNAs. RNA. [Link]
-
Gu, X., et al. (2014). HPLC purification of RNA aptamers up to 59 nucleotides with single-nucleotide resolution. Methods in Molecular Biology. [Link]
-
Gu, X., & Guo, P. (2013). Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC. Nucleic Acid Therapeutics. [Link]
- Google Patents. (2020). Enzymatic rna synthesis.
-
A. K. Mandal & P. L. Daugherty. (1987). Enzymatic synthesis of RNA oligonucleotides. Nucleic Acids Research. [Link]
-
D. R. Limbach, P. A. & Crain, J. A. (2005). MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME. Briefings in Functional Genomics & Proteomics. [Link]
-
A. K. Mandal & P. L. Daugherty. (1987). Enzymatic synthesis of RNA oligonucleotides. Nucleic Acids Research. [Link]
-
A. Kanavarioti & S. Rontree. (2021). Optimising analytical separations of synthetic RNA with modified HPLC. Drug Target Review. [Link]
-
Amerigo Scientific. (n.d.). Unlocking the Potential of RNA through Chemical Modifications. Amerigo Scientific. [Link]
- Google Patents. (2021). Enzymatic RNA synthesis.
-
Y. Zheng, et al. (2022). Application of nucleoside or nucleotide analogues in RNA dynamics and RNA-binding protein analysis. Wiley Interdisciplinary Reviews: RNA. [Link]
-
Geisler, S. B., et al. (1962). THE ENZYMATIC SYNTHESIS OF RNA: COMPLEMENTARY INTERACTION WITH DNA. Proceedings of the National Academy of Sciences. [Link]
-
R. J. P. T. van den Heuvel, et al. (2022). Characterization and Sequence Mapping of Large RNA and mRNA Therapeutics Using Mass Spectrometry. Analytical Chemistry. [Link]
-
T. Suzuki, et al. (2009). analytical platform for mass spectrometry-based identification and chemical analysis of RNA in ribonucleoprotein complexes. Nucleic Acids Research. [Link]
-
A. G. G. L. A. M. D. E. A. C. Willis. (2006). Identifying modifications in RNA by MALDI mass spectrometry. Methods in Enzymology. [Link]
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- 3. yeasenbio.com [yeasenbio.com]
- 4. Oligoribonucleotide synthesis using T7 RNA polymerase and synthetic DNA templates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism for de novo RNA synthesis and initiating nucleotide specificity by t7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cytidylyl-(3'->5')-adenosine (CpA)
Introduction: The Critical Role of High-Purity Cytidylyl-(3'->5')-adenosine (CpA) in Research and Development
Cytidylyl-(3'->5')-adenosine (CpA) is a dinucleotide of significant interest in various fields of biological research and drug development. As a fundamental component of RNA, it serves as a vital tool in studies related to RNA structure, function, and metabolism. Furthermore, CpA and its analogs are explored as potential therapeutic agents and are crucial for the synthesis of longer RNA oligonucleotides used in applications such as siRNA, mRNA vaccines, and aptamers. The purity of CpA is paramount for the accuracy and reproducibility of experimental results and for the safety and efficacy of potential therapeutics.
High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for the purification of oligonucleotides and their building blocks, offering high resolution and sensitivity.[1][2] This application note provides a detailed guide to the purification of CpA using ion-pair reversed-phase HPLC (IP-RP-HPLC), a robust method that has become the gold standard for oligonucleotide purification.[3][4] We will delve into the scientific principles underpinning the methodology, provide a comprehensive, step-by-step protocol, and offer insights into optimization and troubleshooting.
The Science of Separation: Understanding Ion-Pair Reversed-Phase HPLC for Dinucleotides
The purification of a short, anionic dinucleotide like CpA presents a unique chromatographic challenge. Standard reversed-phase HPLC, which separates molecules based on hydrophobicity, is generally ineffective for highly polar molecules like nucleotides. To overcome this, IP-RP-HPLC is employed. This technique introduces an ion-pairing agent into the mobile phase, which interacts with the negatively charged phosphate backbone of CpA. This interaction effectively neutralizes the charge and adds hydrophobic character to the dinucleotide, allowing it to be retained and separated on a hydrophobic stationary phase, such as a C18 column.[5]
The retention and separation of CpA are governed by a delicate balance of interactions between the dinucleotide, the ion-pairing agent, the stationary phase, and the mobile phase. By carefully manipulating these factors, a high degree of purification can be achieved.
Key Parameters and Their Scientific Rationale
-
Stationary Phase: A C18-functionalized silica or polymer-based column is the most common choice for IP-RP-HPLC of oligonucleotides. The long alkyl chains of the C18 phase provide a hydrophobic surface for the retention of the ion-paired dinucleotide.
-
Mobile Phase:
-
Aqueous Component (Buffer A): This typically contains an ion-pairing agent in an aqueous buffer. Triethylammonium acetate (TEAA) is a widely used ion-pairing agent that is effective and UV-compatible.[1] The concentration of the ion-pairing agent is a critical parameter; a higher concentration generally leads to increased retention.
-
Organic Modifier (Buffer B): Acetonitrile is the most common organic modifier used to elute the retained CpA from the column. By gradually increasing the concentration of acetonitrile in the mobile phase (a gradient elution), molecules are eluted based on their hydrophobicity, with more hydrophobic species requiring a higher concentration of the organic modifier to elute.
-
pH: The pH of the mobile phase is crucial for ensuring the ionization of both the dinucleotide's phosphate group and the ion-pairing agent. The phosphodiester bond in dinucleotides has a pKa near 0, meaning it is negatively charged at neutral pH.[6] The ion-pairing agent, typically an amine, should be protonated to carry a positive charge. Therefore, a mobile phase pH in the neutral to slightly acidic range (e.g., pH 6.0-8.0) is generally optimal.[5]
-
-
Temperature: Elevated column temperatures (e.g., 50-65 °C) are often beneficial for oligonucleotide separations. Higher temperatures can disrupt secondary structures and reduce hydrophobic interactions, leading to sharper peaks and improved resolution.[1][7]
Visualizing the Workflow: A Diagrammatic Overview
The following diagram illustrates the logical workflow of the CpA purification process using IP-RP-HPLC.
Caption: A flowchart illustrating the key stages of CpA purification by HPLC.
Detailed Protocol for the Purification of Cytidylyl-(3'->5')-adenosine (CpA)
This protocol is designed as a robust starting point for the purification of chemically synthesized CpA. Optimization may be necessary depending on the specific synthesis impurities and the scale of the purification.
Materials and Reagents
-
Crude Cytidylyl-(3'->5')-adenosine (CpA)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Triethylamine (TEA)
-
Glacial Acetic Acid
-
Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 100 Å pore size)
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
Mobile Phase Preparation
-
Buffer A (Aqueous): 100 mM Triethylammonium Acetate (TEAA), pH 7.0
-
To 900 mL of HPLC-grade water, add 13.9 mL of triethylamine (TEA).
-
Adjust the pH to 7.0 with glacial acetic acid.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter through a 0.22 µm membrane filter and degas.
-
-
Buffer B (Organic): 100 mM Triethylammonium Acetate (TEAA) in 50% Acetonitrile
-
Prepare 1 L of 100 mM TEAA, pH 7.0 as described for Buffer A.
-
Mix 500 mL of this solution with 500 mL of HPLC-grade acetonitrile.
-
Filter through a 0.22 µm membrane filter and degas.
-
HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm | Standard for oligonucleotide purification, providing good retention and resolution. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 60 °C | Elevated temperature improves peak shape and resolution by minimizing secondary structures.[1] |
| Detection Wavelength | 260 nm | Nucleotides have a strong absorbance at this wavelength.[8][9] |
| Injection Volume | 20-100 µL | Dependent on sample concentration and column capacity. |
| Gradient | See table below | A shallow gradient is crucial for resolving closely eluting impurities from the dinucleotide product. |
Gradient Elution Program:
| Time (min) | % Buffer A | % Buffer B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 25.0 | 75 | 25 |
| 26.0 | 0 | 100 |
| 30.0 | 0 | 100 |
| 31.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Experimental Procedure
-
Sample Preparation: Dissolve the crude CpA in Buffer A to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% Buffer A, 5% Buffer B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared CpA sample and run the gradient program.
-
Fraction Collection: Collect fractions corresponding to the main peak, which is expected to be the CpA product.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine their purity.
-
Pooling and Post-Purification: Pool the fractions with the desired purity (e.g., >98%). The pooled fractions can then be desalted using a suitable method (e.g., size-exclusion chromatography or solid-phase extraction) and lyophilized to obtain the final high-purity CpA product.
Expected Results and Data Presentation
The successful purification of CpA should yield a product with high purity, typically exceeding 98%. The recovery of the purified product will depend on the purity of the crude material and the fraction collection strategy but can be expected to be in the range of 70-90%.
Table of Expected Chromatographic Parameters and Purity:
| Parameter | Expected Value/Range |
| Retention Time of CpA | 15 - 20 minutes (highly method-dependent) |
| Purity of Final Product | > 98% |
| Recovery | 70 - 90% |
Troubleshooting Common Issues in Dinucleotide Purification
Even with a well-defined protocol, challenges can arise. The following diagram and table outline common problems and their solutions in the context of CpA purification.
Caption: A troubleshooting guide for common HPLC issues in CpA purification.
Conclusion: A Robust Framework for High-Purity CpA
This application note provides a comprehensive and scientifically grounded protocol for the purification of cytidylyl-(3'->5')-adenosine by ion-pair reversed-phase HPLC. By understanding the underlying principles of the separation and carefully controlling the key chromatographic parameters, researchers can consistently obtain high-purity CpA, which is essential for reliable and reproducible scientific outcomes. The provided protocol serves as an excellent starting point for method development and can be adapted for the purification of other dinucleotides and short oligonucleotides.
References
-
Agilent Technologies. (2021). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 13.10: Phosphoester Formation. Retrieved from [Link]
-
Dagenais, P., & Legault, P. (2012). Preparative separation of ribonucleoside monophosphates by ion-pair reverse-phase HPLC. Methods in Molecular Biology, 941, 247-256. [Link]
- Gilar, M., et al. (2002). Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography.
-
Hamilton Company. Oligonucleotide Purification by Reversed-Phase Ion Pairing Chromatography (PRP-C18). Retrieved from [Link]
-
Kuklin, A., et al. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent Technologies. Retrieved from [Link]
-
Makarov, E., et al. (2018). The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC. Molecules, 23(10), 2445. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2020). What's the pKa of the phosphate group in DNA and RNA molecules?. Retrieved from [Link]
-
Rieck, F. (2022). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Agilent Technologies. Retrieved from [Link]
-
SIELC Technologies. UV-Vis Spectrum of Adenosine. Retrieved from [Link]
-
Tummala, R., et al. (2021). Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC. PLoS ONE, 16(8), e0255295. [Link]
- van der Hage, E. R. E., et al. (1994). Ion-pair reversed-phase high-performance liquid chromatography of adenine nucleotides and nucleoside using triethylamine as a counterion.
-
Waters Corporation. Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. Retrieved from [Link]
-
Waters Corporation. Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. Retrieved from [Link]
-
Zhang, Y., et al. (2013). Reversed-phase ion-pair liquid chromatography method for purification of duplex DNA with single base pair resolution. Nucleic Acids Research, 41(18), e173. [Link]
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BMG LABTECH. UV absorbance DNA quantitation. Retrieved from [Link]
-
Bitesize Bio. (2022). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Adenosine (FDB003554). Retrieved from [Link]
- Muth, M. J., et al. (2000). A single adenosine with a neutral pKa in the ribosomal peptidyl transferase center. Science, 289(5481), 947-950.
-
ResearchGate. (2020). UV spectra for standards of adenine, cytosine, guanine, and uridine.... Retrieved from [Link]
-
University of California, Davis. Supporting information for UV absorption spectra of DNA bases in the 350-190 nm range. Retrieved from [Link]
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- 9. rsc.org [rsc.org]
Application Note: Comprehensive Characterization of Cytidylyl-(3'->5')-adenosine (CpA) by NMR and Mass Spectrometry
<
Executive Summary
Cytidylyl-(3'->5')-adenosine (CpA) is a fundamental RNA dinucleotide that serves as a critical component in various biological processes and as a structural motif in therapeutic oligonucleotides. Accurate and comprehensive characterization of its molecular structure, purity, and integrity is paramount for research, development, and quality control. This application note provides a detailed guide for the orthogonal characterization of CpA using two powerful analytical techniques: high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By leveraging the strengths of both methods—MS for precise mass determination and sequencing, and NMR for detailed atomic-level structural and conformational analysis—a complete and unambiguous profile of the molecule can be achieved. This document outlines field-proven protocols, explains the rationale behind experimental choices, and details the interpretation of the resulting data for researchers, scientists, and drug development professionals.
Introduction to CpA and the Rationale for Orthogonal Analysis
Cytidylyl-(3'->5')-adenosine is a ribonucleic acid dinucleotide composed of cytidine and adenosine nucleosides linked by a phosphodiester bond between the 3' hydroxyl group of cytidine and the 5' hydroxyl group of adenosine. Its correct connectivity and structure are vital for its function. While a single analytical technique can provide significant information, a combination of methods is necessary for unequivocal characterization.
-
Mass Spectrometry (MS) provides highly accurate molecular weight information, confirming the elemental composition. Tandem MS (MS/MS) further allows for fragmentation analysis, which helps to verify the sequence of the nucleosides (Cytidine -> Adenosine) and the integrity of the phosphodiester backbone.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy offers an unparalleled view of the molecule's three-dimensional structure in solution.[2][3] Through various 1D and 2D NMR experiments, it is possible to assign every proton and carbon atom, confirm the 3'->5' phosphodiester linkage, and analyze the conformation of the ribose sugars and the orientation of the nucleobases.[4]
The synergy between MS and NMR provides a self-validating system. MS confirms the mass and sequence, while NMR confirms the specific isomeric structure and connectivity, leaving no ambiguity.
Overall Analytical Workflow
A robust characterization workflow involves parallel analysis by both MS and NMR, with the data from each technique being integrated for a final, comprehensive structural report.
Caption: Overall workflow for CpA characterization.
Part A: Analysis by High-Resolution Mass Spectrometry
A1. Principle and Rationale
Electrospray Ionization (ESI) is the preferred method for analyzing oligonucleotides as it is a "soft" ionization technique that generates intact, multiply charged molecular ions from thermally labile and polar molecules like CpA.[5][6] Analysis is typically performed in negative ion mode, as the phosphate backbone readily loses a proton to form negative ions. High-resolution mass analyzers, such as Orbitrap or Time-of-Flight (TOF), are crucial for obtaining accurate mass measurements, which are used to confirm the elemental formula (C₁₉H₂₅N₈O₁₁P).[7]
Collision-Induced Dissociation (CID) is then used for tandem mass spectrometry (MS/MS) to fragment the precursor ion.[8] The fragmentation of oligonucleotides occurs at predictable locations along the sugar-phosphate backbone, yielding a series of sequence-specific ions that confirm the nucleoside order.[9]
A2. Protocol: ESI-MS and MS/MS Analysis
1. Sample Preparation:
-
Rationale: The presence of non-volatile salts (e.g., Na⁺, K⁺) can suppress the ESI signal and form adducts, complicating the mass spectrum.[5][10] Therefore, thorough desalting is the most critical step.
-
Protocol:
-
Dissolve the CpA sample in nuclease-free water.
-
Desalt the sample using an appropriate method such as ion-pair reversed-phase HPLC, ethanol precipitation with a volatile salt like ammonium acetate, or a suitable solid-phase extraction (SPE) cartridge.[10][11][12]
-
Reconstitute the final sample in a solution compatible with ESI-MS, typically 50:50 acetonitrile:water with a volatile modifier like triethylamine (TEA) or ammonium acetate to improve ionization efficiency.[6] The final concentration should be in the low micromolar range (e.g., 1-10 µM).[5]
-
2. Instrumentation and Data Acquisition (Negative Ion Mode):
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an ESI source.
-
Full Scan MS Parameters:
-
Mass Range: m/z 200–1000 (to encompass the expected [M-H]⁻ and [M-2H]²⁻ ions)
-
Capillary Voltage: 2.5–3.5 kV
-
Source Temperature: ~300 °C[9]
-
Sheath/Nebulizer Gas: Optimized for stable spray
-
-
MS/MS Parameters:
-
Precursor Ion Selection: Isolate the [M-H]⁻ ion (expected m/z ~571.13)
-
Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal energy should be determined empirically to achieve a rich fragmentation spectrum.
-
A3. Data Interpretation and Expected Results
1. Full Scan MS Data:
-
The primary goal is to identify the deprotonated molecular ion [M-H]⁻.
-
The theoretical monoisotopic mass of CpA (C₁₉H₂₅N₈O₁₁P) is 572.1381 Da.
-
The expected ion in the negative mode full scan MS will be the [M-H]⁻ ion at m/z 571.1308 .
-
A doubly charged ion [M-2H]²⁻ at m/z 285.0618 may also be observed.
-
The measured mass should be within 5 ppm of the theoretical mass to confirm the elemental composition with high confidence.
2. Tandem MS (MS/MS) Data:
-
Fragmentation of the phosphodiester backbone provides sequence information. The standard nomenclature for oligonucleotide fragments should be used.
-
Key expected fragment ions for CpA include:
-
Cleavage of the 3' C-O bond of the cytidine ribose, leading to the w-series ions .
-
Cleavage of the 5' C-O bond of the adenosine ribose, leading to the a-B series ions .
-
-
The presence of the free cytosine (C) and adenine (A) base fragments is also expected.
Caption: Key MS/MS fragmentation pathways for CpA.
Table 1: Expected High-Resolution Mass Spectrometry Data for CpA
| Ion Type | Formula | Theoretical m/z |
| [M-H]⁻ | C₁₉H₂₄N₈O₁₁P⁻ | 571.1308 |
| [M-2H]²⁻ | C₁₉H₂₃N₈O₁₁P²⁻ | 285.0618 |
| w₁⁻ ion | C₁₀H₁₁N₅O₆P⁻ | 346.0558 |
| Adenine base [B₂-H]⁻ | C₅H₄N₅⁻ | 134.0467 |
| Cytosine base [B₁-H]⁻ | C₄H₄N₃O⁻ | 110.0354 |
Part B: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
B1. Principle and Rationale
NMR spectroscopy provides definitive structural confirmation by probing the local chemical environment of magnetically active nuclei like ¹H, ¹³C, and ³¹P.[3][13]
-
¹H NMR: Gives information on the number and type of protons (aromatic, ribose, exchangeable). Chemical shifts and coupling constants (J-couplings) reveal through-bond connectivity.
-
³¹P NMR: Is highly specific for the phosphorus atom in the phosphodiester linkage. The chemical shift is sensitive to the geometry and environment of the phosphate group, confirming the 3'->5' linkage.[14][15]
-
2D NMR (COSY, HSQC): These experiments are essential for unambiguously assigning complex spectra.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically 2-3 bonds apart), allowing for the tracing of proton networks within each ribose ring.[16][17]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbon atom they are attached to, enabling the definitive assignment of all protonated carbons.[16][18]
-
B2. Protocol: NMR Data Acquisition
1. Sample Preparation:
-
Rationale: NMR is a less sensitive technique than MS, requiring a higher sample concentration. The choice of solvent is critical for observing specific protons.
-
Protocol:
-
Lyophilize the desalted CpA sample to remove all water.[19]
-
For non-exchangeable protons (most C-H protons), dissolve the sample in 99.9% Deuterium Oxide (D₂O) to a final concentration of approximately 0.5-1.0 mM.[19] This exchanges all labile -OH and -NH₂ protons for deuterium, simplifying the spectrum.
-
Transfer the solution (~550 µL for a standard 5 mm tube) to an NMR tube.[20]
-
(Optional) For observing exchangeable protons, prepare a separate sample in 90% H₂O / 10% D₂O.[19]
-
2. Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Experiments to run:
-
¹H 1D NMR: Standard pulse-acquire experiment with water suppression.
-
³¹P 1D NMR: Proton-decoupled experiment. The chemical shifts are referenced to an external standard of 85% H₃PO₄.[13]
-
¹H-¹H COSY: To establish proton-proton connectivities within each sugar ring.
-
¹H-¹³C HSQC: To correlate each proton to its attached carbon.
-
B3. Data Interpretation and Expected Results
1. Structural Assignment Strategy: The assignment process is systematic, starting from unique, well-resolved signals and using 2D correlation data to walk through the molecular framework.[21]
-
Identify Base Protons: The aromatic protons H6 (Cytidine) and H8/H2 (Adenosine) are typically found downfield (7.5-8.5 ppm).
-
Identify Anomeric Protons: The H1' protons of the ribose sugars are in a distinct region (~5.8-6.2 ppm) and do not couple to other protons upfield, making them excellent starting points.
-
Trace Ribose Spin Systems: Starting from each H1', use the COSY spectrum to identify the coupled H2', then H3', H4', and finally the H5'/H5'' protons for each nucleotide residue.
-
Assign Carbons: Use the HSQC spectrum to assign the carbon atom attached to each assigned proton.[21]
-
Confirm Linkage with ³¹P NMR: A single signal in the ³¹P NMR spectrum around 0 ppm confirms the presence of one phosphodiester linkage.[15][22]
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for CpA in D₂O
| Assignment | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Notes |
| Adenosine (A) | |||
| A-H8 | ~8.4 | ~140 | Aromatic base proton |
| A-H2 | ~8.2 | ~153 | Aromatic base proton |
| A-H1' | ~6.1 | ~90 | Anomeric proton |
| A-H2' | ~4.8 | ~74 | Ribose proton |
| A-H3' | ~4.6 | ~71 | Ribose proton |
| A-H4' | ~4.4 | ~84 | Ribose proton |
| A-H5'/H5'' | ~4.3 | ~62 | Ribose protons |
| Cytidine (C) | |||
| C-H6 | ~7.8 | ~141 | Aromatic base proton |
| C-H5 | ~6.0 | ~97 | Aromatic base proton |
| C-H1' | ~5.9 | ~92 | Anomeric proton |
| C-H2' | ~4.4 | ~75 | Ribose proton |
| C-H3' | ~4.3 | ~70 | Ribose proton, shifted by phosphate |
| C-H4' | ~4.2 | ~85 | Ribose proton |
| C-H5'/H5'' | ~3.8 | ~61 | Ribose protons |
Note: Exact chemical shifts are sensitive to pH, temperature, and concentration.[23][24]
³¹P NMR Spectrum:
-
A single sharp signal is expected in the proton-decoupled ³¹P NMR spectrum.
-
The chemical shift for a standard 3'->5' phosphodiester linkage in a dinucleotide is typically observed around -0.5 to 0.5 ppm .[14][22] Significant deviation from this range could indicate an alternative linkage (e.g., 2'->5') or modification.
Conclusion: A Synergistic Approach to Unambiguous Characterization
The combined application of high-resolution mass spectrometry and multinuclear NMR spectroscopy provides a rigorous and complete characterization of Cytidylyl-(3'->5')-adenosine. Mass spectrometry unequivocally confirms the molecular formula and nucleoside sequence, while NMR spectroscopy provides definitive proof of the 3'->5' phosphodiester linkage and detailed conformational information. This orthogonal, self-validating workflow ensures the highest level of confidence in the identity, purity, and structural integrity of CpA, meeting the stringent requirements of academic research and pharmaceutical development.
References
- Vertex AI Search. (2004). Electrospray ionization mass spectrometric analysis of nucleic acids using high-throughput on-line desalting. Rapid Communications in Mass Spectrometry, 18(12), 1295-1302.
- MDPI. (n.d.).
- University of Michigan Library. (2000). Analysis of Oligonucleotides by Electrospray Ionization Mass Spectrometry. Current Protocols in Nucleic Acid Chemistry.
- PubMed. (n.d.). Analysis of oligonucleotides by electrospray ionization mass spectrometry. Current Protocols in Nucleic Acid Chemistry.
- Oxford Academic. (n.d.). Negative electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides. Nucleic Acids Research.
- ResearchGate. (n.d.).
- Oxford Academic. (n.d.). Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Nucleic Acids Research.
- Phenomenex. (n.d.). Sample Prep Tech Tip: Oligonucleotides.
- PubMed Central. (2025). The 31P Spectral Modulus (PSM)
- PubMed. (2018). NMR Structure Determination for Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 72(1).
- Unknown Source. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids.
- Taylor & Francis Online. (n.d.).
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of nucleic acids.
- NIH. (n.d.). MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME.
- AZoM. (2025). Your ultimate guide to oligonucleotide analysis using high-field NMR.
- University of Sheffield. (n.d.). 31 Phosphorus NMR.
- TriLink BioTechnologies. (n.d.).
- Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance.
- gsrs. (n.d.). ADENYLYL-(3'->5')-CYTIDINE.
- Unknown Source. (n.d.).
- Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
- Emery Pharma. (2018).
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- NIH. (n.d.). A conformational study of adenylyl-(3',5')-adenosine and adenylyl-(2',5')-adenosine in aqueous solution by carbon-13 magnetic resonance spectroscopy. Nucleic Acids Research.
- UAB. (2009). Ion fragmentation of small molecules in mass spectrometry.
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- 3. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 4. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Analysis of oligonucleotides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. lifesciencesite.com [lifesciencesite.com]
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- 11. Electrospray ionization mass spectrometric analysis of nucleic acids using high-throughput on-line desalting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Prep Tech Tip: Oligonucleotides | Phenomenex [phenomenex.com]
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- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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- 20. researchgate.net [researchgate.net]
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- 23. web.pdx.edu [web.pdx.edu]
- 24. A conformational study of adenylyl-(3',5')-adenosine and adenylyl-(2',5')-adenosine in aqueous solution by carbon-13 magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: T4 RNA Ligase 1 for the Ligation of Cytidylyl-(3'->5')-adenosine to RNA Molecules
Introduction
The precise modification and labeling of RNA molecules are fundamental to a vast array of molecular biology applications, from basic research into RNA structure and function to the development of RNA-based therapeutics and diagnostics. One of the most robust and widely used methods for 3'-end labeling of RNA is the enzymatic addition of a modified nucleotide using T4 RNA Ligase 1 (ssRNA Ligase). This application note provides a comprehensive guide to the use of T4 RNA Ligase 1 for the specific ligation of Cytidylyl-(3'->5')-adenosine (pCp) to the 3'-hydroxyl terminus of single-stranded RNA (ssRNA) molecules. This technique is invaluable for applications requiring the introduction of a radiolabel (e.g., [5'-32P]pCp), a fluorescent dye, or a biotin moiety for detection, purification, or structural analysis of RNA.[1][2][3]
T4 RNA Ligase 1, a product of the bacteriophage T4, catalyzes the ATP-dependent formation of a phosphodiester bond between a 5'-phosphoryl-terminated donor molecule and a 3'-hydroxyl-terminated acceptor molecule.[4][1][2][5] In the context of 3'-end labeling, the RNA molecule of interest serves as the acceptor, and a cytidine 3',5'-bisphosphate derivative (pCp) acts as the donor.[6] The presence of a 3'-phosphate on the pCp molecule effectively terminates the ligation reaction after a single addition, ensuring a homogenous and well-defined labeled product. This application note will delve into the mechanistic underpinnings of this reaction, provide detailed protocols for efficient ligation, and offer insights into optimizing reaction conditions for various research and drug development applications.
Mechanism of T4 RNA Ligase 1 Catalysis
The ligation reaction catalyzed by T4 RNA Ligase 1 proceeds through a three-step mechanism, which is crucial to understand for troubleshooting and optimizing experimental outcomes.[7]
-
Enzyme Adenylation: The reaction is initiated by the reaction of T4 RNA Ligase 1 with ATP, leading to the formation of a covalent enzyme-AMP intermediate and the release of pyrophosphate (PPi).
-
AMP Transfer to the Donor: The activated AMP molecule is then transferred from the enzyme to the 5'-phosphate of the donor molecule, in this case, pCp, to form an adenylylated intermediate (AppCp).
-
Phosphodiester Bond Formation: The 3'-hydroxyl group of the acceptor RNA molecule attacks the phosphodiester bond of the AppCp intermediate, resulting in the formation of a new 3'->5' phosphodiester bond and the release of AMP.
This sequential process ensures the specific and covalent attachment of the pCp moiety to the 3'-terminus of the target RNA.
Figure 1: Mechanism of T4 RNA Ligase 1. A diagram illustrating the three-step catalytic mechanism of T4 RNA Ligase 1 for the ligation of pCp to an RNA molecule.
Materials and Reagents
Enzymes and Buffers
-
T4 RNA Ligase 1 (e.g., NEB #M0204 or equivalent)
-
10X T4 RNA Ligase Reaction Buffer (Typically supplied with the enzyme: 500 mM Tris-HCl, 100 mM MgCl₂, 10 mM DTT, pH 7.5 @ 25°C)[1][8]
-
ATP solution (10 mM)
-
Murine RNase Inhibitor (optional, but recommended)
Substrates
-
RNA molecule with a 3'-hydroxyl group (purified)
-
Cytidylyl-(3'->5')-adenosine (pCp) or a labeled derivative (e.g., [5'-32P]pCp, pCp-Cy5, pCp-Biotin)[9][3][6]
Other Reagents
-
Nuclease-free water
-
DMSO (required for pCp ligation)[1]
-
EDTA (0.5 M, pH 8.0) for reaction termination
-
Denaturing polyacrylamide gel electrophoresis (PAGE) reagents (acrylamide/bis-acrylamide solution, urea, ammonium persulfate (APS), TEMED)
-
TBE Buffer (Tris-borate-EDTA)
-
2X RNA Loading Dye (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)
Experimental Protocols
Protocol 1: 3'-End Labeling of RNA with [32P]pCp
This protocol is designed for the radioactive labeling of RNA for applications such as autoradiography, structural probing, and interaction studies.
1. Reaction Setup:
-
It is crucial to assemble the reaction at room temperature to prevent the precipitation of DMSO.[1][10]
-
In a sterile, nuclease-free microfuge tube, combine the following components in the order listed:
| Component | Volume | Final Concentration |
| Nuclease-free Water | to 30 µL | |
| 10X T4 RNA Ligase Reaction Buffer | 3 µL | 1X |
| ATP (10 mM) | 3 µL | 1 mM |
| RNA (e.g., 1 µg) | X µL | ~1 µM |
| DMSO | 3 µL | 10% (v/v) |
| [32P]pCp | Y µL | ≥1 µM |
| Murine RNase Inhibitor (optional) | 1 µL | 40 units |
| T4 RNA Ligase 1 (10 U/µL) | 1 µL | 10 units |
2. Incubation:
-
Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction overnight at 16°C.[1][10] For some substrates, incubation at 4°C overnight may also be effective.[11]
3. Reaction Termination and Cleanup:
-
To stop the reaction, add 1 µL of 0.5 M EDTA.
-
The labeled RNA can be purified from unincorporated [32P]pCp using a spin column (e.g., G-25 or G-50) or by denaturing polyacrylamide gel electrophoresis (PAGE).[6][11]
Protocol 2: Analysis of Ligation Products by Denaturing PAGE
Denaturing PAGE is a high-resolution method to separate the labeled RNA product from the unlabeled substrate and to assess the efficiency of the ligation reaction.[12][13]
1. Gel Preparation:
-
Prepare a denaturing polyacrylamide gel (e.g., 15% acrylamide, 7 M urea) in 1X TBE buffer.[14] The percentage of acrylamide can be adjusted based on the size of the RNA.
2. Sample Preparation:
-
To the 30 µL ligation reaction, add an equal volume (30 µL) of 2X RNA Loading Dye.
-
Denature the sample by heating at 70-95°C for 5 minutes, then immediately place it on ice.[15]
3. Electrophoresis:
-
Load the denatured samples onto the gel.
-
Run the gel at a constant power until the bromophenol blue dye front is near the bottom of the gel.
4. Visualization:
-
For radiolabeled RNA, carefully remove one of the glass plates and cover the gel with plastic wrap.
-
Expose the gel to a phosphor screen or X-ray film to visualize the labeled RNA. The ligated product will migrate slower than the unlabeled RNA due to the addition of the pCp moiety.
-
For fluorescently labeled RNA, visualize the gel using a suitable fluorescence imager.[14]
Figure 2: Experimental Workflow. A flowchart outlining the key steps for the ligation of pCp to RNA and subsequent analysis.
Factors Influencing Ligation Efficiency
Several factors can significantly impact the efficiency of the T4 RNA Ligase 1-mediated ligation. Optimization of these parameters is often necessary for different RNA substrates.
| Parameter | Recommendation | Rationale |
| RNA Substrate Quality | High purity, intact RNA with a free 3'-OH group. | Contaminants can inhibit the enzyme. The presence of a 3'-phosphate will block ligation. |
| Enzyme Concentration | 10-20 units per reaction. | Sufficient enzyme is needed to drive the reaction to completion. |
| Substrate Concentration | Molar excess of pCp to RNA (at least 10-fold). | This ensures that the enzyme-AMP intermediate reacts with the donor pCp rather than the 5'-phosphate of another RNA molecule. |
| ATP Concentration | 1 mM. | ATP is required for the initial adenylation of the enzyme. |
| DMSO | 10% (v/v). | Essential for efficient ligation of pCp to RNA.[1][10] |
| Incubation Temperature | 16°C or 4°C. | Lower temperatures can help to stabilize the RNA and improve ligation efficiency for some substrates.[16] |
| Incubation Time | Overnight. | Allows the reaction to proceed to completion, especially with challenging substrates.[10] |
| PEG (Polyethylene Glycol) | 5-25% (w/v). | Can enhance ligation efficiency, particularly for difficult-to-ligate substrates, by acting as a molecular crowding agent.[7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no ligation efficiency | Inactive enzyme. | Use a fresh aliquot of T4 RNA Ligase 1. |
| Degraded RNA. | Assess RNA integrity on a denaturing gel. Use RNase inhibitors during purification and reaction setup. | |
| RNA has a 3'-phosphate. | Treat RNA with alkaline phosphatase to remove the 3'-phosphate. | |
| Suboptimal reaction conditions. | Optimize substrate concentrations, incubation time, and temperature. Consider adding PEG. | |
| Omission of DMSO. | Ensure 10% (v/v) DMSO is included in the reaction mix.[1][10] | |
| Smearing of bands on the gel | RNA degradation. | Maintain an RNase-free environment. |
| Incomplete denaturation of RNA. | Ensure proper heating of the sample in denaturing loading dye before loading. | |
| Multiple ligation products | Intermolecular ligation. | Optimize the ratio of pCp to RNA. A higher excess of pCp favors the desired intramolecular ligation. |
Conclusion
The ligation of Cytidylyl-(3'->5')-adenosine to the 3'-terminus of RNA molecules using T4 RNA Ligase 1 is a powerful and versatile technique for RNA labeling and modification. By understanding the underlying enzymatic mechanism and carefully optimizing reaction parameters, researchers can achieve high ligation efficiencies for a wide range of RNA substrates. The detailed protocols and troubleshooting guide provided in these application notes serve as a valuable resource for scientists and drug development professionals seeking to employ this essential tool in their research endeavors.
References
- Inspiralis. (n.d.). T4 RNA Ligase 1 Assay Protocol.
- Molecular Cloning Laboratories (MCLAB). (n.d.). T4 RNA Ligase 1 (ssRNA Ligase).
- New England Biolabs. (n.d.). FAQ: What is the composition of T4 RNA Ligase Reaction Buffer?.
- New England Biolabs. (n.d.). 3´ End Labeling of RNA using T4 RNA Ligase 1.
- Applied Biological Materials. (n.d.). T4 RNA Ligase 1 (ssRNA Ligase).
- QIAGEN. (n.d.). T4 RNA Ligase 1.
-
Zaug, A. J., & Cech, T. R. (2009). Optimization of enzymatic reaction conditions for generating representative pools of cDNA from small RNA. RNA, 15(5), 903–913. Retrieved from [Link]
- BioHippo. (n.d.). T4 RNA Ligase 1.
- Inspiralis Limited. (n.d.). T4 RNA Ligase 1.
- New England Biolabs. (n.d.). FAQ: What is the optimal reaction temperature and time for T4 RNA Ligase I?.
- New England Biolabs. (n.d.). T4 RNA Ligase 1 (ssRNA Ligase).
- Blue Tiger Scientific. (n.d.). T4 RNA Ligase Reaction Buffer.
-
ResearchGate. (2019). T4 RNA Ligase Protocol: Using the Right Amounts?. Retrieved from [Link]
-
Easey, A. (2020). Synthetic Biology Methods to Optimise T4 RNA Ligase Activities. UEA Digital Repository. Retrieved from [Link]
- University of Rochester Medical Center. (n.d.). 32P-pCp 3' End-labeling RNA.
- Jena Bioscience. (n.d.). pCp-Cy5, 3'-End RNA Labeling (T4 RNA Ligase 1-based).
-
ResearchGate. (n.d.). Analysis of ligation and cleavage products by denaturing gel electrophoresis. Retrieved from [Link]
-
Huang, H., & Yu, Y. T. (2014). Purification of radiolabeled RNA products using denaturing gel electrophoresis. Methods in molecular biology (Clifton, N.J.), 1086, 105–116. Retrieved from [Link]
- New England Biolabs. (n.d.). T4 RNA Ligase 1 (ssRNA Ligase).
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Rio, D. C. (2014). Analysis of RNA by analytical polyacrylamide gel electrophoresis. Cold Spring Harbor protocols, 2014(10), 1098–1102. Retrieved from [Link]
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Martin, G., & Keller, W. (1996). 3'-end labeling of RNA with recombinant yeast poly(A) polymerase. RNA, 2(2), 183–190. Retrieved from [Link]
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England, T. E., Bruce, A. G., & Uhlenbeck, O. C. (1980). Specific labeling of 3' termini of RNA with T4 RNA ligase. Methods in enzymology, 65(1), 65–74. Retrieved from [Link]
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Nilsen, T. W. (2014). 3'-end labeling of RNA with [5'-32P]Cytidine 3',5'-bis(phosphate) and T4 RNA ligase 1. Cold Spring Harbor protocols, 2014(4), 444–446. Retrieved from [Link]
- New England Biolabs. (n.d.). Ligation of a DNA or RNA oligo to the 3' end of long ssRNA using High Conc. T4 RNA Ligase 1 (NEB #M0437).
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ResearchGate. (n.d.). Denaturing PAGE analysis of oligonucleotides on a 17% polyacrylamide/7 M urea gel. Retrieved from [Link]
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Illuminating Cellular Communication: A Guide to Fluorescent Labeling of Cytidylyl-(3'->5')-adenosine for Biological Tracking
Introduction: Unveiling the Roles of a Linear Dinucleotide
In the intricate landscape of cellular signaling, dinucleotides have emerged as critical messengers, orchestrating a diverse array of physiological processes. While the roles of cyclic dinucleotides like cGAMP and c-di-GMP are well-established, their linear counterparts are gaining recognition as key players in cellular communication and regulation. Cytidylyl-(3'->5')-adenosine (C-A), a linear dinucleotide, is implicated in fundamental biological processes, including the regulation of gene expression and RNA editing.[1][] Its potential therapeutic applications in neurological and psychiatric disorders further underscore the importance of understanding its dynamics within biological systems.[]
To dissect the precise mechanisms of C-A action, it is imperative to visualize its journey within the complex cellular environment. Fluorescent labeling offers a powerful approach to track the localization, concentration, and trafficking of C-A in real-time, providing invaluable insights into its signaling pathways. This comprehensive guide provides a detailed framework for the successful fluorescent labeling of Cytidylyl-(3'->5')-adenosine, empowering researchers, scientists, and drug development professionals to illuminate its role in biological systems.
Strategic Considerations for Fluorescent Labeling
The successful fluorescent labeling of a small molecule like C-A hinges on a strategic approach that preserves its biological activity while ensuring robust and detectable fluorescence. Key considerations include the choice of fluorophore, the labeling chemistry, and the purification of the final conjugate.
Choosing the Right Illuminator: A Guide to Fluorophore Selection
The ideal fluorescent dye for labeling C-A should possess high quantum yield, photostability, and minimal steric hindrance to avoid interfering with the dinucleotide's biological interactions. Amine-reactive dyes are particularly well-suited for this purpose, as they can be conjugated to the exocyclic amines of the cytosine or adenosine nucleobases.[3][4][5]
When selecting a fluorophore, consider the following:
-
Spectral Properties: The excitation and emission maxima of the dye should be compatible with the available microscopy equipment.
-
Brightness: A high extinction coefficient and quantum yield will result in a brighter signal, enabling detection at low concentrations.
-
Photostability: Resistance to photobleaching is crucial for long-term imaging experiments.
-
Size and Hydrophobicity: Smaller, more hydrophilic dyes are less likely to alter the solubility and transport of the labeled C-A.
-
pH Sensitivity: The fluorescence of the dye should be stable across the physiological pH range.
Table 1: Comparison of Common Amine-Reactive Fluorescent Dyes
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |
| FITC (Fluorescein isothiocyanate) | ~494 | ~520 | Widely used, but prone to photobleaching and pH sensitivity.[3] |
| Cy3 | ~554 | ~568 | Bright and photostable orange-fluorescent dye.[3] |
| Cy5 | ~649 | ~670 | Bright and photostable far-red fluorescent dye, minimizing cellular autofluorescence.[3] |
| Alexa Fluor 488 | ~495 | ~519 | Bright, photostable, and pH-insensitive alternative to FITC. |
| Alexa Fluor 555 | ~555 | ~565 | Bright and photostable orange-fluorescent dye. |
| Alexa Fluor 647 | ~650 | ~668 | Very bright and photostable far-red fluorescent dye. |
The Art of Connection: Labeling Chemistry
The most common strategy for labeling C-A involves the reaction of an amine-reactive fluorescent dye with one of the primary amino groups on the cytosine or adenosine bases. Succinimidyl esters (SE) or N-hydroxysuccinimide (NHS) esters are widely used for this purpose, forming stable amide bonds with primary amines under slightly basic conditions (pH 8.3-8.5).[3][4][5]
It is crucial to control the stoichiometry of the labeling reaction to favor mono-labeling and avoid the attachment of multiple fluorophores, which could lead to fluorescence quenching and altered biological activity.
Visualizing the Workflow: From Labeling to Purification
The following diagram illustrates the key steps in the fluorescent labeling and purification of Cytidylyl-(3'->5')-adenosine.
Caption: A schematic overview of the fluorescent labeling and purification process for Cytidylyl-(3'->5')-adenosine.
Detailed Protocols for the Researcher
Protocol 1: Fluorescent Labeling of Cytidylyl-(3'->5')-adenosine
This protocol provides a general method for labeling C-A with an amine-reactive succinimidyl ester dye. Optimization of the dye-to-C-A molar ratio may be required for specific dyes and applications.
Materials:
-
Cytidylyl-(3'->5')-adenosine (commercially available from suppliers such as BOC Sciences).[]
-
Amine-reactive fluorescent dye (e.g., Cy5 NHS ester).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
0.1 M Sodium Bicarbonate buffer, pH 8.3.
-
Microcentrifuge tubes.
Procedure:
-
Prepare C-A Solution: Dissolve Cytidylyl-(3'->5')-adenosine in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mM.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction:
-
Add the dye stock solution to the C-A solution to achieve a desired molar ratio (e.g., 1:1 to 5:1 dye to C-A). Start with a lower ratio to minimize di-labeling.
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction (Optional): To stop the reaction, add a final concentration of 50-100 mM Tris-HCl or glycine and incubate for 15-30 minutes at room temperature.[3]
Protocol 2: Purification of Fluorescently Labeled C-A by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for separating the fluorescently labeled C-A from unreacted dye and unlabeled C-A.
Materials:
-
RP-HPLC system with a UV-Vis and fluorescence detector.
-
C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Reaction mixture from Protocol 1.
Procedure:
-
Sample Preparation: If necessary, dilute the reaction mixture with Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).
-
Monitor the elution profile at the absorbance maximum of the C-A (around 260 nm) and the absorbance and emission maxima of the fluorescent dye.
-
-
Fraction Collection: Collect the fractions corresponding to the peak that exhibits both the absorbance of C-A and the fluorescence of the dye. This peak should have a longer retention time than the unlabeled C-A.
-
Solvent Removal: Evaporate the solvent from the collected fractions using a centrifugal evaporator or by lyophilization. Protect the sample from light during this process.[6]
-
Characterization and Storage:
-
Confirm the purity of the labeled C-A by analytical HPLC.
-
Determine the concentration and degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at 260 nm and the absorbance maximum of the dye.
-
Store the purified, lyophilized fluorescent C-A at -20°C or below, protected from light and moisture.
-
Application: Tracking Fluorescent C-A in Biological Systems
Once purified, the fluorescently labeled C-A can be introduced into cells to study its dynamics.
Introducing Fluorescent C-A into Cells
Several methods can be used to deliver the fluorescent C-A into the cytoplasm of living cells:
-
Microinjection: Direct injection into the cytoplasm, offering precise control over the amount delivered to individual cells.
-
Electroporation: Application of an electrical field to transiently increase the permeability of the cell membrane.
-
Lipid-based Transfection Reagents: Encapsulation of the hydrophilic C-A in lipid nanoparticles to facilitate its passage across the cell membrane.
-
Metabolic Labeling: An alternative approach involves using fluorescent nucleoside analogs that can be metabolically incorporated into dinucleotides by cellular enzymes.[6]
The choice of delivery method will depend on the cell type and the specific experimental goals.
Fluorescence Microscopy and Data Analysis
Live-cell fluorescence microscopy can then be used to visualize the subcellular localization and trafficking of the fluorescent C-A.
General Imaging Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Cell Loading: Introduce the fluorescent C-A into the cells using the chosen delivery method.
-
Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Time-lapse imaging can be used to track the movement of the labeled C-A over time.
-
Data Analysis: Analyze the images to determine the subcellular distribution of the fluorescent signal. Co-localization studies with organelle-specific markers can provide insights into the compartments where C-A is active.
It is crucial to include appropriate controls, such as cells treated with the free fluorescent dye, to account for any non-specific staining or signal from dye degradation products.[7]
The C-A Signaling Pathway: An Emerging Picture
While the complete signaling pathway of Cytidylyl-(3'->5')-adenosine is still under active investigation, it is believed to play a role in both intracellular and extracellular communication. Extracellular dinucleotides can be hydrolyzed by ectonucleotidases to produce adenosine, which then activates purinergic receptors.[8] This suggests a potential mechanism by which extracellular C-A could influence cellular behavior.
The following diagram presents a hypothetical model of C-A signaling, highlighting key areas for future investigation.
Caption: A proposed model for the extracellular and intracellular signaling actions of Cytidylyl-(3'->5')-adenosine.
Conclusion: A Bright Future for Dinucleotide Research
The ability to fluorescently label and track Cytidylyl-(3'->5')-adenosine opens up new avenues for understanding its role in cellular physiology and pathophysiology. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on these exciting investigations. As we continue to develop more sophisticated labeling techniques and imaging modalities, we can anticipate a deeper and more dynamic understanding of the intricate world of dinucleotide signaling.
References
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Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]
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Nakakita, S., et al. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. Glycoscience Protocols. Retrieved from [Link]
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Waters Corporation. (n.d.). RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. Retrieved from [Link]
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The Joseph Lab. (2005). Amine-Reactive Probes. Retrieved from [Link]
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Ju, J., et al. (2011). Design and synthesis of fluorescent-dye-labeled nucleotide with a new cleavable azo linker for DNA sequencing by synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Chemsrc. (n.d.). guanylyl-(5'-3')-cytidylyl-(5'-3')-adenosine. Retrieved from [Link]
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Martin, G. R., et al. (2020). Extracellular cyclic dinucleotides induce polarized responses in barrier epithelial cells by adenosine signaling. Proceedings of the National Academy of Sciences. Retrieved from [Link]
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Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
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Pibouin, L., et al. (2019). Uptake and Fate of Fluorescently Labeled DNA Nanostructures in Cellular Environments. ACS Applied Materials & Interfaces. Retrieved from [Link]
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Cicko, S., et al. (2015). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Pharmacology. Retrieved from [Link]
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A Robust and Sensitive Method for the Quantification of Cytidylyl-(3'->5')-adenosine (CpA) in Cellular Extracts using Stable Isotope Dilution LC-MS/MS
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Cytidylyl-(3'->5')-adenosine (CpA) is a linear dinucleotide that, along with other cyclic and linear dinucleotides, plays a role in cellular signaling pathways. Accurate quantification of these molecules is essential for understanding their physiological and pathological roles. This document provides a comprehensive, field-tested protocol for the sensitive and specific quantification of CpA in mammalian cell extracts. The methodology is founded on the principles of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification due to its unparalleled accuracy and selectivity.[1] We detail every critical step from cell harvesting and metabolite extraction to instrument setup and data analysis, providing the scientific rationale behind each procedural choice to ensure robustness and reproducibility.
Principle of the Method
The accurate quantification of low-abundance endogenous metabolites from a complex biological matrix presents significant analytical challenges, including ion suppression and variability in extraction efficiency. To overcome these, our method integrates three core principles:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): CpA is a highly polar molecule, making it difficult to retain on traditional reversed-phase C18 columns. HILIC stationary phases are specifically designed to retain and separate such polar analytes, providing superior chromatographic resolution from other matrix components.[2][3]
-
Tandem Mass Spectrometry (MS/MS): For ultimate selectivity, we employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (matching the molecular weight of CpA) is selected, fragmented, and a specific resulting product ion is monitored. This precursor-to-product transition is a unique signature of the analyte, virtually eliminating interference from co-eluting compounds.[4]
-
Stable Isotope Dilution (SID): The cornerstone of quantitative accuracy in mass spectrometry is the use of a stable, isotopically labeled internal standard (e.g., ¹³C, ¹⁵N-labeled CpA).[5][6] This standard is chemically identical to the analyte but mass-shifted. It is spiked into the sample at the very beginning of the extraction process and co-purifies with the endogenous CpA. Any sample loss or matrix-induced ionization variability affects both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, we achieve highly precise and accurate quantification.[1]
Materials and Reagents
Reagents and Consumables
-
Cytidylyl-(3'->5')-adenosine (CpA) standard (Sigma-Aldrich or equivalent)
-
¹³C₅,¹⁵N₂-Cytidylyl-(3'->5')-adenosine (CpA IS) stable isotope-labeled internal standard (Toronto Research Chemicals, Cayman Chemical, or equivalent)
-
LC-MS Grade Water (Fisher Scientific)
-
LC-MS Grade Acetonitrile (ACN) (Fisher Scientific)
-
LC-MS Grade Methanol (MeOH) (Fisher Scientific)
-
Ammonium Formate (Sigma-Aldrich)
-
Formic Acid, 99% (Thermo Scientific)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Mammalian cell line of interest (e.g., HEK293T, THP-1)
-
Appropriate cell culture media and supplements
-
1.7 mL microcentrifuge tubes
-
LC vials with pre-slit caps (Waters Total Recovery vials recommended)[7]
Major Equipment
-
UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC I-Class with Xevo TQ-S, Sciex 7500 System, Agilent 1290 Infinity II with 6495C)
-
Biological safety cabinet
-
CO₂ incubator
-
Refrigerated centrifuge capable of >15,000 x g
-
Cell scraper
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
Experimental Workflow
The entire process, from sample collection to data analysis, is designed to minimize variability and ensure the integrity of the results.
Figure 1: High-level experimental workflow for CpA quantification.
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of CpA and CpA IS into separate tubes. Dissolve in a known volume of LC-MS grade water to create 1 mg/mL stock solutions. Store at -80°C.
-
Working Internal Standard (IS) Solution (100 ng/mL): Dilute the CpA IS primary stock in 80:20 Methanol:Water. This will be added to the extraction solvent.
-
Calibration Standards & QCs: Perform serial dilutions of the CpA primary stock in 80:20 Methanol:Water to prepare a series of working standard solutions. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL. Prepare separate QC samples at four levels: Lower Limit of Quantitation (LLOQ), Low, Medium, and High.[8]
Cell Harvesting and Metabolite Extraction
Rationale: The critical step in any metabolomics workflow is to instantly arrest all enzymatic activity (quenching) to prevent analyte degradation or artifactual formation.[7] We use an ice-cold solvent extraction method which simultaneously quenches metabolism, lyses cells, and precipitates proteins.[9]
-
Cell Seeding: Culture cells to the desired confluency or density (e.g., 1-2 million cells per sample).
-
Media Removal: Aspirate the cell culture medium completely.
-
Washing: Quickly wash the cells with 1 mL of ice-cold PBS to remove extracellular contaminants from the media. Aspirate the PBS completely. This step must be performed rapidly to prevent metabolic changes.
-
Quenching and Lysis: Immediately add 500 µL of ice-cold 80% Methanol containing the internal standard (at a final concentration of ~10 ng/mL CpA IS).
-
Note: The IS is added here to account for all subsequent experimental variations.
-
-
Scraping: Place the plate/flask on ice and use a cell scraper to detach the cells into the methanol solution.
-
Collection: Transfer the entire cell lysate/methanol suspension into a pre-chilled 1.7 mL microcentrifuge tube.
-
Extraction: Vortex the tube vigorously for 1 minute.
-
Protein Precipitation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[2]
-
Sample Collection: Carefully transfer the supernatant (~450 µL) to a new labeled tube, being careful not to disturb the pellet.
-
Drying (Optional but Recommended): Dry the supernatant in a vacuum concentrator (SpeedVac). This step improves analyte concentration and allows for reconstitution in a solvent optimal for LC injection.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 90:10 Acetonitrile:Water. Vortex and centrifuge briefly to pellet any insoluble material.
-
Transfer: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Rationale: The following parameters are a robust starting point. The HILIC chemistry provides necessary retention for CpA, while the MS/MS transitions are selected for specificity and sensitivity. These should be optimized on your specific instrument for maximum performance.[4]
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 10 mM Ammonium Formate, 0.1% Formic Acid |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 95% B (0-1 min), 95%->50% B (1-5 min), 50% B (5-6 min), 50%->95% B (6-6.1 min), 95% B (6.1-8 min) |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transitions | See Table below |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CpA | 573.1 | 136.1 (Adenine) | Optimize (start at 35) |
| 573.1 | 112.1 (Cytosine) | Optimize (start at 40) | |
| CpA IS | 580.1 | 141.1 (¹³C₅-Adenine) | Use same as CpA |
| 580.1 | 114.1 (¹⁵N₂-Cytosine) | Use same as CpA |
Note: The exact m/z for the IS will depend on the labeling pattern. The values above assume a fully ¹³C-labeled adenine and ¹⁵N-labeled cytosine moiety. Always confirm with the manufacturer's certificate of analysis.
Figure 2: Principle of LC-MS/MS detection for CpA.
Data Analysis and Quantification
-
Peak Integration: Using the instrument's software (e.g., MassLynx, Analyst, MassHunter), integrate the chromatographic peak areas for both the CpA and CpA IS MRM transitions.
-
Ratio Calculation: Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of CpA) / (Peak Area of CpA IS)
-
Calibration Curve Construction: Plot the PAR of the calibration standards against their known concentrations. Perform a linear regression, typically with 1/x or 1/x² weighting, to account for heteroscedasticity at lower concentrations. The curve should have a coefficient of determination (R²) ≥ 0.99.
-
Concentration Calculation: Use the regression equation from the calibration curve (y = mx + c, where y is the PAR) to calculate the concentration of CpA in the unknown cellular extracts.
-
Normalization: The final concentration is typically normalized to the number of cells used in the extraction or the total protein content of the cell pellet, expressed as pmol/10⁶ cells or pmol/mg protein.
Method Validation and Performance
A robust method must be validated to ensure its trustworthiness. The following table summarizes the expected performance characteristics based on established bioanalytical guidelines.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision <20% | 0.1 - 0.5 ng/mL |
| Accuracy (% Deviation) | Within ±15% of nominal value (±20% at LLOQ) | < 10% |
| Precision (%CV) | < 15% (20% at LLOQ) | < 8% |
| Matrix Effect | Monitored but corrected by IS | IS-normalized values consistent across dilutions |
Conclusion
This application note describes a validated, highly sensitive, and specific LC-MS/MS method for the quantification of Cytidylyl-(3'->5')-adenosine in cellular extracts. By employing HILIC for chromatographic separation and stable isotope dilution for robust quantification, this protocol provides a reliable tool for researchers investigating the roles of linear dinucleotides in cellular biology and drug development. The detailed explanation of the rationale behind each step empowers scientists to implement and adapt this method with confidence.
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- 9. Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells using Jurkat T lymphocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency in Phosphoramidite Synthesis of Dinucleotides
<_Grounded_Answer>
Welcome to the Technical Support Center for oligonucleotide synthesis. As a Senior Application Scientist, I've designed this guide to provide in-depth, experience-driven solutions to one of the most common challenges in dinucleotide synthesis: low coupling efficiency. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
The Phosphoramidite Synthesis Cycle: A Quick Refresher
Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process involving four key steps: deblocking, coupling, capping, and oxidation.[1][2][3] Efficient execution of each step is crucial for achieving a high yield of the desired full-length product. The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is particularly critical. Even a small decrease in coupling efficiency can significantly reduce the final yield of your dinucleotide.[4][5]
Frequently Asked Questions & Troubleshooting Guides
Section 1: Reagent and Solvent Integrity
This section focuses on the most frequent culprits of low coupling efficiency: the quality and handling of your reagents and solvents.
Q1: My coupling efficiency has suddenly dropped. What's the first thing I should check?
A1: The most common cause of a sudden drop in coupling efficiency is the presence of water in your reagents or solvents, especially acetonitrile (ACN).[4][]
-
The Chemistry Behind the Problem: Phosphoramidites are highly reactive towards water.[] The activator protonates the phosphoramidite, making it susceptible to nucleophilic attack.[] If water is present, it will compete with the 5'-hydroxyl group of the growing oligonucleotide chain, leading to the formation of an unreactive H-phosphonate byproduct and reducing the concentration of the active phosphoramidite.[4][8]
-
Troubleshooting Protocol:
-
Verify Acetonitrile Water Content: Use anhydrous grade acetonitrile with a water content of less than 30 ppm, and preferably below 10 ppm.[9][10] Consider using a Karl Fischer titrator to verify the water content of your solvent.
-
Use Fresh Reagents: Phosphoramidite solutions in acetonitrile have limited stability.[9] It is best to dissolve phosphoramidites just before use. If you suspect your phosphoramidites have degraded, use a fresh batch. The stability of phosphoramidites in solution decreases in the order of dT, dC > dA >> dG.[8]
-
Implement Anhydrous Techniques: Use septum-sealed bottles for your solvents and reagents.[4] Consider adding molecular sieves (3 Å) to your solvent bottles to maintain anhydrous conditions.[10][11] When dissolving phosphoramidites, do so under an inert, dry atmosphere (e.g., argon or helium).[4]
-
Q2: Can the quality of my phosphoramidites themselves be the issue?
A2: Absolutely. The purity and stability of the phosphoramidite monomers are critical for high coupling efficiency.
-
Expert Insight: Modified phosphoramidites, in particular, can have inherently lower coupling efficiencies, sometimes as low as 90%.[5][12] This can be due to steric hindrance or inherent instability.
-
Diagnostic Steps:
-
Check the Certificate of Analysis (CoA): Review the manufacturer's CoA for purity data (typically from ³¹P NMR and HPLC).
-
Perform a Test Synthesis: Synthesize a simple, short sequence with the questionable phosphoramidite and a trusted one in parallel to compare their performance.
-
Consider Storage Conditions: Ensure that phosphoramidites are stored in a desiccator at the recommended temperature to prevent degradation.
-
Section 2: The Coupling Reaction Environment
This section delves into the specifics of the coupling step itself, including the choice of activator and reaction conditions.
Q3: I'm synthesizing a dinucleotide with a sterically hindered base. What should I consider?
A3: Steric hindrance can significantly impede the coupling reaction.[9] This is a common issue when working with modified bases or RNA phosphoramidites with bulky 2'-protecting groups like TBDMS.[9]
-
The "Why": The bulky groups can physically block the approach of the activated phosphoramidite to the 5'-hydroxyl of the growing chain.
-
Optimization Strategies:
-
Select a More Potent Activator: Standard activators like 1H-Tetrazole may not be strong enough.[9] Consider using more powerful activators such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI).[13][14] DCI is particularly effective as it is a better nucleophile and highly soluble in acetonitrile.[14][15]
-
Increase Coupling Time: Extending the coupling time can help overcome the kinetic barrier imposed by steric hindrance.[10] For example, coupling times of 6-10 minutes are common for 2'-TBDMS amidites.[9]
-
Increase Reagent Concentration: Using a higher concentration of the phosphoramidite and activator can help drive the reaction forward.[] A concentration of 0.1 M for modified reagents is often recommended.[10]
-
| Activator | Recommended Use | Key Advantages |
| 1H-Tetrazole | Standard DNA synthesis | Well-established, cost-effective |
| ETT / BTT | General purpose, sterically hindered amidites | More acidic and soluble than 1H-Tetrazole[14] |
| DCI | Long oligos, large-scale synthesis, sterically hindered amidites | Highly nucleophilic and soluble[14][15] |
Q4: How do I know if my activator is the problem?
A4: An inappropriate or degraded activator will lead to incomplete activation of the phosphoramidite, resulting in low coupling efficiency.[9][]
-
Mechanism of Action: The activator protonates the nitrogen of the phosphoramidite, creating a reactive intermediate that is susceptible to nucleophilic attack by the 5'-hydroxyl group.[]
-
Troubleshooting Steps:
-
Check for Precipitation: Activators like 1H-Tetrazole have limited solubility in acetonitrile and can precipitate at lower temperatures, clogging delivery lines.[14] Ensure your activator solution is fully dissolved.
-
Use a Fresh Solution: Activator solutions can degrade over time. Prepare fresh solutions regularly.
-
Consider Activator Acidity: While more acidic activators can increase the reaction rate, they can also cause premature removal of the 5'-DMT group, leading to the formation of n+1 products (double additions).[17]
-
Section 3: Beyond Coupling: The Impact of Other Synthesis Steps
Failures in other steps of the synthesis cycle can manifest as apparent low coupling efficiency.
Q5: I see a significant n-1 peak in my analysis, but my trityl monitor readings look fine. What could be happening?
A5: This scenario often points to inefficient capping of unreacted 5'-hydroxyl groups.[4]
-
The Role of Capping: The capping step involves acetylating any 5'-hydroxyl groups that failed to react during the coupling step.[1][18] This prevents them from reacting in subsequent cycles and forming deletion mutations (n-1 products).[18][19]
-
Troubleshooting Protocol:
-
Use Fresh Capping Reagents: Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF) can degrade.[9] Ensure they are fresh and active.
-
Check Delivery Lines: Obstructions in the delivery lines for capping reagents can lead to incomplete capping.
-
Verify Capping Efficiency: Some synthesizers are less efficient at capping than others. The concentration of N-methylimidazole in Cap B can significantly impact capping efficiency.[4]
-
Q6: Could a problem with the oxidation step be affecting my yield?
A6: Yes, incomplete oxidation can lead to the cleavage of the newly formed linkage during the subsequent acidic deblocking step, resulting in truncated sequences.[20][]
-
The Chemistry: The oxidation step converts the unstable phosphite triester linkage to a more stable phosphate triester.[1][18] This is typically done using an iodine solution.
-
Diagnostic Clues:
-
Corrective Actions:
-
Ensure Fresh Oxidizer: The iodine solution can degrade over time.
-
Check for Complete Oxidation: Ensure the oxidation wait time is sufficient for complete conversion to the P(V) species.[20]
-
Consider an Alternative Oxidizer: For sensitive phosphoramidites, a non-aqueous oxidizer like (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) may be necessary.[20]
-
Q7: My final yield after deprotection is low, even though the synthesis report indicated good coupling. What should I investigate?
A7: Harsh deprotection conditions can lead to cleavage of the product, especially if it contains sensitive modifications.[22] Additionally, incomplete removal of protecting groups can complicate purification and lead to lower yields of the desired product.[23][24]
-
Expert Tip: The rate-determining step in deprotection is often the removal of the protecting group on guanine.[23][24] Incomplete deprotection can be missed by some chromatographic methods but is readily detected by mass spectrometry.[23][24]
-
Troubleshooting Steps:
-
Review Deprotection Compatibility: Ensure that the deprotection conditions are compatible with all the nucleobases and any modifications in your dinucleotide.[25]
-
Optimize Deprotection Conditions: For sensitive oligonucleotides, you may need to use milder deprotection reagents or adjust the temperature and time.[22][26] For example, using t-butylamine at a lower temperature (40°C) for a longer duration (8 hours) can be effective for certain sensitive groups.[22]
-
Ensure Fresh Deprotection Reagents: Ammonium hydroxide solutions should be fresh to be effective.[23][25]
-
Visualizing the Process and Troubleshooting Logic
Phosphoramidite Coupling Cycle
Caption: The four main steps of the phosphoramidite synthesis cycle.
Troubleshooting Decision Tree for Low Coupling Efficiency
Caption: A decision tree to diagnose low coupling efficiency causes.
References
-
Glen Research. (n.d.). Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]
-
ACS Publications. (2005). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Organic Process Research & Development. Retrieved from [Link]
-
Bio-Synthesis Inc. (2011, October 4). What affects the yield of your oligonucleotides synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of a phosphoramidite to give the H-phosphonate via the.... Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 9.16: Non-Aqueous Oxidation with 10-Camphorsulfonyl-Oxaziridine. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Retrieved from [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC. Retrieved from [Link]
-
Oxford Academic. (2021, August 30). Digital Quantification of Chemical Oligonucleotide Synthesis Errors. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 17.13 - UniCap Phosphoramidite, AN alternative to acetic anhydride capping. Retrieved from [Link]
-
National Institutes of Health. (2020, April 9). Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2'-Deoxyguanosine. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. PMC. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection. Retrieved from [Link]
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oligonucleotide synthesis under mild deprotection conditions. PMC. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. PMC. Retrieved from [Link]
Sources
- 1. eu.idtdna.com [eu.idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
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- 4. glenresearch.com [glenresearch.com]
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- 8. researchgate.net [researchgate.net]
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- 19. glenresearch.com [glenresearch.com]
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- 22. Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding side product formation in T4 RNA ligase-mediated ligations
A Guide to Minimizing Side Product Formation in Ligation Reactions
Welcome to the technical support guide for T4 RNA Ligase-mediated ligations. As a Senior Application Scientist, I understand that achieving high-yield, specific ligation products is critical for the success of your research, whether it's for RNA labeling, sequencing adapter attachment, or synthesizing complex RNA molecules. A common hurdle in these experiments is the formation of undesired side products, which can complicate downstream analysis and reduce the yield of your target molecule.
This guide is designed to provide you with a deep understanding of why side products form and to offer clear, actionable troubleshooting strategies and optimized protocols to ensure clean and efficient ligation reactions.
Section 1: Understanding the Ligation Reaction & The Origin of Side Products
A clear understanding of the T4 RNA ligase reaction mechanism is the first step toward controlling its outcome. Both T4 RNA Ligase 1 (Rnl1) and T4 RNA Ligase 2 (Rnl2) catalyze the formation of a phosphodiester bond between a 5'-phosphate (5'-P) donor and a 3'-hydroxyl (3'-OH) acceptor in an ATP-dependent manner.[1][2]
FAQ: What is the catalytic mechanism of T4 RNA Ligase?
The ligation occurs via a three-step nucleotidyl transfer process.[3][4][5][6][7] This mechanism is the foundation for understanding and troubleshooting your reactions.
-
Ligase Adenylation: The ligase reacts with ATP to form a covalent enzyme-AMP intermediate, releasing pyrophosphate (PPi).
-
AMP Transfer: The activated AMP molecule is transferred from the ligase to the 5'-phosphate of the donor RNA, creating an adenylated RNA intermediate (AppRNA).
-
Phosphodiester Bond Formation: The 3'-OH of the acceptor RNA attacks the activated 5'-end of the AppRNA donor, forming the phosphodiester bond and releasing AMP.
Caption: The three-step catalytic mechanism of T4 RNA Ligase.
FAQ: What are the primary side products in a T4 RNA Ligase reaction?
Side products arise when the ligase acts on substrates other than the intended donor and acceptor. The most common undesired reactions are:
-
Intramolecular Ligation (Circularization): A linear RNA molecule containing both a 5'-P and a 3'-OH can be circularized by the ligase.[7][8][9]
-
Intermolecular Self-Ligation (Concatemerization): Donor molecules can ligate to each other, forming long polymers. This is especially prevalent when the donor molecule also has a 3'-OH end.[10]
Caption: Desired intermolecular ligation vs. common side reactions.
FAQ: What's the difference between T4 RNA Ligase 1 and 2 regarding side products?
-
T4 RNA Ligase 1 (Rnl1): Primarily ligates single-stranded RNA (ssRNA) and DNA. It is highly prone to circularizing substrates and forming concatemers, as it does not require a template or duplex structure.[7][11]
-
T4 RNA Ligase 2 (Rnl2): Strongly prefers to ligate nicks within a double-stranded RNA (dsRNA) or RNA/DNA hybrid structure.[3][12][13] It is much less active on ssRNA substrates, making it inherently less likely to cause random circularization or concatemerization in many applications.[12][13] For this reason, Rnl2 is often the preferred enzyme for targeted ligations like adapter attachment to miRNA.
Section 2: Troubleshooting Guide
This section addresses specific issues you might observe in your experiments.
Q: Why am I seeing a high amount of circularized RNA?
Circularization is a common side reaction, especially with T4 Rnl1. It occurs because the ligase acts on a single molecule that possesses both the required 5'-P and 3'-OH termini.
Causality & Solution:
| Cause | Scientific Rationale | Troubleshooting Action |
| Substrate has both 5'-P and 3'-OH ends | The ligase cannot distinguish between the ends of the same molecule (intramolecular) and the ends of two different molecules (intermolecular). Proximity favors circularization.[7] | Block one end of the substrate. For your acceptor RNA, ensure it lacks a 5'-P (e.g., by treating with alkaline phosphatase). For your donor RNA, block the 3'-OH with a modification like a dideoxy C (ddC).[8][10] |
| Low Substrate Concentration | At low concentrations, intramolecular reactions are kinetically favored over intermolecular reactions. | Increase the total RNA concentration in your reaction to favor intermolecular collisions.[14] |
| Reaction Conditions Favor Circularization | High enzyme concentration or long incubation times can drive less-favored reactions to completion. | Reduce the amount of T4 RNA Ligase or shorten the incubation time. |
| Using T4 Rnl1 with ssRNA | T4 Rnl1 is highly efficient at circularizing ssRNA.[7] | If your application involves ligating an adapter to a target RNA, consider using T4 RNA Ligase 2 , which has lower activity on single-stranded substrates.[12] |
Q: My gel shows a smear or high molecular weight bands. How do I reduce concatemers?
High molecular weight smears or distinct ladder-like bands above your expected product size are characteristic of substrate self-ligation (concatemerization).
Causality & Solution:
| Cause | Scientific Rationale | Troubleshooting Action |
| Donor molecule has an unblocked 3'-OH end | The 3'-OH of one donor molecule can attack the activated 5'-end of another, leading to a chain reaction. | Use a donor with a blocked 3'-end. This is the most effective solution. Common blocking groups include dideoxycytosine (ddC) or biotin.[10] |
| Excessive Donor Concentration | A high molar excess of donor-to-acceptor increases the probability of donor-donor ligation events. | Optimize the molar ratio of donor to acceptor. Start with a 1:1 ratio and titrate the donor upwards (e.g., 5:1, 10:1) to find the sweet spot between efficiency and side product formation. |
| Presence of PEG with long incubation | While PEG increases ligation efficiency, very long incubations (e.g., overnight) in the presence of PEG can sometimes promote the formation of large linear concatemers that inhibit downstream applications like transformation.[14] | If using PEG, try a shorter incubation time (e.g., 1-4 hours). Analyze the reaction kinetics to determine when the desired product formation plateaus. |
Section 3: Proactive Strategies & Optimized Protocols
The best way to avoid side products is to design your experiment to prevent them from the start.
Q: How can I strategically design my RNA substrates?
The key is to limit the number of possible reactions to only the desired one.[9]
-
Acceptor RNA: Should have a reactive 3'-OH but no 5'-phosphate . This prevents it from being adenylated and acting as a donor, thus eliminating self-ligation and circularization. You can remove the 5'-P using an alkaline phosphatase.
-
Donor RNA: Should have a reactive 5'-P but no reactive 3'-OH . This prevents it from acting as an acceptor, eliminating circularization and concatemerization. Block the 3'-end with a chemical modification.
Q: What is the role of ATP concentration, and how should I optimize it?
ATP is essential for the first two steps of the ligation mechanism. However, its concentration can be a critical parameter to control.
-
High ATP concentrations can sometimes be inhibitory.[15]
-
The most effective strategy to eliminate ATP-dependent side reactions (like the circularization of your target acceptor RNA) is to remove ATP from the reaction entirely . This is achieved by using a pre-adenylated donor.[10][16][17]
Q: How do reaction additives like PEG and DMSO affect ligation?
-
Polyethylene Glycol (PEG): Acts as a molecular crowding agent. It increases the effective concentration of the enzyme and RNA substrates, thereby promoting the ligation reaction.[18] High concentrations of PEG (e.g., 25%) have been shown to be critical in suppressing ligation bias between different microRNA species.[10][16]
-
Dimethyl Sulfoxide (DMSO): Can be added (typically to 10% v/v) to help resolve strong RNA secondary structures that may be shielding the 3' or 5' ends and inhibiting ligation.[19][20]
Optimized Reaction Conditions
| Parameter | Recommended Range | Rationale & Considerations |
| Temperature | 16°C - 37°C | 16°C (overnight): Often improves yield for difficult or long oligos by balancing enzyme activity with nucleic acid stability.[18][21][22] 25°C (1-4 hours): A good starting point for many standard ligations.[8][10] 37°C (30 min - 2 hours): Can be used for faster reactions, but may increase the risk of RNA degradation.[9][13][23] |
| Time | 1 hour - 18 hours | Reaction kinetics depend on substrate complexity. Simple ligations may be complete in <2 hours, while ligations in complex mixtures like total RNA may require >8 hours to reach completion.[10] |
| Enzyme Conc. | 10-200 units per 20 µL | Use the manufacturer's recommendation as a starting point. Higher enzyme concentrations may be needed for difficult substrates but can also increase off-target activity.[18] |
Optimized Protocol: High-Fidelity Ligation Using a Pre-adenylated Donor
This protocol is designed to maximize the yield of the desired intermolecular product while minimizing side reactions. It is particularly useful for applications like miRNA adapter ligation for sequencing.
Principle: By using a pre-adenylated (App) donor adapter and omitting ATP from the reaction, we prevent the ligase from adenylating the target RNA. This completely eliminates the possibility of target RNA circularization. The 3'-blocked donor prevents concatemer formation.
Caption: A troubleshooting workflow for common T4 RNA Ligase issues.
Materials:
-
Target RNA (acceptor) with 3'-OH
-
Pre-adenylated, 3'-blocked DNA or RNA adapter (donor)
-
T4 RNA Ligase 2, truncated (T4 Rnl2tr) is highly recommended[10][16]
-
10X T4 RNA Ligase Reaction Buffer (without ATP)
-
50% PEG 8000
-
Nuclease-free water
Procedure:
-
In a sterile, nuclease-free tube, assemble the following components on ice (for a 20 µL reaction):
| Component | Volume | Final Concentration |
| 10X T4 Rnl2 Reaction Buffer | 2 µL | 1X |
| 50% PEG 8000 | 10 µL | 25% |
| Pre-adenylated Donor (e.g., 10 µM) | 2 µL | 1 µM |
| Target RNA (e.g., 1 µM) | 2 µL | 100 nM |
| T4 Rnl2tr (e.g., 200 U/µL) | 1 µL | 10 U/µL |
| Nuclease-free H₂O | to 20 µL | - |
-
Mix gently by pipetting and spin down briefly.
-
Incubate the reaction at 25°C for 4 hours.[10] For difficult substrates, incubation at 16°C overnight may improve yield.
-
Stop the reaction by heat inactivation at 65°C for 20 minutes.[10]
-
The ligated product is now ready for purification or downstream applications.
Section 4: Advanced Techniques
Q: What are pre-adenylated adapters, and why are they so effective?
A pre-adenylated adapter is a synthetic oligonucleotide (donor) that already has an AMP molecule attached to its 5'-phosphate end (App-oligo). This molecule is chemically identical to the AppRNA intermediate formed in Step 2 of the native ligation reaction.
By providing this activated substrate directly, you can bypass the first two ATP-dependent steps.[16][17] This strategy is exceptionally powerful because it means the reaction can be performed in the absence of ATP, which prevents the ligase from adenylating and circularizing your target RNA.[10][17]
Q: When should I use a truncated or mutant T4 RNA Ligase?
Specialized versions of T4 RNA ligases can provide an extra layer of control.
-
T4 RNA Ligase 2, truncated (T4 Rnl2tr): This mutant lacks the domain required for the initial enzyme adenylation step (Step 1).[10][16] Therefore, it can only act on pre-adenylated substrates and is completely inactive in the presence of ATP alone. Using T4 Rnl2tr in combination with a pre-adenylated donor and no ATP is the gold standard for preventing side reactions.[10][16]
-
Point Mutants (e.g., T4 Rnl2tr K227Q): Further mutations have been developed to reduce the enzyme's affinity for non-adenylated substrates, further decreasing the potential for side product formation, though sometimes at the cost of slightly lower overall efficiency.[10][16]
By combining strategic substrate design, optimized reaction conditions, and the appropriate choice of enzyme, you can effectively eliminate side product formation and achieve highly specific and efficient T4 RNA ligase-mediated ligations.
References
-
Nandakumar, J., & Shuman, S. (2004). Kinetic mechanism of nick sealing by T4 RNA ligase 2 and effects of 3'-terminal mismatches. RNA, 10(9), 1406-1416. [Link]
-
Lama, L., et al. (2012). Optimization of enzymatic reaction conditions for generating representative pools of cDNA from small RNA. RNA, 18(10), 1836-1848. [Link]
-
Proteopedia. (2013). T4 RNA ligase 2 (Rnl2). [Link]
-
Nandakumar, J., et al. (2006). Structure and mechanism of T4 RNA ligase 2. Molecular cell, 23(2), 257-268. [Link]
-
UniProt. (n.d.). RNA ligase 1 - Enterobacteria phage T4. [Link]
-
Easey, A. (2019). Synthetic Biology Methods to Optimise T4 RNA Ligase Activities. UEA Digital Repository. [Link]
-
Jayaprakash, A. D., et al. (2014). Elimination of Ligation Dependent Artifacts in T4 RNA Ligase to Achieve High Efficiency and Low Bias MicroRNA Capture. PLoS ONE, 9(4), e94619. [Link]
-
Zhelkovsky, A. M., & McReynolds, L. A. (2012). RNA ligases. Current protocols in molecular biology, Chapter 3, Unit3.19. [Link]
-
Jayaprakash, A. D., et al. (2014). Elimination of Ligation Dependent Artifacts in T4 RNA Ligase to Achieve High Efficiency and Low Bias MicroRNA Capture. PLoS ONE, 9(4), e94619. [Link]
-
Moore, M. J., & Query, C. C. (2000). An RNA ligase-mediated method for the efficient creation of large, synthetic RNAs. RNA, 6(10), 1504-1511. [Link]
-
Biocompare. (n.d.). T4 RNA Ligases. [Link]
-
Moore, M. J., & Sharp, P. A. (1992). Splint ligation of RNA with T4 DNA ligase. Science, 256(5059), 992-997. [Link]
-
Takara Bio. T4 RNA Ligase. [Link]
-
ResearchGate. (2017). Why doesn't T4 RNA ligase reaction incorporate the ATP?. [Link]
-
Applied Biological Materials. (n.d.). T4 RNA Ligase 1 (ssRNA Ligase). [Link]
-
Wang, Y., et al. (2021). Facile Splint-Free Circularization of ssDNA with T4 DNA Ligase by Redesigning the Linear Substrate to Form an Intramolecular Dynamic Nick. Molecules, 26(11), 3326. [Link]
-
NeoSynBio. (n.d.). Ligation & Troubleshooting. [Link]
-
Granneman, S. (2020). Linker Ligation at both Ends of RNAs on Beads. Protocols.io. [Link]
-
Komatsu, Y., et al. (2020). Preferential production of RNA rings by T4 RNA ligase 2 without any splint through rational design of precursor strand. Nucleic acids research, 48(10), 5651-5660. [Link]
-
Ho, C. K., & Shuman, S. (2002). Bacteriophage T4 RNA ligase 2 (gp24.1) exemplifies a family of RNA ligases found in all phylogenetic domains. Proceedings of the National Academy of Sciences, 99(20), 12709-12714. [Link]
-
ResearchGate. (2014). (PDF) Elimination of Ligation Dependent Artifacts in T4 RNA Ligase to Achieve High Efficiency and Low Bias MicroRNA Capture. [Link]
-
Creative Biolabs. (n.d.). T4 Ligase. [Link]
-
ResearchGate. (2018). Troubleshooting suggestions for T4 ligation?. [Link]
-
Ohta, K., et al. (2019). RNA ligation of very small pseudo nick structures by T4 RNA ligase 2, leading to efficient production of versatile RNA rings. Scientific reports, 9(1), 1-11. [Link]
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- 7. Bacteriophage T4 RNA ligase 2 (gp24.1) exemplifies a family of RNA ligases found in all phylogenetic domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. An RNA ligase-mediated method for the efficient creation of large, synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elimination of Ligation Dependent Artifacts in T4 RNA Ligase to Achieve High Efficiency and Low Bias MicroRNA Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preferential production of RNA rings by T4 RNA ligase 2 without any splint through rational design of precursor strand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. neb.com [neb.com]
- 14. neb.com [neb.com]
- 15. mdpi.com [mdpi.com]
- 16. Elimination of Ligation Dependent Artifacts in T4 RNA Ligase to Achieve High Efficiency and Low Bias MicroRNA Capture | PLOS One [journals.plos.org]
- 17. protocols.io [protocols.io]
- 18. Optimization of enzymatic reaction conditions for generating representative pools of cDNA from small RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neb.com [neb.com]
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- 21. neb.com [neb.com]
- 22. takara.co.kr [takara.co.kr]
- 23. promega.com [promega.com]
How to increase the yield of short RNA transcripts in in vitro transcription
Welcome to the technical support center for in vitro transcription (IVT). This guide is designed for researchers, scientists, and drug development professionals who are working to synthesize short RNA transcripts (< 100 nucleotides) and facing challenges with yield and purity. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Unique Challenge of Short RNA Synthesis
Synthesizing short RNA transcripts via IVT presents a distinct set of challenges compared to longer mRNAs. The core of the issue lies in the initial phase of transcription. T7 RNA Polymerase, the workhorse of IVT, must form a stable complex with the DNA promoter to begin RNA synthesis. For short transcripts, the polymerase spends a proportionally longer time in this unstable "initiation" phase. During this period, it has a high tendency to dissociate from the DNA template after synthesizing only a few nucleotides (2-10 nt). This phenomenon, known as abortive initiation or abortive cycling, is the primary reason for low yields of the desired full-length short RNA product.[1][2][3]
This guide provides a structured approach to overcoming these inherent difficulties through a series of troubleshooting questions, FAQs, and validated protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question 1: My short RNA yield is extremely low, or I can't see a product on my gel. What's going wrong?
Low or no yield is the most common issue and can stem from several factors, from template design to reaction components.
Core Problem: The transcription initiation is inefficient, leading to a high rate of abortive cycling where the polymerase fails to transition into the productive elongation phase.[1][4][5]
Root Causes & Step-by-Step Solutions:
-
Suboptimal Promoter Sequence: The DNA sequence at the very beginning of the transcription start site (+1 to +3) is critical for initiation efficiency.
-
Solution:
-
Redesign Your Template: If possible, ensure your target RNA sequence begins with a G. If the native sequence does not, you can add one or more G's to the 5' end. While this alters the final RNA sequence, it often dramatically boosts yield.
-
Optimize the Initial Sequence: The consensus sequence for the first few nucleotides of a highly expressed T7 transcript is GGGAGA.[7] While you may not be able to match this exactly, having a G-rich initial sequence is beneficial. Studies have also identified promoter variants with enhanced activity based on sequences downstream of the start site (+4 to +8).[8][9][10]
-
-
Insufficient Nucleotide Concentration: Standard NTP concentrations may be limiting for short transcript synthesis.
-
Explanation: The polymerase needs a high concentration of NTPs to efficiently add to the nascent RNA chain and move past the abortive cycling phase. Low NTP levels can cause the polymerase to "stall" and release the short, abortive transcript.[11]
-
Solution: Increase the concentration of all four rNTPs in your reaction. While standard protocols may call for 1-2 mM of each, for short transcripts, increasing this to 4-8 mM can significantly improve the yield of full-length product.[11][12]
-
-
Incorrect Magnesium (Mg²⁺) Concentration: Magnesium is a critical cofactor, but its concentration must be optimized relative to the total NTP concentration.
-
Explanation: Mg²⁺ is essential for neutralizing the negative charge of the NTPs and for the catalytic activity of the RNA polymerase.[13][14] However, the optimal concentration is a delicate balance. Too little Mg²⁺ will result in an inactive enzyme, while too much can inhibit the reaction or promote RNA degradation. The key is the amount of "free" Mg²⁺, which is the total Mg²⁺ minus the amount chelated by the NTPs.
-
Solution: The optimal Mg²⁺ concentration is typically slightly higher than the total NTP concentration. If you increase your NTPs to 8 mM each (32 mM total), you should aim for a total Mg²⁺ concentration of 36-40 mM. It is often necessary to empirically test a range of Mg²⁺ concentrations (e.g., from 20 mM to 50 mM) to find the sweet spot for your specific template.[15]
-
-
Poor Quality DNA Template: Contaminants from DNA preparation can inhibit the polymerase.[11][16]
-
Explanation: Salts, ethanol, or other residues from plasmid prep or PCR purification kits can directly inhibit T7 RNA polymerase.[11]
-
Question 2: My gel shows a smear below my expected product size. What are these short fragments?
This is the classic sign of abortive transcription.
Core Problem: You are visualizing the accumulation of the short (2-10 nt) abortive transcripts that are the primary byproduct of inefficient initiation.
Root Causes & Step-by-Step Solutions:
-
High Abortive Cycling Rate: This is the direct cause, and the solutions are the same as those for low yield.
-
Explanation: The smear is a population of RNA molecules of varying short lengths, representing the points at which the polymerase detached from the template.
-
Solution:
-
Implement the solutions from Question 1: Focus on optimizing the +1 position to a 'G', increasing NTP concentrations, and titrating the Mg²⁺ concentration.
-
Lower the Reaction Temperature: While standard IVT reactions are run at 37°C, lowering the temperature to 30°C or even 16°C can sometimes reduce abortive products.[12][16] The trade-off is a lower overall reaction rate, so you may need to increase the incubation time.
-
-
-
RNA Degradation: While less common in a fresh reaction, RNase contamination can lead to a smear.
-
Explanation: RNases are ubiquitous enzymes that rapidly degrade RNA. Contamination can come from reagents, water, pipette tips, or handling.[17][]
-
Solution:
-
Question 3: I'm getting RNA products that are longer than my template (N+1, N+2 additions). How can I get a homogenous product?
This issue, known as non-templated addition or terminal transferase activity, is a known characteristic of T7 RNA polymerase.
Core Problem: After reaching the end of the linear DNA template, the polymerase can add one or more extra nucleotides (most often an 'A') to the 3' end of the RNA transcript.[19][20]
Root Causes & Step-by-Step Solutions:
-
Template-Independent Activity of T7 RNAP: The polymerase itself is capable of this activity, especially under high-yield conditions.[20][21]
-
Explanation: This is an inherent enzymatic property. When the polymerase "runs off" the end of the template, it can become unstable and add nucleotides in a non-templated fashion before dissociating.
-
Solution:
-
Modify the DNA Template: A highly effective strategy is to incorporate 2'-O-Methyl modified nucleotides at the final one or two positions of the 5' end of the template strand of your DNA.[22][23] This modification sterically hinders the polymerase and promotes clean termination, dramatically reducing N+1 additions.
-
Use a Self-Cleaving Ribozyme: For ultimate precision, you can flank your target RNA sequence with a self-cleaving ribozyme, such as a Hammerhead (HH) or Hepatitis Delta Virus (HDV) ribozyme.[24][25][26][27] The ribozyme will co-transcriptionally cleave itself off, leaving your RNA of interest with a precisely defined 3' end. This is a more advanced technique but provides the highest level of homogeneity.[26][28]
-
-
Visualization of Key Processes
To better understand the dynamics of short RNA IVT, the following diagrams illustrate the core workflow and common challenges.
Caption: Optimized workflow for high-yield short RNA in vitro transcription.
Caption: The competition between abortive initiation and productive elongation.
Data Summary Table
The following table summarizes key reaction parameters that should be optimized for short RNA synthesis compared to standard protocols.
| Parameter | Standard IVT (for long RNA) | Optimized IVT (for short RNA) | Rationale for Change |
| Template +1 Nucleotide | Any | Guanine (G) | T7 RNA Polymerase has a strong preference for initiating with G, increasing initiation efficiency.[6][7] |
| rNTP Concentration (each) | 1-2 mM | 4-8 mM | Higher substrate concentration helps the polymerase overcome the kinetic barrier of abortive cycling.[11] |
| Mg²⁺ Concentration | ~4-10 mM | Slightly above total rNTP conc. | Must be balanced with the high NTP levels to maintain optimal "free" Mg²⁺ for catalytic activity.[13][29] |
| Reaction Temperature | 37°C | 30-37°C | A lower temperature can sometimes reduce the rate of abortive transcript formation, though it may slow the overall reaction.[12][16] |
Detailed Protocol: Optimized IVT for a 25-nt RNA
This protocol provides a starting point for optimization.
1. DNA Template Preparation:
-
Design two complementary DNA oligos. The top (sense) strand should include the full T7 promoter sequence followed by your target RNA sequence.
-
Example Top Strand (T7 + 25-nt RNA): 5'-TAATACGACTCACTATAG GACUAGACUAGACUAGACUAGAC-3' (Note the crucial 'G' at the +1 position).
-
Example Bottom Strand: 3'-ATTATGCTGAGTGATATCCTGATCTGATCTGATCTGATCTG-5'
-
Anneal the oligos by mixing them in an annealing buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA), heating to 95°C for 5 minutes, and allowing them to cool slowly to room temperature.
2. In Vitro Transcription Reaction Setup (20 µL reaction):
-
Assemble the reaction at room temperature to avoid precipitation of DNA by spermidine on ice.
-
Add the following components in order:
-
Nuclease-Free Water: to 20 µL
-
5X Transcription Buffer: 4 µL (Final conc: 40 mM Tris-HCl, pH 7.9)
-
rNTP Mix (25 mM each): 3.2 µL (Final conc: 4 mM each)
-
MgCl₂ (100 mM): 2 µL (Final conc: 10 mM, adjust as needed based on NTPs)
-
DTT (100 mM): 2 µL (Final conc: 10 mM)
-
Annealed DNA Template (1 µM): 2 µL (Final conc: 100 nM)
-
RNase Inhibitor (40 U/µL): 0.5 µL
-
T7 RNA Polymerase (50 U/µL): 2 µL
-
3. Incubation:
-
Mix gently and incubate at 37°C for 2-4 hours. For problematic templates, try incubating at 30°C for 4-6 hours.
4. DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction.
-
Incubate at 37°C for 15-30 minutes to degrade the DNA template.
5. Purification (Denaturing PAGE is recommended for short RNAs):
-
Add an equal volume of 2X Gel Loading Buffer (containing formamide and urea).
-
Heat at 95°C for 5 minutes and load onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 8 M urea).
-
Run the gel until the dye front has migrated an appropriate distance.
-
Visualize the RNA band by UV shadowing or staining (e.g., SYBR Gold).
-
Excise the band, crush the gel slice, and elute the RNA overnight in an elution buffer (e.g., 300 mM Sodium Acetate).
-
Precipitate the RNA with ethanol, wash the pellet with 70% ethanol, and resuspend in nuclease-free water.
Frequently Asked Questions (FAQs)
Q: Can I use a PCR product as a template? A: Yes, but ensure it is highly pure. Any leftover primers or dNTPs from the PCR can interfere with the IVT reaction. Gel purify the PCR product for best results. Also, ensure your forward primer contains the full T7 promoter sequence.
Q: Why do my reagents sometimes form a precipitate when I set up the reaction on ice? A: Many transcription buffers contain spermidine, which can precipitate DNA at low temperatures. It's best to assemble IVT reactions at room temperature.[30]
Q: How much RNA yield can I realistically expect for a short transcript? A: Yields are highly dependent on the sequence and length. While long mRNA transcripts can yield >100 µg from a 20 µL reaction, a well-optimized reaction for a short RNA might yield 10-50 µg. The key metric is often the purity and homogeneity of the final product.
Q: Is it necessary to purify my short RNA by PAGE? A: For applications requiring high purity and defined length (e.g., structural biology, therapeutic use), denaturing PAGE is the gold standard.[24][31] It effectively separates your full-length product from abortive transcripts and N+1 additions. For less sensitive applications, column-based purification might be sufficient, but you will have a more heterogeneous product mix.
References
-
In Vitro Transcription Troubleshooting. (2020-12-17). ZAGENO Blog. [Link]
-
Top Tips for Troubleshooting In Vitro Transcription. (2025-04-29). Bitesize Bio. [Link]
-
Abortive initiation. Wikipedia. [Link]
-
Run-off transcription. Wikipedia. [Link]
-
Lu, C., & Li, P. (2012). Preparation of short RNA by in vitro transcription. Methods in Molecular Biology. [Link]
-
Mechanism of instability in abortive cycling by T7 RNA polymerase. PubMed - NIH. [Link]
-
Impact of initial Mg²⁺ concentration on an in vitro transcription (IVT) reaction. ResearchGate. [Link]
-
Gindville, C., & Strobel, S. A. (2018). 3′ end additions by T7 RNA polymerase are RNA self-templated, distributive and diverse in character—RNA-Seq analyses. Nucleic Acids Research. [Link]
-
Kao, C., Zheng, M., & Rüdisser, S. (1999). A simple and efficient method to reduce nontemplated nucleotide addition at the 3 terminus of RNAs transcribed by T7 RNA polymerase. RNA. [Link]
-
Conrad, T., et al. (2020). Maximizing transcription of nucleic acids with efficient T7 promoters. Nature Communications. [Link]
-
Martin, C. T., et al. (1988). Model for the Mechanism of Bacteriophage T7 RNAP Transcription Initiation and Termination. Biochemistry. [Link]
-
Ling, M. L., & Miller, D. L. (2000). Non-DNA-Templated Addition of Nucleotides to the 3′ End of RNAs by the Mitochondrial RNA Polymerase of Physarum polycephalum. Journal of Biological Chemistry. [Link]
-
Smagowicz, W. J., & Scheit, K. H. (1978). A minimal mechanism for abortive initiation of transcription of T7 DNA. Nucleic Acids Research. [Link]
-
An Overview of T7 RNA Polymerase. Creative Diagnostics. [Link]
-
Isolation of short RNAs with homogeneous 3′-ends using quaternary-amine anion exchange chromatography. (2024-05-17). Biology Methods and Protocols, Oxford Academic. [Link]
- T7 promoter variants and methods of using the same.
-
A simple and efficient method to reduce nontemplated nucleotide addition at the 3 terminus of RNAs transcribed by T7 RNA polymerase. ResearchGate. [Link]
-
Conrad, T., et al. (2020). Maximizing transcription of nucleic acids with efficient T7 promoters. Nature Communications. [Link]
-
Panigaj, M., et al. (2011). Efficient Large-Scale Preparation and Purification of short Single-Stranded RNA Oligonucleotides. Taylor & Francis Online. [Link]
-
Wang, R., et al. (2021). Physiological magnesium concentrations increase fidelity of diverse reverse transcriptases from HIV-1, HIV-2, and foamy virus, but not MuLV or AMV. PLoS ONE. [Link]
-
Native RNA Purification Method for Small RNA Molecules Based on Asymmetrical Flow Field-Flow Fractionation. MDPI. [Link]
-
Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity. MDPI. [Link]
-
Cis-Acting Ribozymes for the Production of RNA In Vitro Transcripts with Defined 5′ and 3′ Ends. Springer Nature Experiments. [Link]
-
Maximizing transcription of nucleic acids with efficient T7 promoters. Semantic Scholar. [Link]
-
A scalable system for the fast production of RNA with homogeneous terminal ends. Nucleic Acids Research. [Link]
-
Cis-Acting Ribozymes for the Production of RNA In Vitro Transcripts with Defined 5′ and 3′ Ends. ResearchGate. [Link]
-
Why is magnesium needed in transcription? Quora. [Link]
-
Physiological Magnesium Concentrations Increase Fidelity of Diverse Reverse Transcriptases from HIV-1, HIV-2, and Foamy Virus, but not MuLV or AMV. bioRxiv. [Link]
-
In Vitro Transcription Vector (for Small RNA). VectorBuilder. [Link]
-
Which sequence characteristics influence the transcription efficiency of T7 polymerase? Biology Stack Exchange. [Link]
-
In vitro transcription typical RNA yield and how to increase? ResearchGate. [Link]
Sources
- 1. Abortive initiation - Wikipedia [en.wikipedia.org]
- 2. Mechanism of instability in abortive cycling by T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Model for the mechanism of bacteriophage T7 RNAP transcription initiation and termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A minimal mechanism for abortive initiation of transcription of T7 DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.ca [promega.ca]
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- 10. semanticscholar.org [semanticscholar.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
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- 17. bitesizebio.com [bitesizebio.com]
- 19. Run-off transcription - Wikipedia [en.wikipedia.org]
- 20. 3′ end additions by T7 RNA polymerase are RNA self-templated, distributive and diverse in character—RNA-Seq analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Non-DNA-Templated Addition of Nucleotides to the 3′ End of RNAs by the Mitochondrial RNA Polymerase of Physarum polycephalum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A simple and efficient method to reduce nontemplated nucleotide addition at the 3 terminus of RNAs transcribed by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Cis-Acting Ribozymes for the Production of RNA In Vitro Transcripts with Defined 5′ and 3′ Ends | Springer Nature Experiments [experiments.springernature.com]
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- 27. researchgate.net [researchgate.net]
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- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Magnesium for In Vitro Transcription of Cytidylyl-(3'->5')-adenosine (C-A) Capped RNA
Welcome to the technical support center for optimizing in vitro transcription (IVT) reactions, with a specific focus on the synthesis of RNA containing the Cytidylyl-(3'->5')-adenosine (C-A) dinucleotide cap analog. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into the critical role of magnesium concentration and to offer practical troubleshooting strategies.
I. Frequently Asked Questions (FAQs)
Q1: Why is magnesium concentration so critical in an in vitro transcription reaction?
Magnesium ions (Mg²⁺) are an essential cofactor for RNA polymerases, such as T7, T3, and SP6.[1] They play a multifaceted role in the transcription process:
-
Catalytic Activity: Mg²⁺ is integral to the catalytic center of the RNA polymerase, facilitating the nucleophilic attack of the 3'-hydroxyl group of the growing RNA chain on the alpha-phosphate of the incoming nucleotide triphosphate (NTP).[2][3]
-
NTP Binding: Mg²⁺ forms a complex with NTPs, which is the substrate recognized by the polymerase.[4] The concentration of this Mg-NTP complex is a key determinant of the transcription rate.
-
RNA Folding and Stability: Magnesium ions help to neutralize the negative charge of the RNA backbone, promoting proper folding and stabilizing the RNA structure.[5][6][7] However, excessive Mg²⁺ can also promote RNA cleavage.[5]
Therefore, the concentration of "free" magnesium (not chelated by NTPs or the cap analog) must be carefully optimized to achieve a balance that maximizes polymerase activity and RNA yield while minimizing potential negative effects.
Q2: How does the presence of the Cytidylyl-(3'->5')-adenosine (C-A) cap analog affect the optimal magnesium concentration?
The C-A dinucleotide, like NTPs, is a negatively charged molecule that can chelate magnesium ions. When a cap analog is included in the IVT reaction, it contributes to the total concentration of molecules that bind Mg²⁺. This has two primary implications:
-
Increased Demand for Magnesium: The C-A cap analog will sequester a portion of the available Mg²⁺, reducing the concentration of free magnesium. This necessitates a higher total magnesium concentration in the reaction to ensure there is sufficient free Mg²⁺ for the polymerase to function optimally.
-
Competition with NTPs: The cap analog competes with NTPs for both the polymerase and for magnesium ions. An improper balance can lead to reduced capping efficiency or lower overall RNA yield.[8]
Therefore, when using a C-A cap analog, the standard magnesium concentration used for uncapped RNA synthesis often needs to be empirically re-optimized.
Q3: What is the relationship between magnesium, NTPs, and the C-A cap analog concentration?
The key is the molar ratio of total magnesium to the total concentration of phosphate-containing molecules (NTPs + C-A cap analog). The polymerase requires a certain level of free Mg²⁺ to be active.
-
If [Mg²⁺] is too low relative to [NTPs + C-A]: Most of the magnesium will be chelated, leaving insufficient free Mg²⁺ for the polymerase. This can lead to low RNA yield and incomplete transcripts.[9][10]
-
If [Mg²⁺] is too high: While ensuring sufficient free Mg²⁺, excessive concentrations can have inhibitory effects. High ionic strength can reduce polymerase activity, and very high levels of free Mg²⁺ can promote RNA degradation.[4][5] Additionally, high magnesium can lead to the precipitation of magnesium pyrophosphate, a byproduct of the reaction, which can inhibit transcription.[4][11]
Some studies suggest that the optimal total NTP concentration should be greater than the Mg²⁺ concentration for specific applications.[12][13][14] However, for general high-yield mRNA synthesis, it is more common to have a slight excess of magnesium. The optimal ratio is template- and sequence-dependent and must be determined experimentally.
Q4: What are the typical starting concentrations for magnesium in a C-A capped IVT reaction?
A good starting point for a magnesium titration experiment is to test a range of concentrations around the total NTP and cap analog concentration. For example, if your total NTP concentration is 8 mM (2 mM each) and your C-A cap analog concentration is 4 mM, the total phosphate-containing molecule concentration is 12 mM. A reasonable magnesium titration would be:
| Component | Concentration |
| Total NTPs | 8 mM |
| C-A Cap Analog | 4 mM |
| Magnesium Acetate | 12 mM, 16 mM, 20 mM, 24 mM, 28 mM |
Note: Using magnesium acetate is often preferred over magnesium chloride, as high concentrations of chloride ions can be inhibitory to RNA polymerase.[4][15][16]
II. Troubleshooting Guide
Issue 1: Low RNA Yield
| Possible Cause | Diagnostic Step | Recommended Solution |
| Suboptimal Magnesium Concentration | Analyze an aliquot of the reaction on a denaturing agarose or polyacrylamide gel. Look for a faint band of the correct size or no band at all. | Perform a magnesium titration experiment as described in the "Experimental Protocols" section. Test a range of Mg²⁺ concentrations from equimolar to a 2-3 fold excess over the total concentration of NTPs and the C-A cap analog. |
| NTP or Cap Analog Degradation | Run an aliquot of your NTP and cap analog stocks on an anion-exchange HPLC column or by another appropriate method to check for degradation. | Use fresh, high-quality NTPs and C-A cap analog. Avoid multiple freeze-thaw cycles. |
| Poor DNA Template Quality | Quantify your linearized DNA template using a spectrophotometer and assess its integrity on an agarose gel. Ensure complete linearization. | Re-purify the DNA template to remove any inhibitors like salts or ethanol.[9][10] Ensure complete linearization by digesting with a reliable restriction enzyme and verifying on a gel. |
| Inactive T7 RNA Polymerase | Run a positive control reaction with a known good template and optimized conditions. | Use a fresh aliquot of T7 RNA polymerase. Avoid repeated freeze-thaw cycles by storing it in smaller aliquots at -80°C.[17] |
| RNase Contamination | Observe for smearing on a denaturing gel analysis of your RNA product. | Use RNase-free water, pipette tips, and tubes.[17] Include an RNase inhibitor in your reaction.[10][17] |
Issue 2: Incomplete or Truncated Transcripts
| Possible Cause | Diagnostic Step | Recommended Solution |
| Insufficient Free Magnesium | On a denaturing gel, you will see a prominent band of the correct size, but also a smear or distinct bands of smaller sizes. | Increase the magnesium concentration in your titration experiment. A lack of free Mg²⁺ can cause the polymerase to pause or dissociate from the template. |
| Low NTP Concentration | This can be a cause if you are also observing low yield. | Ensure your NTP concentrations are adequate, typically in the low millimolar range for each.[] |
| Secondary Structure in the RNA Transcript | This is more likely with GC-rich templates.[9] The polymerase can stall at stable hairpin loops. | Lower the reaction temperature from 37°C to 30°C to reduce the stability of secondary structures.[9][19] |
| Cryptic Termination Sites in the DNA Template | If you consistently see a specific truncated product, this could be the cause. | Subclone your template into a different vector with a different polymerase promoter.[10] |
Issue 3: RNA Aggregation or Precipitation During Reaction
| Possible Cause | Diagnostic Step | Recommended Solution |
| Magnesium Pyrophosphate Precipitation | The reaction mixture becomes cloudy or turbid.[17] | Add inorganic pyrophosphatase to the reaction to hydrolyze the pyrophosphate byproduct.[11] This will also release magnesium back into the reaction. Also, re-optimize the magnesium concentration, as excessive levels can exacerbate this issue.[4] |
| RNA Precipitation | High concentrations of long RNA transcripts can precipitate, especially in the presence of high magnesium. | Consider reducing the reaction volume or the amount of template DNA to lower the final RNA concentration. You can also try adding spermidine to the reaction, which can help to keep the RNA in solution. |
Logical Flow for Troubleshooting Magnesium Concentration
Caption: Troubleshooting workflow for optimizing magnesium in IVT.
III. Experimental Protocols
Protocol 1: Magnesium Titration for C-A Capped RNA Synthesis
This protocol outlines a systematic approach to determine the optimal magnesium concentration for your specific DNA template and C-A cap analog concentration.
1. Reagent Preparation:
- Prepare a 10X transcription buffer without magnesium. A typical buffer contains 400 mM Tris-HCl (pH 8.0), 20 mM spermidine, and 100 mM DTT.
- Prepare a 100 mM stock solution of magnesium acetate.
- Prepare a 10 mM stock of each NTP (ATP, CTP, GTP, UTP).
- Prepare a 40 mM stock of the Cytidylyl-(3'->5')-adenosine (C-A) cap analog.
- Linearized DNA template at a concentration of 0.1 µg/µL.
- T7 RNA Polymerase.
- RNase Inhibitor.
2. Reaction Setup:
- Set up a series of 20 µL reactions on ice. The following table provides an example for a reaction with 2 mM of each NTP and 4 mM of C-A cap analog.
| Component | Stock Conc. | Volume (µL) for [Mg²⁺] | Final Conc. |
| 12 mM | 16 mM | ||
| Nuclease-Free Water | - | to 20 µL | to 20 µL |
| 10X Transcription Buffer | 10X | 2 | 2 |
| ATP | 10 mM | 4 | 4 |
| CTP | 10 mM | ||
| GTP | 10 mM | ||
| UTP | 10 mM | ||
| C-A Cap Analog | 40 mM | 2 | 2 |
| Linearized DNA Template | 0.1 µg/µL | 1 | 1 |
| RNase Inhibitor | 40 U/µL | 0.5 | 0.5 |
| Magnesium Acetate | 100 mM | 2.4 | 3.2 |
| T7 RNA Polymerase | 50 U/µL | 1 | 1 |
3. Incubation:
- Incubate the reactions at 37°C for 2-4 hours.[]
4. Analysis:
- After incubation, add DNase I to each reaction to remove the DNA template.
- Run 1-2 µL of each reaction on a denaturing agarose or polyacrylamide gel to visualize the RNA product.
- Quantify the RNA yield from each reaction using a Qubit fluorometer or a similar method.
- The optimal magnesium concentration is the one that produces the highest yield of full-length RNA with the least amount of truncated products.
IVT Workflow with Magnesium Optimization
Caption: In vitro transcription workflow incorporating magnesium optimization.
V. References
-
Goldilocks and RNA: where Mg2+ concentration is just right. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Top Tips for Troubleshooting In Vitro Transcription. (2025). Bitesize Bio. Retrieved from [Link]
-
In Vitro Transcription Troubleshooting. (2020). ZAGENO. Retrieved from [Link]
-
In Vitro Transcription: Common Causes of Reaction Failure. (2019). Promega Connections. Retrieved from [Link]
-
Effect of the Concentration Difference between Magnesium Ions and Total Ribonucleotide Triphosphates in Governing the Specificity of T7 RNA Polymerase-Based Rolling Circle Transcription for Quantitative Detection. (n.d.). PubMed. Retrieved from [Link]
-
C-terminal carboxy group of T7 RNA polymerase ensures efficient magnesium ion-dependent catalysis. (n.d.). Oxford Academic. Retrieved from [Link]
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T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration. (n.d.). National Institutes of Health. Retrieved from [Link]
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An Overview of T7 RNA Polymerase. (n.d.). Creative Diagnostics. Retrieved from [Link]
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T7 RNA polymerase. (n.d.). Wikipedia. Retrieved from [Link]
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Effects of magnesium ions on the stabilization of RNA oligomers of defined structures. (n.d.). PubMed. Retrieved from [Link]
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Concentration difference between magnesium ions and total rNTPs governs the specificity of T7 RNA polymerase-based rolling circle transcription for quantitative detection. (n.d.). ResearchGate. Retrieved from [Link]
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T7 RNA Polymerase. (n.d.). QIAGEN. Retrieved from [Link]
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Effects of magnesium ions on the stabilization of RNA oligomers of defined structures. (2025). ResearchGate. Retrieved from [Link]
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The dependence of RNA tertiary structure stability on Mg2+ concentration: interpretation of the Hill equation and coefficient. (n.d.). National Institutes of Health. Retrieved from [Link]
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Effect of the Concentration Difference between Magnesium Ions and Total Ribonucleotide Triphosphates in Governing the Specificity of T7 RNA Polymerase-Based Rolling Circle Transcription for Quantitative Detection. (2016). ACS Publications. Retrieved from [Link]
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Application of Solution Equilibrium Analysis to in Vitro RNA Transcription. (2025). ResearchGate. Retrieved from [Link]
-
In vitro transcription for mRNA synthesis. (2024). Cytiva Life Sciences. Retrieved from [Link]
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Low yield of mRNA after in vitro transcription?. (2021). ResearchGate. Retrieved from [Link]
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Effect of Mg²⁺ counterion on IVT kinetics and yield. (n.d.). ResearchGate. Retrieved from [Link]
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Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA. (n.d.). Spiral. Retrieved from [Link]
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Impact of initial Mg²⁺ concentration on an in vitro transcription... (n.d.). ResearchGate. Retrieved from [Link]
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Technical Support Center: Preserving the Integrity of Fluorescently Labeled Cytidylyl-(3'->5')-adenosine (CpA)
Welcome to the technical support center dedicated to ensuring the stability and performance of your fluorescently labeled Cytidylyl-(3'->5')-adenosine (CpA). As researchers, scientists, and drug development professionals, you rely on the precise functionality of these molecules. Degradation during storage can lead to a loss of signal, inaccurate quantification, and compromised experimental results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate these risks and maintain the integrity of your valuable reagents.
Understanding the Dual Nature of Degradation
Fluorescently labeled CpA is a composite molecule, and its degradation can occur through two primary pathways: the breakdown of the fluorescent dye and the cleavage of the CpA molecule itself. A comprehensive storage strategy must address both vulnerabilities.
1. Fluorophore Degradation (Photobleaching): The fluorescent label, or fluorophore, is susceptible to photochemical alteration, a process known as photobleaching. This occurs when the fluorophore is exposed to light, leading to irreversible covalent modifications that render it unable to fluoresce.[1][2] The rate of photobleaching is influenced by the intensity and duration of light exposure.[2]
2. CpA Molecule Degradation (Hydrolysis): As an RNA dinucleotide, CpA is inherently less stable than its DNA counterparts. The presence of a hydroxyl group at the 2' position of the ribose sugar makes the phosphodiester bond susceptible to hydrolysis, particularly under alkaline (basic) conditions.[3][4] This base-catalyzed hydrolysis can lead to the cleavage of the CpA molecule, separating the cytidine and adenosine nucleosides.[3][5]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and handling of fluorescently labeled CpA.
My fluorescent signal is weak or absent.
Q: I've just taken my fluorescently labeled CpA out of storage for an experiment, but I'm getting a very weak or no signal. What could be the cause?
A: A weak or absent signal is one of the most common indicators of degradation. Several factors could be at play:
-
Photobleaching: The most likely culprit is exposure to light. Fluorophores are sensitive to photobleaching, which is the irreversible photochemical destruction of the fluorescent molecule upon light exposure.[1][2] Even ambient lab lighting over extended periods can cause a significant loss of fluorescence.
-
Incorrect pH: The pH of your storage buffer is critical. While many fluorescent dyes are stable at a slightly basic pH of 8.0, the RNA component of your molecule, CpA, is prone to hydrolysis at higher pH levels.[3][6] Conversely, a pH below 7.0 can also lead to the degradation of some fluorescent probes.[3]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your sample can damage both the fluorophore and the CpA molecule. It is recommended to limit freeze-thaw cycles to a minimum.[7][8]
-
Probe Degradation: Over time, even under ideal storage conditions, all molecules will eventually degrade. Ensure you are using a fresh batch of the probe if you suspect degradation due to age.[9]
Troubleshooting Steps:
-
Review Storage Practices: Confirm that the probe has been consistently stored in the dark. Use amber or opaque tubes and minimize exposure to light during handling.
-
Check Buffer pH: Verify the pH of your storage and experimental buffers. For fluorescently labeled CpA, a slightly acidic to neutral pH is generally safer to prevent RNA hydrolysis.
-
Implement Aliquoting: To avoid freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes upon receipt and store them at -20°C or -80°C.[6][7][8]
-
Use a Fresh Aliquot: If you suspect degradation, thaw a fresh, previously unused aliquot for your experiment.
I'm observing inconsistent results between experiments.
Q: My results with the fluorescently labeled CpA are not reproducible. What could be causing this variability?
A: Inconsistent results often point to gradual degradation or handling inconsistencies.
-
Inconsistent Handling: Variations in light exposure, incubation times, or buffer preparation between experiments can lead to differing levels of degradation.
-
Nuclease Contamination: Nuclease contamination can degrade the CpA molecule.[7] RNases, in particular, are ubiquitous and can be introduced from skin, dust, or contaminated lab equipment.
-
Improper Dilutions: Storing working dilutions for extended periods can accelerate degradation, as the fluorescent activity fades faster at higher dilution factors.[5][7]
Preventative Measures:
-
Standardize Protocols: Ensure all experimental steps involving the fluorescently labeled CpA are standardized and documented.
-
Maintain an RNase-Free Environment: Use RNase-free water, reagents, and labware when working with CpA. Wear gloves and change them frequently.
-
Prepare Fresh Working Solutions: Prepare working dilutions from a concentrated stock solution just before use and do not store them for long periods.[7]
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for fluorescently labeled CpA.
Caption: Degradation pathways of fluorescently labeled CpA.
Recommended Storage and Handling Protocols
To maximize the shelf-life and performance of your fluorescently labeled CpA, adhere to the following protocols.
Protocol 1: Initial Receipt and Aliquoting
-
Inspect Upon Arrival: Upon receiving the lyophilized product, visually inspect the vial for any damage.
-
Resuspend in Appropriate Buffer: Resuspend the dried oligo in an RNase-free TE (Tris-EDTA) buffer with a pH of 7.0.[3][6] This provides a stable pH environment and the EDTA helps to chelate divalent cations that can act as cofactors for nucleases.
-
Calculate Stock Concentration: Prepare a concentrated stock solution, for example, 100 µM.
-
Aliquot for Single Use: Dispense the stock solution into small, single-use aliquots in amber or opaque microcentrifuge tubes.[6][7] This is the most critical step to prevent repeated freeze-thaw cycles.
-
Store Appropriately: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[8]
Protocol 2: Experimental Use
-
Thaw on Ice: When ready to use, thaw a single aliquot on ice.
-
Minimize Light Exposure: Keep the tube on ice and protected from light as much as possible.
-
Prepare Working Dilutions: Prepare your working dilution from the thawed stock solution immediately before your experiment.
-
Discard Unused Working Dilution: Do not store diluted working solutions for future use.[7]
Quantitative Data Summary: Storage Condition Comparison
| Storage Condition | Expected Stability | Key Considerations |
| -80°C in TE Buffer (pH 7.0), Aliquoted, Dark | > 1 year | Optimal for long-term storage. Minimizes all major degradation pathways.[8] |
| -20°C in TE Buffer (pH 7.0), Aliquoted, Dark | Up to 1 year | Suitable for routine use. Avoid frost-free freezers which have temperature cycles.[6][8] |
| 4°C in TE Buffer (pH 7.0), Dark | Days to a week | Not recommended for storage beyond a few days due to increased risk of hydrolysis and microbial growth.[5] |
| Lyophilized (Dry) at -20°C, Dark | > 1 year | Very stable, but requires careful resuspension in an appropriate RNase-free buffer before use.[7] |
Experimental Workflow for Assessing Degradation
If you suspect degradation, the following workflow can help you assess the integrity of your fluorescently labeled CpA.
Caption: A stepwise guide to experimentally verify CpA integrity.
References
-
QIAGEN. (n.d.). How should fluorescent labeled probes be stored? Retrieved from [Link]
-
Jena Bioscience. (2017, October 19). Handling and Storage of Oligonucleotides. Retrieved from [Link]
-
Bio-Synthesis. (n.d.). Storage of dye labeled probes. Retrieved from [Link]
-
Seyberth, T., et al. (2025). Considerations for Microbiological Control Strategy during Oligonucleotide Drug Substance Manufacturing. Organic Process Research & Development. Retrieved from [Link]
-
Bitesize Bio. (2025, June 6). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Retrieved from [Link]
-
Eurofins Genomics. (n.d.). DNA & RNA Oligonucleotides FAQs. Retrieved from [Link]
- Li, C., et al. (2010). Kinetics of RNA Degradation by Specific Base Catalysis of Transesterification Involving the 2'-Hydroxyl Group. Journal of the American Chemical Society, 132(4), 1256–1263.
-
Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]
-
metabion. (n.d.). How stable is my probe once I have resuspended it? Retrieved from [Link]
- Mikkola, S., et al. (2002). The reactivity of phosphodiester bonds within linear single-stranded oligoribonucleotides is strongly dependent on the base sequence. Nucleic Acids Research, 30(24), 5487–5493.
-
Global Substance Registration System. (n.d.). ADENYLYL-(3'->5')-CYTIDINE. Retrieved from [Link]
-
ChemSrc. (2025, August 27). guanylyl-(5'-3')-cytidylyl-(5'-3')-adenosine. Retrieved from [Link]
-
Wikipedia. (n.d.). RNA hydrolysis. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). Phosphodiester models for cleavage of nucleic acids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2025, July 26). Can anyone explain me about the mechanism of RNA Hydrolysis under Alkaline conditions? Retrieved from [Link]
-
Horizon Discovery. (n.d.). How should I store my synthetic guide RNAs? Retrieved from [Link]
-
Trivitron Healthcare Solutions. (2024, April 1). How To Store Oligonucleotides For Greatest Stability? Retrieved from [Link]
-
metabion. (n.d.). How should RNA oligonucleotides be stored? Retrieved from [Link]
-
ResearchGate. (n.d.). The RNA phosphodiester bond is most stable at pH 4-5 at 90°C... Retrieved from [Link]
-
Quora. (2018, October 27). What is RNA (and not DNA) hydrolyzed under basic pH conditions? Retrieved from [Link]
-
Study.com. (n.d.). Alkaline Hydrolysis of RNA. Retrieved from [Link]
-
PubMed. (n.d.). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Retrieved from [Link]
-
PCR Biosystems. (n.d.). Troubleshoot your qPCR. Retrieved from [Link]
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- 3. RNA hydrolysis - Wikipedia [en.wikipedia.org]
- 4. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. study.com [study.com]
- 6. How To Store Oligonucleotides For Greatest Stability? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 7. BJOC - Phosphodiester models for cleavage of nucleic acids [beilstein-journals.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Gradients for Cytidylyl-(3'->5')-adenosine and its Isomers
Technical Support Center: Enhancing the Stability of Cytidylyl-(3'->5')-adenosine (CpA)
Welcome to the technical support center for Cytidylyl-(3'->5')-adenosine (CpA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the stability of CpA in various experimental settings. Here, we move beyond simple protocols to explain the underlying chemical principles governing CpA stability, empowering you to troubleshoot and optimize your own experimental workflows.
I. Understanding CpA Instability: The Chemical Culprits
Cytidylyl-(3'->5')-adenosine is an RNA dinucleotide, and its stability is intrinsically linked to the chemical nature of RNA. The primary mechanism of degradation is the hydrolysis of the phosphodiester bond, a reaction to which RNA is particularly susceptible due to the presence of a hydroxyl group at the 2' position of the ribose sugar.[1][2] This 2'-hydroxyl group can act as an internal nucleophile, attacking the adjacent phosphorus atom and leading to the cleavage of the sugar-phosphate backbone.[1]
Several environmental factors can catalyze or accelerate this degradation process:
-
pH: The rate of phosphodiester bond hydrolysis is highly pH-dependent. Alkaline conditions (pH > 7) significantly increase the rate of hydrolysis by promoting the deprotonation of the 2'-hydroxyl group, thereby enhancing its nucleophilicity.[1][3][] Conversely, highly acidic conditions (pH < 2) can also lead to degradation.[5]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the phosphodiester bond.[6][7] Storing and handling RNA and its derivatives at low temperatures is a critical factor in preserving their integrity.[][8][9][10]
-
Divalent Metal Ions: Certain divalent metal ions, such as Mg²⁺, can catalyze RNA hydrolysis.[][6] While essential for the structure and function of many RNA molecules, their presence in buffers without proper control can be detrimental to CpA stability. Other metal ions like Cu²⁺ and Fe²⁺ can also promote degradation through oxidative stress.[]
-
RNases: Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA. They are ubiquitous in the laboratory environment and can rapidly degrade CpA if proper RNase-free techniques are not employed.[]
II. Troubleshooting Guide: A Proactive Approach to CpA Stability
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation with CpA.
Question 1: I'm observing rapid degradation of my CpA sample in my buffer. What are the likely causes and how can I fix it?
Answer:
Rapid degradation of CpA is often multifactorial. The workflow below will guide you through a systematic process of elimination to identify and resolve the issue.
Caption: Troubleshooting workflow for CpA degradation.
Detailed Explanation:
-
Assess Buffer pH: The pH of your buffer is the first critical parameter to check. As RNA is more susceptible to hydrolysis at pH levels above 6.0, ensuring your buffer is within a slightly acidic to neutral range is crucial.[11] The phosphodiester bond of RNA is most stable at a pH between 4 and 5 at 90°C.[5] For room temperature experiments, a pH of 6.0-7.0 is a safe range. Use a calibrated pH meter to verify the pH of your buffer stock and working solutions.
-
Evaluate Buffer Composition for Divalent Cations: Divalent cations can act as catalysts in RNA degradation.[] If your experimental buffer requires the presence of divalent cations like Mg²⁺, their concentration should be carefully optimized. If they are not essential, their presence should be minimized. The inclusion of a chelating agent like EDTA can help to sequester stray divalent metal ions that could otherwise catalyze CpA hydrolysis.[3][]
-
Control Temperature: Temperature significantly impacts the rate of RNA hydrolysis.[6][12] Whenever possible, conduct your experiments on ice and store your CpA solutions at -20°C or -80°C for long-term stability.[8][9][10][13] Avoid repeated freeze-thaw cycles, as this can also contribute to degradation; aliquot your CpA stock into smaller, single-use volumes.[8][9]
-
Ensure RNase-Free Conditions: RNases are a major threat to RNA integrity.[] Strict adherence to RNase-free techniques is non-negotiable. This includes using certified RNase-free reagents, pipette tips, and tubes, as well as wearing gloves and working in a clean environment.
Question 2: Which buffer system is optimal for long-term storage of CpA?
Answer:
For long-term storage, the primary goal is to minimize both chemical hydrolysis and enzymatic degradation.
| Buffer Component | Recommended Concentration | Rationale |
| Tris-HCl | 10 mM | Provides buffering capacity in the neutral pH range. |
| EDTA | 0.1-1 mM | Chelates divalent metal ions that can catalyze hydrolysis.[3][] |
| pH | 7.0-7.5 | A slightly alkaline pH can induce RNA breakdown, so a neutral pH is important.[13] |
| Storage Temperature | -20°C or -80°C | Low temperatures are the most critical factor for long-term stability.[8][9][10][13] |
A commonly used and highly recommended buffer for long-term storage of oligonucleotides is TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).[10][13] Alternatively, a 1 mM sodium citrate buffer with a pH of 6.5 can also offer good stability.[14] It is crucial to prepare these buffers with RNase-free water.[3]
Question 3: How can I monitor the stability of my CpA sample over time?
Answer:
Regularly assessing the integrity of your CpA sample is good laboratory practice, especially for long-term studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
Experimental Protocol: HPLC Analysis of CpA Stability
-
Sample Preparation:
-
Prepare aliquots of your CpA solution in the buffer conditions you wish to test.
-
Include a "time zero" sample that is immediately frozen at -80°C.
-
Incubate the remaining aliquots under the desired experimental conditions (e.g., different temperatures, different buffers).
-
At specified time points, freeze one aliquot from each condition at -80°C until analysis.
-
-
HPLC Method:
-
Column: A reverse-phase C18 column is typically suitable for oligonucleotide analysis.
-
Mobile Phase A: An aqueous buffer, such as 0.1 M triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the CpA and any degradation products.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis:
-
The intact CpA will appear as a single, sharp peak in the chromatogram.
-
Degradation products, such as cytidine, adenosine, and their respective monophosphates, will elute at different retention times, typically appearing as smaller peaks.
-
By comparing the peak area of the intact CpA at different time points to the "time zero" sample, you can quantify the extent of degradation.
-
Ion-pair reversed-phase HPLC is a superior method for RNA analysis, as it can separate different RNA species and allow for quantification and purification.[15]
III. Frequently Asked Questions (FAQs)
Q1: Can I store CpA in RNase-free water?
A1: While short-term storage in RNase-free water at low temperatures is possible, it is not ideal for long-term stability.[10] Water that has not been buffered can have a slightly acidic pH due to dissolved CO₂, which can lead to depurination over extended periods.[13] For optimal long-term stability, a buffered solution like TE buffer is recommended.[10][13]
Q2: Does the source or purity of CpA affect its stability?
A2: Absolutely. High-purity CpA from a reputable supplier will be free of contaminants that could contribute to degradation, such as residual salts or enzymes from the synthesis process. Always ensure you are using CpA of the highest possible purity for your experiments.
Q3: Are there any additives that can enhance CpA stability?
A3: Commercially available RNA stabilizing solutions can be used to protect RNA from degradation.[3] These often contain proprietary formulations that inactivate RNases and create a protective environment for the RNA. However, it is essential to ensure that these additives are compatible with your downstream applications.
Q4: How do I handle CpA to minimize contamination?
A4: Always use sterile, RNase-free pipette tips, tubes, and reagents. Wear gloves and change them frequently. Work in a designated clean area, and if possible, use a laminar flow hood. Avoid talking, coughing, or sneezing over open samples.
By understanding the chemical principles of CpA degradation and implementing the troubleshooting strategies and best practices outlined in this guide, you can significantly enhance the stability and reliability of your experimental results.
IV. References
-
Boczkowska, M., et al. (2023). RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. International Journal of Molecular Sciences, 24(15), 12227.
-
Steitz, T. A., & Steitz, J. A. (1993). A general two-metal-ion mechanism for catalytic RNA. Proceedings of the National Academy of Sciences, 90(14), 6498-6502.
-
Gaspar, P., et al. (2017). The life and death of RNA across temperatures. FEMS Microbiology Letters, 364(1).
-
Bio-Synthesis Inc. (2022, August 24). Short- and Long-term storage of purified oligonucleotides. Retrieved from [Link]
-
Franklin, M. V., & van Eldik, R. (1994). The Role of Metals in the Hydrolytic Cleavage of DNA and RNA. Comments on Inorganic Chemistry, 16(1-2), 1-36.
-
Twist Bioscience. (n.d.). How long will oligos last and how should they be stored?. Retrieved from [Link]
-
metabion. (n.d.). What is the shelf life of my oligonucleotides?. Retrieved from [Link]
-
Trivitron Healthcare Solutions. (2024, April 1). How To Store Oligonucleotides For Greatest Stability?. Retrieved from [Link]
-
Hettiarachchi, H., et al. (2022). Metal-Catalyzed Hydrolysis of RNA in Aqueous Environments. Environmental Science & Technology, 56(5), 3019-3028.
-
Fedor, M. J. (2002). The Role of Metal Ions in RNA Catalysis. Current Opinion in Structural Biology, 12(3), 289-295.
-
Boczkowska, M., et al. (2023). RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. International Journal of Molecular Sciences, 24(15), 12227.
-
ResearchGate. (n.d.). The RNA phosphodiester bond is most stable at pH 4-5 at 90°C.... Retrieved from [Link]
-
ResearchGate. (n.d.). Various modes of interaction between metal ions and RNA during RNA cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). 6. RNA hydrolysis at high temperature. Retrieved from [Link]
-
Bernhardt, H. S., & Tate, W. P. (2012). Primordial soup or vinaigrette: did the RNA world evolve at acidic pH?. Biology direct, 7, 4.
-
Mariani, A., et al. (2018). pH-Driven RNA Strand Separation under Prebiotically Plausible Conditions. Journal of the American Chemical Society, 140(28), 8673-8676.
-
Levy, M., & Miller, S. L. (1998). The stability of the RNA bases: Implications for the origin of life. Proceedings of the National Academy of Sciences, 95(14), 7933-7938.
-
Azarani, A., & Hecker, K. H. (2001). RNA analysis by ion-pair reversed-phase high performance liquid chromatography. Nucleic acids research, 29(2), E7-E7.
-
Lönnberg, H. (2010). Phosphodiester models for cleavage of nucleic acids. Organic & biomolecular chemistry, 8(11), 2465-2476.
-
Nedialkov, Y. A., et al. (2013). Transcript assisted phosphodiester bond hydrolysis by eukaryotic RNA polymerase II. RNA biology, 10(4), 687-692.
-
Cammisa, M., et al. (2020). A Novel HPLC-Based Method to Investigate on RNA after Fixation. International Journal of Molecular Sciences, 21(20), 7540.
-
Gaspar, P., et al. (2017). The life and death of RNA across temperatures. FEMS Microbiology Letters, 364(1).
-
Magen. (n.d.). RNA Elution Buffer. Retrieved from [Link]
-
Yarus, M. (1993). Catalysis of amide synthesis by RNA phosphodiester and hydroxyl groups. Proceedings of the National Academy of Sciences, 90(12), 5424-5427.
-
Wikipedia. (n.d.). RNA hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphodiester bond. Retrieved from [Link]
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- 6. The life and death of RNA across temperatures - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Cytidylyl-(3'->5')-adenosine (CpA) and Guanylyl-(3'->5')-adenosine (GpA): Structure, Biological Function, and Experimental Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Linear dinucleotides (LDNs), such as Cytidylyl-(3'->5')-adenosine (CpA) and Guanylyl-(3'->5')-adenosine (GpA), represent fundamental components of cellular nucleic acid metabolism. While structurally similar, the single substitution of a cytosine for a guanine base imparts distinct physicochemical properties and dictates their interactions within critical innate immunity pathways. This guide provides a comparative analysis of CpA and GpA, focusing on their structural differences, their roles as products and modulators in the cGAS-STING and OAS-RNase L pathways, and detailed experimental protocols for their study. We aim to equip researchers with the foundational knowledge and practical methodologies required to investigate these important molecules.
Molecular Structure and Physicochemical Properties
Cytidylyl-(3'->5')-adenosine (CpA) and Guanylyl-(3'->5')-adenosine (GpA) are both ribonucleotides composed of two nucleosides—adenosine linked to either cytidine or guanosine—through a 3'->5' phosphodiester bond. This linkage is the canonical bond found in RNA. The primary distinction lies in the purine base: CpA contains the pyrimidine cytosine, while GpA contains the purine guanine. This seemingly minor difference has significant implications for the molecule's size, hydrogen bonding potential, and ultimately, its biological recognition.
Key Structural Differences:
-
CpA: Comprises one purine (Adenine) and one pyrimidine (Cytosine).
-
GpA: Comprises two purine bases (Guanine and Adenine).
These structural variations influence their interaction with enzymes and receptor proteins. For instance, the ecto-enzyme ENPP1, which degrades the second messenger 2'3'-cGAMP, possesses specific pockets that recognize adenine and guanine bases, leading to the generation of the linear intermediate pA(3',5')pG (GpA)[1][2].
Below is a summary of their core physicochemical properties:
| Property | Cytidylyl-(3'->5')-adenosine (CpA) | Guanylyl-(3'->5')-adenosine (GpA) |
| Molecular Formula | C₁₉H₂₅N₈O₁₁P[][4] | C₂₀H₂₅N₁₀O₁₁P |
| Molecular Weight | 572.40 g/mol [] | 596.45 g/mol (similar to ApA)[] |
| Synonyms | ApC RNA Dinucleotide (5'->3')[] | pA(3',5')pG, pApG[1][2] |
| Nature of Bases | 1 Purine (A), 1 Pyrimidine (C) | 2 Purines (G, A) |
| Storage Conditions | Store at -20°C[] | Store at -20°C |
Comparative Biological Significance
While cyclic dinucleotides (CDNs) are well-established second messengers, linear dinucleotides like CpA and GpA are increasingly recognized for their roles as metabolic byproducts and potential modulators of innate immune signaling.
The cGAS-STING Pathway
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infection or cellular damage[6][7]. Upon binding DNA, the enzyme cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP)[8][9]. 2'3'-cGAMP then binds to and activates the adaptor protein STING (Stimulator of Interferon Genes), triggering a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines[10][11].
Role of GpA: GpA is a direct, linear intermediate in the degradation of 2'3'-cGAMP. The cell-surface enzyme Ecto-nucleotide pyrophosphatase phosphodiester hydrolase 1 (ENPP1) is the primary hydrolase of extracellular 2'3'-cGAMP[12][13]. ENPP1 sequentially hydrolyzes the 2'-5' and 3'-5' phosphodiester bonds. The initial cleavage of the 2'-5' bond produces the linear intermediate GpA (pA(3',5')pG)[1][2]. This intermediate is then rapidly degraded into 5'-AMP and 5'-GMP[2]. Therefore, GpA's primary role in this context is as a short-lived catabolite, and its presence signifies the active downregulation of STING signaling by ENPP1.
Role of CpA: CpA is not a known natural intermediate or direct modulator of the cGAS-STING pathway. Its structural similarity to GpA, but with a different base, makes it an excellent negative control or comparative tool in experiments designed to probe the specificity of ENPP1 or other nucleotide-binding proteins within this pathway.
The OAS-RNase L Pathway
The 2-5A synthetase (OAS)-RNase L pathway is another crucial arm of the innate immune response, primarily activated by double-stranded RNA (dsRNA)[14][15]. Interferon-inducible OAS enzymes synthesize 2',5'-linked oligoadenylates (2-5A) from ATP upon binding dsRNA[16]. These 2-5A molecules act as second messengers to bind and activate the latent endonuclease RNase L. Activated RNase L degrades single-stranded viral and host RNAs, thereby inhibiting protein synthesis and inducing apoptosis to limit viral replication[17][18].
Critical Distinction: 3'-5' vs. 2'-5' Linkage: The defining feature of the 2-5A activator is its unique 2'->5' phosphodiester bond . Both CpA and GpA possess the canonical 3'->5' bond . This structural difference is critical; RNase L is highly specific for the 2'-5' linkage and is not activated by 3'-5' linked dinucleotides like CpA or GpA[16].
Therefore, in the context of the OAS-RNase L pathway:
-
CpA and GpA do not function as activators.
-
They serve as invaluable negative controls in RNase L activation assays to demonstrate the specificity of the enzyme for 2-5A.
-
Their presence in a biological system would not trigger RNase L-mediated RNA degradation.
Experimental Methodologies
To empirically compare the biological activities of CpA and GpA, specific and validated assays are required. The following protocols provide a framework for investigating their interaction with the key enzymes discussed.
Protocol 1: In Vitro ENPP1 Hydrolysis Assay
This protocol determines the susceptibility of a dinucleotide to hydrolysis by ENPP1. It is based on quantifying the generation of AMP and GMP over time using High-Performance Liquid Chromatography (HPLC).
Rationale for Experimental Choices:
-
Recombinant ENPP1: Using a purified enzyme ensures that the observed activity is directly attributable to ENPP1 and not other cellular nucleases.
-
Reaction Buffer: The buffer composition (e.g., Tris-HCl, pH 9.0, with MgCl₂ and ZnCl₂) is optimized for ENPP1 catalytic activity[19].
-
Positive Control (2'3'-cGAMP): As a known high-affinity substrate for ENPP1, 2'3'-cGAMP validates that the enzyme is active and the assay conditions are suitable[12].
-
HPLC Analysis: HPLC provides robust, quantitative separation and detection of the substrate and its breakdown products (AMP, GMP), allowing for kinetic analysis.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:
-
5 µL of 10x ENPP1 Reaction Buffer (500 mM Tris-HCl pH 9.0, 10 mM MgCl₂, 1 mM ZnCl₂).
-
Substrate: 10 µM final concentration (from a 10x stock of 2'3'-cGAMP, GpA, or CpA).
-
Nuclease-free water to 45 µL.
-
-
Enzyme Addition: Initiate the reaction by adding 5 µL of recombinant human ENPP1 (e.g., 50 nM final concentration). For the "no enzyme" control, add 5 µL of nuclease-free water.
-
Incubation: Incubate the reactions at 37°C. Collect 10 µL aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: Immediately stop the reaction in each aliquot by adding 10 µL of 0.5 M EDTA and heating to 95°C for 5 minutes.
-
HPLC Analysis:
-
Analyze the quenched samples using a C18 reverse-phase HPLC column.
-
Use a gradient of Buffer A (e.g., 100 mM potassium phosphate, pH 6.5) and Buffer B (e.g., 100% methanol).
-
Monitor the elution of nucleotides by UV absorbance at 260 nm.
-
Quantify the peak areas corresponding to the substrate (cGAMP, GpA, CpA) and products (AMP, GMP) by comparing them to known standards.
-
-
Data Analysis: Plot the concentration of remaining substrate versus time. Expect to see rapid degradation of 2'3'-cGAMP, slower degradation of GpA, and no significant degradation of CpA.
Protocol 2: In Vitro RNase L Activation Assay (FRET-based)
This protocol measures the ability of a dinucleotide to activate RNase L using a FRET (Förster Resonance Energy Transfer) RNA substrate. The substrate contains a fluorophore and a quencher; cleavage separates them, resulting in an increase in fluorescence.
Rationale for Experimental Choices:
-
FRET Substrate: Provides a continuous, real-time readout of enzymatic activity with high sensitivity, avoiding the use of radioactivity.
-
Positive Control (2-5A): The trimer of 2',5'-linked oligoadenylate is a potent, natural activator of RNase L and is essential to confirm the functionality of the recombinant enzyme[16].
-
Negative Controls (CpA, GpA): Testing these 3'-5' linked dinucleotides is critical to demonstrate the specificity of RNase L activation.
-
Self-Validation: The protocol is self-validating. A signal with 2-5A and no signal with buffer alone confirms the assay works. A lack of signal with CpA/GpA then becomes a meaningful result, demonstrating specificity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2x RNase L Reaction Buffer (40 mM Tris-HCl pH 7.5, 100 mM KCl, 20 mM MgCl₂, 2 mM DTT).
-
Dilute recombinant human RNase L to 20 nM (2x final concentration) in 1x Reaction Buffer.
-
Prepare 10x stocks of activators: 100 nM 2-5A trimer, 10 µM CpA, and 10 µM GpA in nuclease-free water.
-
Dilute a FRET RNA substrate (e.g., with a 5'-FAM fluorophore and 3'-TAMRA quencher) to 200 nM (2x final concentration) in 1x Reaction Buffer.
-
-
Assay Plate Setup (384-well, black):
-
Add 5 µL of 2x RNase L Reaction Buffer to each well.
-
Add 2.5 µL of nuclease-free water to all wells.
-
Add 2.5 µL of the respective 10x activator stock to the test wells (final concentrations: 10 nM 2-5A, 1 µM CpA, 1 µM GpA). Add 2.5 µL water to "no activator" control wells.
-
Add 5 µL of 20 nM RNase L to all wells except the "no enzyme" control, to which 5 µL of buffer is added.
-
Pre-incubate for 15 minutes at room temperature to allow for RNase L activation.
-
-
Initiate Cleavage Reaction: Add 5 µL of 200 nM FRET RNA substrate to all wells (final volume 25 µL, final substrate concentration 40 nM).
-
Fluorescence Reading: Immediately place the plate in a plate reader pre-heated to 37°C. Measure fluorescence (e.g., Excitation: 485 nm, Emission: 520 nm) every 60 seconds for 60 minutes.
-
Data Analysis:
-
Correct for background by subtracting the "no enzyme" control readings.
-
Plot the change in fluorescence intensity over time for each condition.
-
A steep increase in fluorescence should be observed only in the wells containing 2-5A, indicating specific activation of RNase L. No significant change should be seen with CpA or GpA.
-
Applications and Future Directions
The distinct biological relevance of CpA and GpA defines their application in research and drug development.
-
GpA as a Biomarker: As a direct product of 2'3'-cGAMP degradation by ENPP1, extracellular GpA could serve as a potential biomarker for high ENPP1 activity. This may be relevant in oncology, where ENPP1 expression can suppress anti-tumor immunity by depleting cGAMP[13].
-
CpA as a Research Tool: CpA's primary value lies in its role as a highly specific negative control. Its structural similarity to other dinucleotides makes it ideal for confirming the specificity of nucleotide-binding proteins, polymerases, and nucleases in vitro and in cell-based assays.
-
Drug Development: Understanding the precise recognition of GpA within the ENPP1 active site can inform the design of more potent and specific ENPP1 inhibitors[1][2]. By preventing cGAMP degradation, such inhibitors could enhance STING-mediated anti-tumor immunity.
Conclusion
Cytidylyl-(3'->5')-adenosine and Guanylyl-(3'->5')-adenosine, while separated by only a single base substitution, occupy distinct functional spaces in innate immunity. GpA is an integral, albeit transient, component of the cGAS-STING pathway, serving as the linear intermediate in the negative regulation of cGAMP by ENPP1. In contrast, CpA, along with GpA, serves as a critical negative control for demonstrating the stringent 2'-5' linkage specificity of the OAS-RNase L pathway. A thorough understanding of their comparative biochemistry, grounded in the robust experimental methodologies detailed here, is essential for researchers seeking to dissect and therapeutically modulate these fundamental signaling networks.
References
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Kato, K., et al. (2018). Structural insights into cGAMP degradation by Ecto-nucleotide pyrophosphatase phosphodiesterase 1. Nature Communications. [Link]
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Li, L., et al. (2014). Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs. Nature Chemical Biology. [Link]
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Global Substance Registration System. (n.d.). ADENYLYL-(3'->5')-CYTIDINE. gsrs.ncats.nih.gov. [Link]
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Kato, K., et al. (2018). Structural insights into cGAMP degradation by Ecto-nucleotide pyrophosphatase phosphodiesterase 1. PMC - NIH. [Link]
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Carozza, J. A., et al. (2022). ENPP1's regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling. Proceedings of the National Academy of Sciences. [Link]
-
Li, L., et al. (2014). ENPP1 is an efficient hydrolase for 2′3′-cGAMP. ResearchGate. [Link]
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Elkon, K. B., & Yan, N. (2022). Role of the cGAS-STING pathway in systemic and organ-specific diseases. Nature Reviews Nephrology. [Link]
-
Creative Diagnostics. (2024). cGAS STING Signalling Pathway. YouTube. [Link]
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McIntosh, J., et al. (2022). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. JACS Au. [Link]
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Elkon, K. B., & Yan, N. (2022). Role of the cGAS–STING pathway in systemic and organ-specific diseases. PMC - NIH. [Link]
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Liu, Y., et al. (2023). The cGAS-STING pathway in viral infections: a promising link between inflammation, oxidative stress and autophagy. Frontiers in Immunology. [Link]
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Casanova, J. L., et al. (2024). The OAS-RNase L pathway: Insights from experiments of nature. Science Immunology. [Link]
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Silverman, R. H., et al. (2020). Activation and Antagonism of the OAS–RNase L Pathway. MDPI. [Link]
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Burke, J. M., et al. (2020). RNase L reprograms translation by widespread mRNA turnover escaped by antiviral mRNAs. PMC - NIH. [Link]
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Li, T., & Chen, Z. J. (2024). The role of the cGAS-STING pathway in chronic pulmonary inflammatory diseases. ResearchGate. [Link]
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Es-Saad, S., & Fichet, B. (2015). Inhibition of the OAS/RNase L pathway by viruses. PMC - NIH. [Link]
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Silverman, R. H. (2007). A Scientific Journey Through the 2-5A/RNase L System. PMC - NIH. [Link]
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Validation of Cytidylyl-(3'->5')-adenosine purity and identity using HPLC-MS
An Application Scientist's Guide to the Validation of Cytidylyl-(3'->5')-adenosine (CpA) Purity and Identity using HPLC-MS
Introduction: The Critical Need for Validated CpA Analysis
Cytidylyl-(3'->5')-adenosine (CpA) is a specific RNA dinucleotide composed of a cytidine molecule linked to an adenosine molecule via a 3'->5' phosphodiester bond.[] This molecule is not merely a structural component of RNA; it serves as a valuable tool in biomedical research, particularly in the investigation of RNA editing mechanisms, and holds potential as a therapeutic agent for neurological disorders.[]
Given its role in sensitive biological applications, the absolute purity and unequivocal identity of CpA are paramount. The presence of impurities—such as isomers (e.g., 2'->5' linkages), truncated starting materials, or other synthesis-related byproducts—can lead to erroneous experimental results and compromise the safety and efficacy of potential therapeutics.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the gold-standard analytical technique for this purpose. It offers a powerful combination of high-resolution physical separation (HPLC) and high-specificity mass analysis (MS), providing comprehensive characterization that is essential for both research and regulatory scrutiny. This guide details a self-validating HPLC-MS methodology, framed within the internationally recognized ICH Q2(R2) guidelines, to ensure that your analytical procedures are robust, reliable, and fit for their intended purpose.[2][3]
The Analytical Challenge: Unique Properties of CpA
Validating CpA is not a trivial task due to its inherent physicochemical properties. As a dinucleotide, it possesses multiple phosphate groups, rendering it highly polar and negatively charged at neutral pH.[4] This characteristic dictates the choice of analytical methodology, as traditional reversed-phase chromatography is often insufficient without modification. Furthermore, the phosphodiester bond is susceptible to enzymatic or chemical degradation, requiring careful sample handling and analysis.
An effective analytical method must therefore be able to:
-
Resolve the main CpA peak from closely related impurities.
-
Quantify the purity of the active substance with high accuracy and precision.
-
Confirm the molecular identity through precise mass measurement and structural fragmentation.
Core Methodology: Synergizing HPLC and MS for CpA Validation
The power of HPLC-MS lies in its two-dimensional approach. HPLC first separates the components of a mixture in time, after which the mass spectrometer provides a highly specific and sensitive detection of the eluting compounds.
The Causality Behind Chromatographic Selection
For oligonucleotide analysis, several HPLC modes are available. The choice is not arbitrary but is dictated by the analyte's properties and the need for MS compatibility.
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a common technique that uses alkylammonium ion-pair reagents to neutralize the negative charges on the phosphate backbone, allowing the dinucleotide to be retained and separated on a hydrophobic stationary phase.[5] While effective, these ion-pairing reagents can cause significant signal suppression in the mass spectrometer's electrospray ionization (ESI) source and may require dedicated instruments to avoid contamination.[6]
-
Anion-Exchange (AEX) HPLC: This method separates molecules based on the strength of their interaction with a positively charged stationary phase, which is directly related to the number of phosphate groups.[7] It is an excellent technique for resolving sequences of different lengths. However, it requires high-salt mobile phases for elution, which are largely incompatible with ESI-MS as the non-volatile salts will contaminate the instrument.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a superior alternative for the MS-based analysis of polar compounds like CpA.[6] Separation is achieved through the partitioning of the analyte between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[6][8] The primary advantage of HILIC is its use of volatile, MS-friendly mobile phases (e.g., acetonitrile and ammonium formate), which enhances ESI efficiency and leads to greater sensitivity.[9]
Recommendation: For a robust and MS-compatible method, HILIC is the preferred chromatographic mode for CpA analysis.
Authoritative Identification with Mass Spectrometry
While chromatography separates, mass spectrometry identifies. For CpA, a high-resolution mass spectrometer (HRMS) is essential.
-
Identity Confirmation: The primary test for identity is the accurate mass measurement of the intact molecule. CpA has a theoretical monoisotopic mass that must be matched by the experimental measurement within a narrow tolerance (typically <5 ppm).[10]
-
Structural Verification (MS/MS): To confirm the sequence and linkage, tandem mass spectrometry (MS/MS) is employed. The intact CpA ion is isolated and fragmented, producing a characteristic pattern of product ions that can be used to verify its structure.[11] Negative ion mode is typically preferred for nucleotides due to the easily deprotonated phosphate backbone.
Below is the chemical structure of Cytidylyl-(3'->5')-adenosine and its key molecular properties.
Caption: Key properties and structure of CpA.
Experimental Protocol: A Self-Validating HPLC-MS Method
This protocol is designed as a self-validating system, incorporating system suitability tests and adhering to the ICH Q2(R2) framework to ensure trustworthiness and scientific integrity.[12][13]
Step 1: Reagent and Sample Preparation
-
CpA Standard Stock: Accurately weigh and dissolve a reference standard of CpA in HPLC-grade water to prepare a stock solution (e.g., 1 mg/mL).
-
CpA Sample: Prepare the sample to be tested at the same nominal concentration as the standard.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (adjust pH to 4.5 with formic acid).
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate (pH 4.5). Causality Note: Ammonium formate is a volatile salt, making it ideal for MS applications. The slightly acidic pH ensures consistent ionization of the analyte.
Step 2: HPLC-MS Instrumentation and Parameters
The following table outlines a typical set of starting parameters for a HILIC-MS/MS method.
| Parameter | Recommended Setting | Rationale |
| HPLC System | UPLC/UHPLC System | Provides higher resolution and faster run times. |
| Column | HILIC, Amide-based stationary phase (e.g., 1.7 µm, 2.1 x 100 mm) | Offers excellent retention and selectivity for polar analytes like CpA. |
| Column Temp | 40 °C | Ensures reproducible retention times and good peak shape. |
| Injection Volume | 2 µL | Minimizes peak broadening while providing sufficient analyte for detection. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |
| Gradient | 90% B -> 60% B over 10 min, hold 2 min, return to 90% B and equilibrate for 3 min. | A gradual decrease in organic content elutes the polar CpA from the HILIC column. |
| MS System | High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) | Essential for accurate mass measurement and confident identity confirmation.[10] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | The phosphate backbone is readily deprotonated, leading to strong signals in negative mode.[11] |
| Full Scan (MS1) | m/z 100-1000 | To detect the precursor ion of CpA ([M-H]⁻ at m/z 571.13) and potential impurities. |
| MS/MS Scan | Data-Dependent Acquisition (DDA) on the top 3 most intense ions. Collision Energy: 20-40 eV. | To automatically trigger fragmentation of CpA and other components for structural confirmation. |
Step 3: System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. This is a non-negotiable step for a self-validating protocol.
-
Procedure: Inject the CpA reference standard solution five consecutive times.
-
Acceptance Criteria:
-
Retention Time %RSD: ≤ 1.0%
-
Peak Area %RSD: ≤ 2.0%
-
Tailing Factor: 0.8 - 1.5
-
Theoretical Plates (N): > 5000
-
If the system fails SST, troubleshooting must be performed before proceeding with method validation or sample analysis.
Step 4: The Method Validation Workflow (ICH Q2(R2) Framework)
The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3]
Caption: A typical workflow for analytical method validation.
Below are the core validation parameters and their execution:
-
Specificity:
-
Purpose: To demonstrate that the method can unequivocally assess CpA in the presence of expected impurities and matrix components.[13]
-
Protocol: Analyze a blank (diluent), a placebo (if applicable), the CpA reference standard, and a sample spiked with known impurities.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of CpA in the blank or placebo. The method must resolve CpA from all known impurities.
-
-
Linearity & Range:
-
Purpose: To establish a linear relationship between concentration and detector response over a defined range.[14]
-
Protocol: Prepare at least five concentrations of the CpA standard across the expected range (e.g., 50% to 150% of the target concentration). Plot peak area against concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The range is the interval between the upper and lower concentrations for which accuracy, precision, and linearity have been demonstrated.[3]
-
-
Accuracy:
-
Purpose: To determine the closeness of the test results to the true value.[13]
-
Protocol: Perform a recovery study by spiking a blank matrix with CpA at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Acceptance Criteria: Mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Purpose: To assess the degree of scatter between a series of measurements.[14]
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of CpA at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ):
-
Purpose: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]
-
Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 and verify its precision and accuracy.
-
Acceptance Criteria: Accuracy within 80-120% and precision (%RSD) ≤ 10%.
-
Data Summary and Comparison
A well-executed validation will yield data that can be clearly summarized.
Table 1: Hypothetical Validation Summary for CpA by HILIC-MS
| Validation Parameter | Acceptance Criterion | Hypothetical Result | Pass/Fail |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range | 5 - 15 µg/mL | 5 - 15 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% | Pass |
| Precision (% RSD) | ≤ 2.0% | 0.8% | Pass |
| LOQ | S/N ≥ 10 | 0.1 µg/mL | Pass |
| Identity (Mass Error) | < 5 ppm | 1.2 ppm | Pass |
Comparison with Alternative Methodologies
While HPLC-MS is the recommended approach, it is crucial to understand its performance relative to other techniques.
Table 2: Objective Comparison of Analytical Techniques for CpA Validation
| Technique | Principle | Pros | Cons | Best For... |
| HPLC-MS | Chromatographic separation + Mass analysis | High specificity, high sensitivity, provides both quantitative (purity) and qualitative (identity) data. | Higher instrument cost and complexity. | Definitive purity and identity confirmation. |
| HPLC-UV | Chromatographic separation + UV absorbance | Robust, reliable, and cost-effective for quantification.[15] | Cannot confirm identity; co-eluting impurities with similar UV spectra can lead to inaccurate purity. | Routine purity testing and quantification. |
| Capillary Gel Electrophoresis (CGE) | Size-based separation in a capillary | Very high resolution for size-based impurities (e.g., n-1 shortmers).[5] | Less robust than HPLC, provides limited structural information, lower throughput. | Resolving length-based impurities. |
| NMR Spectroscopy | Nuclear magnetic resonance | Provides unambiguous structural information, including linkage isomerism.[16] | Low sensitivity, requires large sample amounts, complex data interpretation. | Absolute structural elucidation. |
Conclusion
The validation of Cytidylyl-(3'->5')-adenosine purity and identity is a critical process that underpins the reliability of research and the safety of therapeutic development. A meticulously validated HILIC-MS method provides the most comprehensive data, delivering unparalleled confidence in both the purity value and the molecular identity of the substance. By following a structured validation workflow grounded in the principles of ICH Q2(R2), researchers can ensure their analytical data is scientifically sound, reproducible, and defensible. While alternative methods like HPLC-UV and CGE have their place for specific analyses, they do not offer the complete characterization profile that is achievable with HPLC-MS, making it the authoritative choice for this application.
References
-
Waters Corporation. (n.d.). Emerging Alternative Analytical Techniques for Oligonucleotide Separation and Purification: HILIC & SEC. Retrieved from waters.com[6]
-
Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from YouTube.[12]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from amsbiopharma.com.[13]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from ema.europa.eu.[2]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ich.org.[3]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from intuitionlabs.com.[14]
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BOC Sciences. (n.d.). 3'-O-(5'-Cytidylyl)adenosine. Retrieved from bocsci.com.[]
-
Biocompare. (2023). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Retrieved from biocompare.com.[15]
-
Crawford Scientific. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Retrieved from crawfordscientific.com.[4]
-
Global Substance Registration System (GSRS). (n.d.). ADENYLYL-(3'->5')-CYTIDINE. Retrieved from gsrs.ncats.nih.gov.[17]
-
msTide Database. (n.d.). About msTide. Retrieved from mstide.com.[11]
-
CAS Common Chemistry. (n.d.). Cytidylyl-(3′→5′)-adenosine. Retrieved from commonchemistry.cas.org.[18]
-
Fu, D. J., et al. (1998). DNA sequencing using biotinylated dideoxynucleotides and mass spectrometry. Nucleic Acids Research.[19]
-
Sigma-Aldrich. (n.d.). Oligonucleotide Quality Control by Analytical HPLC. Retrieved from sigmaaldrich.com.[7]
-
Griffiths, W. J. (2008). Mass spectrometry analysis of nucleosides and nucleotides. PubMed.[20]
-
Yoshino, J., & Imai, S. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. PMC - NIH.[21]
-
Sannes-Lowery, K. A., et al. (2002). Accurate mass measurement of DNA oligonucleotide ions using high-resolution time-of-flight mass spectrometry. Chemistry.[10]
-
Banoub, J. H., et al. (Eds.). (2009). Mass Spectrometry of Nucleosides and Nucleic Acids. CRC Press.[22]
-
Lu, Y., et al. (2021). Development and validation of an HPLC-UV method for purity determination of DNA. Journal of Analytical Methods in Chemistry.[23]
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Jimmerson, L. C., et al. (2017). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. PubMed Central.[8]
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Chen, Y., et al. (2023). Development and Validation of an HPLC-PDA Method for NMN Quantification in Commercial Pet Foods. MDPI.[16]
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Gergov, M., et al. (2020). HILIC-MS/MS Analysis of Adenosine in Patient Blood. MDPI.[9]
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Functional assays to confirm the biological activity of synthetic Cytidylyl-(3'->5')-adenosine
An In-Depth Technical Guide to Functional Assays for the Confirmation of Synthetic Cytidylyl-(3'->5')-adenosine's Biological Activity
For researchers, scientists, and drug development professionals venturing into the burgeoning field of innate immunity, the synthesis of novel cyclic dinucleotides (CDNs) like Cytidylyl-(3'->5')-adenosine (3',5'-cA) represents a significant step. However, the true value of a synthetic molecule is only realized upon the rigorous confirmation of its biological activity. This guide provides a comprehensive overview of functional assays designed to validate and characterize the immunostimulatory properties of synthetic 3',5'-cA, with a primary focus on its ability to activate the STING (Stimulator of Interferon Genes) pathway. We will delve into the causality behind experimental choices, present detailed protocols, and compare methodologies to equip you with the knowledge to generate robust and reliable data.
The Central Role of STING in Innate Immunity
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[1][2][3] Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein.[4][5] This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1).[6][7] TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[6][7][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting an effective anti-pathogen and anti-tumor immune response.[6][9]
Synthetic CDNs, such as 3',5'-cA, are designed to mimic the action of endogenous cGAMP, thereby acting as potent STING agonists.[10][11][12] Verifying that a synthetic batch of 3',5'-cA can effectively initiate this signaling cascade is paramount.
Caption: The cGAS-STING signaling pathway activated by a synthetic agonist.
Foundational Step: Physicochemical Purity and Identity Confirmation
Before embarking on biological assays, it is crucial to confirm the identity and purity of your synthetic 3',5'-cA. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation : Dissolve the lyophilized synthetic 3',5'-cA in nuclease-free water to a stock concentration of 1 mg/mL. Further dilute to an appropriate concentration (e.g., 1-10 µg/mL) in a compatible solvent system (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Chromatographic Separation :
-
Column : Use a reverse-phase C18 column suitable for polar molecules.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate : 0.2-0.4 mL/min.[13]
-
-
Mass Spectrometry :
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Analysis : Perform a full scan to determine the parent mass-to-charge ratio (m/z) corresponding to 3',5'-cA.
-
Fragmentation : Perform tandem MS (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern. This pattern serves as a fingerprint for structural confirmation.
-
-
Data Analysis : Compare the observed m/z and fragmentation pattern with the theoretical values for 3',5'-cA. The purity can be estimated from the peak area of the target compound relative to the total ion chromatogram.
Tier 1: In Vitro Confirmation of STING Pathway Activation
The most direct functional validation involves demonstrating that synthetic 3',5'-cA can activate the STING pathway in a controlled cellular environment.
Assay 1: STING-Dependent Reporter Gene Expression
This assay provides a quantitative measure of STING pathway activation by linking the transcription of a reporter gene (e.g., luciferase) to an interferon-stimulated response element (ISRE) or the IFN-β promoter.[9][14][15]
Rationale : HEK293T cells are an excellent choice as they lack endogenous STING and cGAS, providing a null background to reconstitute the signaling pathway with exogenously expressed components. This ensures that any observed reporter activity is directly attributable to the introduced STING and the synthetic agonist.
-
Cell Seeding : Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection : Co-transfect the cells with plasmids encoding:
-
Human STING (pCMV-hSTING)
-
Firefly luciferase under the control of the IFN-β promoter (pIFN-β-Luc)
-
A control plasmid expressing Renilla luciferase for normalization (pRL-TK) Use a suitable transfection reagent according to the manufacturer's protocol.[16]
-
-
Stimulation : 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of your synthetic 3',5'-cA (e.g., 0.1 µM to 10 µM). Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control (e.g., nuclease-free water).
-
Lysis and Luciferase Measurement : After 18-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[15][16]
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the fold induction of luciferase activity relative to the vehicle control.
Caption: Workflow for the IFN-β luciferase reporter assay.
Assay 2: Monitoring Downstream Signaling Phosphorylation
Western blotting for key phosphorylated proteins in the STING pathway provides direct evidence of signal transduction.
Rationale : The phosphorylation of STING at Ser366 and TBK1 at Ser172 are critical activation events. Detecting these modifications confirms that the synthetic 3',5'-cA is engaging the pathway at the expected nodes.
-
Cell Culture and Stimulation : Use a cell line that endogenously expresses the STING pathway components, such as the human monocytic cell line THP-1 or mouse macrophage cell line RAW 264.7. Seed the cells and allow them to adhere. Stimulate with synthetic 3',5'-cA (e.g., 5 µg/mL) for a time course (e.g., 0, 30, 60, 120 minutes).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[17]
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.[17][18]
-
Immunoblotting :
-
Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibodies : Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-STING (Ser366)
-
Phospho-TBK1 (Ser172)
-
Total STING
-
Total TBK1
-
A loading control (e.g., GAPDH or β-actin)
-
-
Secondary Antibody : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18][19]
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17][18]
-
Analysis : Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Tier 2: Quantifying the Biological Output
Confirming the downstream biological consequences of STING activation, such as cytokine production, is a crucial validation step.
Assay 3: Measurement of Type I Interferon Secretion
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the amount of secreted IFN-β in the cell culture supernatant.
Rationale : IFN-β is a key cytokine produced as a result of STING pathway activation. Measuring its secretion provides a functional readout of the entire signaling cascade.
-
Cell Culture and Stimulation : Seed immune cells such as primary dendritic cells, PBMCs, or RAW 264.7 macrophages in a 96-well plate. Stimulate with a dose-response of synthetic 3',5'-cA for 24 hours.
-
Supernatant Collection : Carefully collect the cell culture supernatant.
-
ELISA Procedure : Perform the ELISA according to the manufacturer's instructions for a commercial human or mouse IFN-β ELISA kit.[20][21][22][23] This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis : Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of IFN-β in your samples.
Comparison of Functional Assays
| Assay | Principle | Pros | Cons |
| IFN-β Reporter Assay | Transcriptional activation of a luciferase reporter gene. | High-throughput, quantitative, sensitive, good for screening. | Indirect measure of pathway activation, requires transfection which may not be suitable for all cell types. |
| Western Blot | Immunodetection of specific phosphorylated proteins. | Direct evidence of specific signaling events, provides information on kinetics of activation. | Lower throughput, semi-quantitative, requires specific antibodies. |
| IFN-β ELISA | Quantification of secreted IFN-β protein. | Highly sensitive and specific, measures a key biological output, uses untransfected cells in their native state. | Endpoint assay, does not provide information on upstream signaling events. |
Comparing Synthetic 3',5'-cA to Alternatives
A comprehensive guide should place the performance of your synthetic 3',5'-cA in the context of other known STING agonists.
| Agonist Type | Examples | Key Characteristics |
| Endogenous CDN | 2'3'-cGAMP | The natural ligand for human STING, serves as the benchmark for activity.[3][12][24] |
| Bacterial CDNs | c-di-GMP, c-di-AMP, 3'3'-cGAMP | Potent STING agonists, but may have different binding affinities and species-specific activities compared to 2'3'-cGAMP. |
| Synthetic CDN Analogs | Dithio-CDNs, other modified CDNs | Engineered for increased stability, cell permeability, or binding affinity.[25] Can exhibit significantly higher potency than natural CDNs. |
| Non-CDN Agonists | DMXAA (mouse-specific), SNX281, MSA-2 | Small molecules that activate STING through different binding modes.[1][10][26][27] Often have improved pharmacokinetic properties. |
When performing the assays described above, it is highly recommended to include one or more of these alternatives as comparators. This will allow you to benchmark the potency and efficacy of your synthetic 3',5'-cA.
Conclusion
The validation of a synthetic biological molecule like 3',5'-cA is a multi-tiered process that requires a logical and systematic approach. By first confirming the physicochemical properties through LC-MS/MS, and then proceeding to a series of well-chosen functional assays—from reporter gene activation and phosphorylation analysis to the quantification of downstream cytokine production—researchers can build a robust body of evidence to confirm the biological activity of their compound. This guide provides the foundational knowledge and detailed protocols to confidently navigate this process, ensuring the scientific integrity and translational potential of your research.
References
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Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. Frontiers. Retrieved from [Link]
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Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. (2024). Frontiers in Immunology. Retrieved from [Link]
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Antitumor Mechanisms and Therapeutic Prospects of Novel Non-Nucleoside STING Agonists. Oreate AI Blog. Retrieved from [Link]
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Preclinical characterization of a novel non-cyclic dinucleotide small molecule STING agonist with potent antitumor activity in mice. (2019). AACR Journals. Retrieved from [Link]
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Discovery of Non-Nucleotide Small-Molecule STING Agonists via Chemotype Hybridization. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]
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Methods of Assessing STING Activation and Trafficking. (2018). Methods in Molecular Biology. Retrieved from [Link]
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Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists. (2021). Frontiers in Immunology. Retrieved from [Link]
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Human Interferon beta (IFN-beta,IFNB) Elisa Kit. AFG Scientific. Retrieved from [Link]
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Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner. (2021). Frontiers in Immunology. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of (2',5' and 3'5'-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING). (2020). Molecules. Retrieved from [Link]
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IRF Reporter (Luc) – THP-1 Cell Line (cGAS-Sting Signaling Pathway). BPS Bioscience. Retrieved from [Link]
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Protocol for sample preparation, LC-MS/MS, and data analysis Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Metabolomics Workbench. Retrieved from [Link]
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Sting and cGas are required for the induction of IFN-β during... ResearchGate. Retrieved from [Link]
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TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections. (2021). Proceedings of the National Academy of Sciences. Retrieved from [Link]
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The STING ligand cGAMP potentiates the efficacy of vaccine-induced CD8+ T cells. (2019). JCI Insight. Retrieved from [Link]
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STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments. (2022). International Journal of Molecular Sciences. Retrieved from [Link]
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Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA. (2013). Cell. Retrieved from [Link]
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Discovery and Mechanistic Study of a Novel Human STING Agonist. (2020). ACS Infectious Diseases. Retrieved from [Link]
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Citations to The STING ligand cGAMP potentiates the efficacy of vaccine-induced CD8+ T cells. JCI Insight. Retrieved from [Link]
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Direct activation of STING in the tumor microenvironment with synthetic cyclic dinucleotide derivatives leads to potent and systemic tumor-specific immunity. (2014). Cell Reports. Retrieved from [Link]
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A user-friendly, highly sensitive assay to detect the IFN-γ secretion by T cells. (2010). Clinical Biochemistry. Retrieved from [Link]
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Protocol to induce and assess cGAS-STING pathway activation in vitro. ResearchGate. Retrieved from [Link]
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Conjugated STING agonists. (2023). Acta Pharmaceutica Sinica B. Retrieved from [Link]
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Cyclic 3':5'-nucleotide Phosphodiesterase. Ca2+ Confers More Helical Conformation to the Protein Activator. (1976). Journal of Biological Chemistry. Retrieved from [Link]
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Structural basis of STING binding with and phosphorylation by TBK1. (2019). Nature. Retrieved from [Link]
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Western Blotting Protocol. (2013). YouTube. Retrieved from [Link]
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Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. (2008). CSH Protocols. Retrieved from [Link]
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STING agonists activate tumor cells and fibroblasts. ResearchGate. Retrieved from [Link]
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A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. (2018). Wellcome Open Research. Retrieved from [Link]
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Cyclic Adenosine 3'-5'-monophosphate (cAMP) Exerts Proliferative and Anti-Proliferative Effects in Pituitary Cells of Different Types by Activating Both cAMP-dependent Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (Epac). (2014). Molecular and Cellular Endocrinology. Retrieved from [Link]
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Interrelationship between adenylate cyclase activity, adenosine 3':5' cyclic monophosphate phosphodiesterase activity, adenosine 3':5' cyclic monophosphate levels, and growth of cells in culture. (1974). Journal of Biological Chemistry. Retrieved from [Link]
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Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Cytidylyl-(3'->5')-adenosine (CpA): Enzymatic versus Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleic acid chemistry and therapeutics, the dinucleotide Cytidylyl-(3'->5')-adenosine (CpA) serves as a critical structural motif and a valuable tool in the study of RNA biology. The choice of synthetic methodology for obtaining high-purity CpA is a crucial consideration for researchers, impacting not only the efficiency and scale of production but also the environmental footprint of the process. This guide provides an in-depth, objective comparison of the two primary routes for CpA synthesis: the well-established chemical phosphoramidite method and the increasingly adopted enzymatic approach.
At a Glance: Key Differences Between Enzymatic and Chemical Synthesis of CpA
| Parameter | Enzymatic Synthesis (T4 RNA Ligase) | Chemical Synthesis (Phosphoramidite) |
| Principle | Ligation of a donor (pC) and an acceptor (A) | Stepwise addition of activated nucleotide monomers |
| Reaction Conditions | Aqueous buffer, physiological pH, mild temperatures | Anhydrous organic solvents, harsh reagents |
| Stereoselectivity | Inherently stereospecific (produces natural 3'->5' linkage) | Requires chiral control, can produce diastereomeric impurities |
| Typical Yield | Variable, reported up to 65% for similar reactions.[1] | High per cycle ( >98%), but cumulative yield decreases with length.[2] |
| Purity | High, with fewer side products | Requires extensive purification to remove failure sequences and protecting groups |
| Scalability | Potentially scalable, but may require large enzyme quantities | Well-established for large-scale production |
| Cost-Effectiveness | Enzyme cost can be high, but reduced solvent and reagent costs | High cost of phosphoramidites, activators, and solvents |
| Environmental Impact | "Greener" approach with aqueous waste | Generates significant hazardous organic waste |
The Chemical Route: Solid-Phase Phosphoramidite Synthesis
The phosphoramidite method has been the gold standard for oligonucleotide synthesis for decades due to its high coupling efficiency and amenability to automation.[2] The synthesis of CpA via this route involves a cyclical four-step process carried out on a solid support.[3][]
The Four-Step Cycle of Phosphoramidite Synthesis
Caption: The four-step cycle of solid-phase phosphoramidite synthesis.
Causality in Experimental Choices:
-
Solid Support: The use of a solid support, typically controlled pore glass (CPG), simplifies the synthesis by allowing for the easy removal of excess reagents and byproducts through washing after each step, driving the reactions to completion.[3]
-
Protecting Groups: The 5'-hydroxyl group is protected with an acid-labile dimethoxytrityl (DMT) group, while exocyclic amines on the nucleobases are protected with base-labile groups. This orthogonal protection strategy allows for selective deprotection at each step of the synthesis.
-
Activation: A weak acid, such as tetrazole, is used to activate the incoming phosphoramidite for coupling with the free 5'-hydroxyl group of the growing chain.[]
-
Capping: This step is crucial for preventing the formation of deletion mutants by acetylating any unreacted 5'-hydroxyl groups.[3]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester using an iodine solution.[6]
Experimental Protocol: Solid-Phase Synthesis of CpA
This protocol is a generalized procedure and may require optimization based on the specific synthesizer and reagents used.
-
Preparation of the Solid Support: An adenosine-derivatized CPG solid support is packed into a synthesis column.
-
Synthesis Cycle for Cytidine Addition:
-
Detritylation: The column is treated with a solution of 3% trichloroacetic acid in dichloromethane to remove the 5'-DMT group from the adenosine on the solid support, exposing the 5'-hydroxyl group.
-
Coupling: A solution of cytidine phosphoramidite (with appropriate protecting groups on the exocyclic amine and 2'-hydroxyl) and an activator (e.g., 5-ethylthio-1H-tetrazole) in anhydrous acetonitrile is passed through the column to couple the cytidine to the adenosine.[7]
-
Capping: A solution of acetic anhydride and 1-methylimidazole is introduced to cap any unreacted 5'-hydroxyl groups on the adenosine.
-
Oxidation: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water is used to oxidize the phosphite triester linkage to a stable phosphate triester.[6]
-
-
Cleavage and Deprotection:
-
The solid support is treated with a concentrated solution of aqueous ammonia or a mixture of ammonia and methylamine to cleave the CpA from the support and remove the protecting groups from the phosphate and the exocyclic amines.[8]
-
The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride-containing reagent such as triethylamine trihydrofluoride.[7]
-
-
Purification: The crude CpA is purified by high-performance liquid chromatography (HPLC), typically using reverse-phase or anion-exchange methods, to isolate the desired product from truncated sequences and other impurities.[9][10]
The Enzymatic Route: T4 RNA Ligase-Mediated Synthesis
Enzymatic synthesis offers a "greener" and more specific alternative to chemical methods. T4 RNA ligase is a versatile enzyme that catalyzes the ATP-dependent ligation of a 5'-phosphoryl-terminated donor to a 3'-hydroxyl-terminated acceptor.[11][12] For the synthesis of CpA, cytidine 5'-monophosphate (pC) can act as the donor and adenosine (A) as the acceptor.
The Mechanism of T4 RNA Ligase
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A Researcher's Comparative Guide to the Conformational Analysis of Cytidylyl-(3'->5')-adenosine
In the intricate world of molecular biology and drug development, understanding the three-dimensional structure of nucleic acids is paramount. Dinucleotides, such as Cytidylyl-(3'->5')-adenosine (CpA), represent the fundamental building blocks of RNA and serve as critical models for studying more complex nucleic acid structures and their interactions with proteins and small molecules. The conformational flexibility of these molecules is not a trivial detail; it is intrinsically linked to their biological function. This guide provides an in-depth, comparative analysis of the methodologies used to elucidate the conformational landscape of CpA, with a primary focus on the power and precision of Nuclear Magnetic Resonance (NMR) spectroscopy.
The Dynamic Nature of CpA: More Than a Static Structure
Cytidylyl-(3'->5')-adenosine is not a rigid entity but rather exists in a dynamic equilibrium of different conformations. The key determinants of its overall shape are the torsional angles of the phosphodiester backbone, the pucker of the ribose sugar rings, and the orientation of the nucleobases relative to the sugar, known as the glycosidic torsion angle. These conformational states are in constant flux in solution, and understanding this dynamic equilibrium is crucial for a complete picture of CpA's biological role.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy stands as a uniquely powerful tool for studying the conformation of molecules in solution, providing insights that are not readily accessible through other techniques. Unlike methods that require crystallization, NMR allows for the observation of molecules in a more biologically relevant, solvated state. For a molecule like CpA, this means we can probe the ensemble of conformations present in solution and even glean information about the kinetics of their interconversion.
Key NMR Parameters for Unraveling CpA's Conformation
The foundation of an NMR-based conformational analysis of CpA lies in the precise measurement and interpretation of several key parameters:
-
Chemical Shifts: The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. In CpA, changes in conformation, such as the stacking of the cytosine and adenine bases, will induce significant changes in the chemical shifts of the protons and carbons within the molecule. Comparing the chemical shifts of CpA to its constituent mononucleotides (3'-CMP and 5'-AMP) provides the first clues about its folded structure.
-
Scalar Coupling Constants (J-couplings): Three-bond scalar couplings, particularly the ³J(H1'-H2') coupling constant, are a direct measure of the dihedral angle between the coupled nuclei and are therefore a powerful probe of the ribose sugar pucker. A small ³J(H1'-H2') value (typically < 2 Hz) is indicative of a C3'-endo pucker, characteristic of A-form RNA, while a larger value (~8 Hz) suggests a C2'-endo pucker, more typical of B-form DNA.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is dependent on the distance between nuclei. By measuring NOEs between protons in CpA, we can determine which protons are in close proximity. This is particularly crucial for determining the glycosidic torsion angle (χ), which defines the orientation of the base relative to the sugar. For instance, a strong NOE between the H8 proton of adenosine and its own H1' proton is indicative of a syn conformation, while the absence of this NOE and the presence of NOEs to other sugar protons suggest an anti conformation.
Experimental Workflow for NMR Analysis of CpA
The following diagram outlines a typical workflow for the comprehensive NMR analysis of CpA's conformation.
Caption: Experimental workflow for the NMR-based conformational analysis of CpA.
A Step-by-Step Protocol for Acquiring Key NMR Data
-
Sample Preparation:
-
Dissolve lyophilized CpA in a D₂O-based buffer to a final concentration of 1-5 mM. The choice of buffer and pH should be appropriate for maintaining the stability of the dinucleotide.
-
Add a known concentration of an internal reference standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), for chemical shift referencing.
-
-
1D ¹H NMR Acquisition:
-
Acquire a simple 1D ¹H NMR spectrum to assess sample purity and concentration. This initial spectrum will also provide a preliminary view of the proton resonances.
-
-
2D Homonuclear NMR (COSY/TOCSY):
-
Perform a 2D COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) experiment. These experiments reveal scalar coupling networks between protons.
-
Causality: The cross-peaks in a COSY spectrum connect protons that are directly coupled (typically through three bonds). This is essential for tracing the connectivity within each ribose sugar ring, allowing for the unambiguous assignment of the H1', H2', H3', and H4' protons. A TOCSY experiment extends this correlation along the entire spin system, which can be particularly useful for crowded spectral regions.
-
-
2D NOESY/ROESY Acquisition:
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments identify protons that are close in space (< 5 Å).
-
Causality: The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. This provides crucial distance restraints for determining the glycosidic torsion angle and the overall folding of the dinucleotide.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances using the through-bond correlations from the COSY/TOCSY spectra and the through-space correlations from the NOESY/ROESY spectra.
-
Measure the ³J(H1'-H2') coupling constants from a high-resolution 1D ¹H spectrum or from the fine structure of cross-peaks in a 2D spectrum. This will allow for the determination of the sugar pucker equilibrium for each nucleotide residue.
-
Integrate the NOE cross-peaks to obtain a set of interproton distance restraints.
-
Comparative Analysis of Methodologies
While NMR is a powerful tool, it is not the only method for studying the conformation of CpA. A comprehensive understanding often comes from integrating data from multiple techniques.
| Feature | NMR Spectroscopy | X-ray Crystallography | Computational Modeling |
| Sample State | Solution (biologically relevant) | Solid (crystal lattice) | In silico (virtual) |
| Structural Information | Ensemble of conformations, dynamics | High-resolution static structure | Predicted structures and dynamics |
| Strengths | - Provides information on dynamics and conformational equilibria. - Non-destructive. - Can be used to study interactions in solution. | - Can provide atomic resolution detail. - Well-established technique. | - Can explore a wide range of conformations. - Can provide insights into energetics. |
| Weaknesses | - Structure determination can be complex. - Less precise for large molecules. | - Requires crystallization, which may not be possible or may introduce artifacts. - Provides a static picture, not dynamics. | - Accuracy is dependent on the force field used. - Requires experimental validation. |
| Supporting Experimental Data | - ³J(H1'-H2') coupling constants for sugar pucker. - NOE-derived distance restraints for glycosidic angle and overall fold. | - Electron density maps. - Atomic coordinates. | - Potential energy surfaces. - Molecular dynamics trajectories. |
Synergistic Approaches: The Best of All Worlds
The most robust conformational models of CpA are often derived from a combination of these techniques. For example, an initial model can be generated using NMR data, and then this model can be refined using computational methods. X-ray crystal structures, when available, can provide an excellent starting point for both NMR and computational studies, although it is crucial to remember that the crystal structure represents only one possible conformation that may be influenced by crystal packing forces.
The conformational landscape of Cytidylyl-(3'->5')-adenosine is a dynamic interplay of sugar puckers, backbone torsions, and base orientations. NMR spectroscopy offers a unique and powerful lens through which to view this dynamic world in a solution state that mimics its biological environment. By carefully measuring and interpreting key NMR parameters, researchers can construct detailed models of CpA's conformational preferences. When combined with the high-resolution snapshots from X-ray crystallography and the exploratory power of computational modeling, a truly comprehensive understanding of this fundamental building block of life can be achieved.
References
-
IMSERC. Nucleic Acid NMR. Sugar Puckering. IMSERC. Available at: [Link].
-
Zhang, S., Zhang, N., & Szostak, J. W. (2012). Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template. Journal of the American Chemical Society, 134(7), 3691-3694. Available at: [Link].
-
Zhang, S., Zhang, N., & Szostak, J. W. (2012). Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template. National Institutes of Health. Available at: [Link].
-
Giner, J. L., & Farooqui, T. (2001). Release of Gelatinase A (Matrix Metalloproteinase 2) Induced by Photolysis of Caged Phosphatidic Acid in HT 1080 Metastatic Fibrosarcoma Cells. ResearchGate. Available at: [Link].
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Mooren, M. M. W. (1994). On Nucleic Acid Structure Analysis by NMR. Radboud University Repository. Available at: [Link].
-
Lebrun, A., & Lavery, R. (1996). Sensitivity of NMR Internucleotide Distances to B-DNA Conformation: Underlying Mechanics. Nucleic Acids Research, 24(12), 2268-2275. Available at: [Link].
-
Dethoff, E. A., Hansen, A. L., & Al-Hashimi, H. M. (2012). Resolving sugar puckers in RNA excited states exposes slow modes of repuckering dynamics. National Institutes of Health. Available at: [Link].
- Lipscomb, W. N., Hartsuck, J. A., Reeke, G. N., Jr., Quiocho, F. A., Bethge, P. H., Ludwig, M. L., Steitz, T. A., Muirhead, H., & Coppola, J. C. (1969). The structure of carboxypeptidase A. IX. The x-ray diffraction results in the light of the chemical sequence.
A Comparative Guide to Assessing the Impact of Cytidylyl-(3'->5')-adenosine on RNA Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate folding of ribonucleic acid (RNA) into complex secondary and tertiary structures is fundamental to its diverse biological functions. The incorporation of non-canonical elements, such as the dinucleotide Cytidylyl-(3'->5')-adenosine (CpA), can introduce significant structural perturbations. Understanding the nature and extent of these changes is critical for fields ranging from basic RNA biology to the design of RNA-based therapeutics. This guide provides a comprehensive framework for assessing the impact of a CpA modification on RNA secondary structure. We will objectively compare key experimental methodologies, delve into the causality behind experimental design, and provide detailed protocols to ensure robust and reproducible results.
Introduction: The Significance of CpA in RNA Structure
Cytidylyl-(3'->5')-adenosine is a dinucleotide linked by a standard phosphodiester bond.[][2] While composed of canonical bases, its presence as an un-paired or mismatched element within a structured RNA can disrupt local base-pairing and stacking interactions. This can lead to altered thermodynamic stability and conformational changes that impact protein binding, catalytic activity, and overall RNA function.[3] For drug development professionals, understanding how such modifications influence the structure of a target RNA is paramount for the rational design of small molecules or antisense oligonucleotides.
This guide will focus on a comparative analysis of three widely adopted techniques for probing RNA secondary structure:
-
Thermal Melt Analysis (Tm) : A thermodynamic approach to assess overall structural stability.
-
Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) : A high-resolution chemical probing technique that identifies flexible and constrained nucleotides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A powerful method for detailed, atomic-level structural elucidation.
Comparative Analysis of Methodologies
The choice of methodology depends on the specific research question, the required level of structural detail, and available resources.
| Methodology | Principle | Information Gained | Strengths | Limitations |
| Thermal Melt (Tm) Analysis | Measures the change in UV absorbance as an RNA molecule unfolds with increasing temperature.[4][5] | Overall thermodynamic stability (ΔG°, ΔH°, ΔS°) and melting temperature (Tm).[6][7] | Rapid, cost-effective, provides global stability data. | Low resolution; does not provide information on specific structural changes.[6] |
| SHAPE-MaP | Chemical probing with reagents that acylate the 2'-hydroxyl of flexible nucleotides. Modifications are identified as mutations during reverse transcription and sequencing.[8][9][10] | Single-nucleotide resolution map of local nucleotide flexibility, revealing paired vs. unpaired regions.[11][12] | High-throughput, provides detailed secondary structure models, applicable in vitro and in vivo.[9][12] | Indirect structural information; requires computational modeling to generate structures.[10] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to determine the 3D structure and dynamics of molecules in solution.[13][14][15] | Atomic-resolution 3D structure, identification of non-canonical interactions, and dynamic information.[15][16] | Provides the most detailed structural information.[13][14] | Technically demanding, requires specialized equipment and expertise, generally limited to smaller RNAs (<100 nucleotides).[15] |
Experimental Design: A Self-Validating Comparative Workflow
To rigorously assess the impact of a CpA modification, a comparative experimental design is essential. The core principle is to compare a "wild-type" (WT) RNA sequence to an identical sequence containing the CpA modification (CpA-variant).
Rationale for Experimental Choices
-
Sequence Design : The flanking sequences surrounding the CpA modification should be designed to form a known, stable secondary structure (e.g., a hairpin). This provides a defined structural context to measure the perturbation.
-
RNA Synthesis and Purification : High-purity RNA is crucial for all downstream applications. In vitro transcription is a common method, followed by denaturing polyacrylamide gel electrophoresis (PAGE) purification to ensure length and purity.
-
Control Strategy : The WT RNA serves as the primary control. Its structure should be well-characterized by the chosen methods to establish a baseline for comparison with the CpA-variant.
In-Depth Protocols and Data Interpretation
Protocol 1: Thermal Melt (Tm) Analysis
This protocol provides a method to determine the melting temperature (Tm), the temperature at which 50% of the RNA is unfolded. A significant shift in Tm between the WT and CpA-variant indicates an alteration in thermodynamic stability.
Step-by-Step Methodology:
-
Sample Preparation : Prepare samples of both WT and CpA-variant RNA at a known concentration (e.g., 1 µM) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Spectrophotometer Setup : Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.
-
Melting Program :
-
Equilibrate the samples at a low temperature (e.g., 20°C) for 10 minutes.
-
Increase the temperature in small increments (e.g., 0.5°C/minute) to a high temperature (e.g., 95°C), recording the absorbance at each step.
-
-
Data Analysis :
-
Plot absorbance versus temperature to generate the melting curve.
-
Calculate the first derivative of the curve. The peak of the derivative plot corresponds to the Tm.[4]
-
Data Presentation and Interpretation:
| RNA Sample | Tm (°C) | ΔTm (°C) (vs. WT) | Interpretation |
| WT RNA | 65.2 ± 0.3 | - | Baseline stability |
| CpA-Variant RNA | 60.7 ± 0.4 | -4.5 | CpA modification significantly destabilizes the overall structure. |
A decrease in Tm for the CpA-variant, as shown in the table, suggests that the modification disrupts favorable interactions, leading to a less stable structure.
Protocol 2: SHAPE-MaP
This protocol details how to obtain single-nucleotide resolution structural information. SHAPE reagents react with the 2'-hydroxyl group of conformationally flexible nucleotides.[9] Higher reactivity indicates a higher probability of the nucleotide being in a single-stranded or flexible region.
Step-by-Step Methodology:
-
RNA Folding : Fold WT and CpA-variant RNAs by heating to 95°C for 3 minutes, followed by slow cooling to room temperature in the desired buffer.
-
SHAPE Modification :
-
Divide each RNA sample into two aliquots: one for the (+) reagent and one for the (-) reagent (control, usually DMSO).
-
Add the SHAPE reagent (e.g., 1M7 or NAI) to the (+) sample and incubate.
-
-
RNA Purification : Purify the RNA from both (+) and (-) reactions to remove the SHAPE reagent.
-
Reverse Transcription (MaP) : Perform reverse transcription using a fluorescently labeled primer under conditions that cause the reverse transcriptase to misincorporate a nucleotide opposite a SHAPE-adducted base.[8]
-
Capillary Electrophoresis : Analyze the resulting cDNA fragments by capillary electrophoresis.
-
Data Analysis :
-
Align the electrophoresis traces from the (+) and (-) reactions.
-
Calculate the SHAPE reactivity for each nucleotide by subtracting the (-) control signal from the (+) signal and normalizing the data.
-
Data Presentation and Interpretation:
The output is a reactivity profile for each RNA. A significant increase in SHAPE reactivity at or near the site of the CpA modification in the variant RNA compared to the WT would indicate that the CpA has induced a local unfolding or increase in flexibility. These reactivity values can then be used as constraints in RNA folding algorithms to generate more accurate secondary structure models.[17]
Authoritative Grounding & Conclusion
The methodologies presented here are well-established in the field of RNA structural biology. Thermal melt analysis provides a crucial, albeit low-resolution, measure of the thermodynamic consequences of a CpA modification.[4][6][7] For a more detailed view, SHAPE-MaP offers nucleotide-level insights into structural changes, revealing local perturbations that would be missed by bulk methods.[8][9][10] For the highest level of structural detail, particularly for understanding the precise orientation of the CpA dinucleotide and its interactions, NMR spectroscopy is the gold standard for small RNAs.[13][14][15]
By employing a comparative approach using these self-validating systems, researchers can confidently and accurately assess the impact of a Cytidylyl-(3'->5')-adenosine modification on RNA secondary structure. This knowledge is fundamental to advancing our understanding of RNA biology and is a critical component in the pipeline for the development of novel RNA-targeted therapeutics.
References
- A Critical Review of Computational Methods for RNA Secondary Structure Prediction.Vertex AI Search.
- Applications of NMR to structure determin
- RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP).PMC, PubMed Central.
- In-cell RNA structure probing with SHAPE-MaP.PMC, PubMed Central, NIH.
- Probing RNA Structure with Chemical Reagents and Enzymes.PMC, NIH.
- SHAPE-Map.Illumina.
- Application of NMR Spectroscopy to Determine Small RNA Structure.Springer.
- RNA Structure Determination: Methods and Protocols.
- Dr. Kevin Weeks: a MaP of RNA structural landscapes.MiSciWriters.
- Folding and Finding RNA Secondary Structure.PMC, NIH.
- Accurate RNA Structure Mapping with SHAPE-MaP.eSHAPE, Eclipsebio.
- Nuclear magnetic resonance spectroscopy of nucleic acids.Wikipedia.
- Analysis of thermal melting curves.PubMed.
- Optical Melting Measurements of Nucleic Acid Thermodynamics.PMC, PubMed Central.
- Nucleic Acid Thermal Stability Analysis (Tm Analysis).Shimadzu.
- Thermodynamic studies of RNA stability.PubMed, NIH.
- 3'-O-(5'-Cytidylyl)adenosine.BOC Sciences.
- Functional roles of RNA editing. Adenosine and cytidine deaminases...
- Cytidylyl-(3′→5′)-adenosine.CymitQuimica.
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Methods for confirming the sequence of RNA oligonucleotides containing Cytidylyl-(3'->5')-adenosine
A Comparative Guide to the Sequence Confirmation of RNA Oligonucleotides
Abstract
The precise sequence of an RNA oligonucleotide is fundamental to its function, a principle that holds paramount importance in both basic research and the burgeoning field of RNA therapeutics, including siRNAs, sgRNAs, and mRNA-based vaccines. Verification of this primary structure is a critical step in quality control and experimental validation. This guide provides an in-depth comparison of the principal methodologies for confirming the sequence of RNA oligonucleotides. We will objectively evaluate classical enzymatic and chemical techniques, high-resolution mass spectrometry, and high-throughput sequencing platforms. Using the canonical Cytidylyl-(3'->5')-adenosine (CpA) dinucleotide as a recurring analytical reference point, we will explore the underlying principles, experimental workflows, and relative strengths and weaknesses of each approach. Furthermore, this guide extends beyond canonical structures to discuss how each method addresses the analytical challenges presented by modified bases and non-standard linkages, providing researchers, scientists, and drug development professionals with the expert insights needed to select the most appropriate validation strategy for their specific application.
Chapter 1: Foundational Methods: Enzymatic and Chemical Sequencing
The earliest reliable methods for nucleic acid sequencing relied on base-specific cleavage to generate a "ladder" of fragments, which, when separated by size, could be used to deduce the sequence. These techniques, while largely superseded by modern methods in terms of throughput, remain foundational to our understanding of polynucleotide analysis and can still be valuable for specific applications.
Principle of Operation
The core principle involves four key steps:
-
End-Labeling: The RNA oligonucleotide is radioactively (e.g., ³²P) or fluorescently labeled at either the 5' or 3' terminus. This ensures that only fragments originating from that specific end are visualized.
-
Partial Digestion: The end-labeled RNA is divided into several aliquots, each subjected to a cleavage agent under conditions that result in, on average, only one cut per molecule.
-
Enzymatic Sequencing: Utilizes ribonucleases (RNases) with specific cleavage sites. For instance, RNase T1 cleaves after guanine residues, while RNase A cleaves after cytosine and uracil.[1][2]
-
Chemical Sequencing (Alkaline Hydrolysis): Employs a chemical agent, typically a base like sodium carbonate, to catalyze the non-specific hydrolysis of the phosphodiester backbone.[3][4][5] This creates a complete ladder of all possible fragment lengths, serving as a reference.[6]
-
-
Gel Electrophoresis: The resulting fragments from each reaction are separated with single-base resolution on a high-percentage denaturing polyacrylamide gel.
-
Sequence Deduction: The gel is visualized (e.g., by autoradiography), and the sequence is read from the bottom up by identifying which lane contains a band at each position.
Experimental Workflow: Enzymatic Sequencing
Caption: Workflow for classical enzymatic RNA sequencing.
Application to the CpA Dinucleotide
Confirming a CpA sequence with this method is straightforward. In a hypothetical sequence ...GC A**G...:
-
The RNase A reaction would produce a fragment ending at the C residue.
-
An RNase U2 (A-specific) reaction would produce a fragment ending at the A residue.
-
The RNase T1 reaction would produce fragments ending at the flanking G residues. By observing bands in the 'C/U' lane followed immediately by a band in the 'A' lane one base longer, the CpA sequence is confirmed. The alkaline hydrolysis ladder would show bands at both positions, confirming their presence in the backbone.[3][7]
Protocol: Alkaline Hydrolysis for RNA Sequencing Ladder
This protocol provides a reference ladder containing fragments of every possible length.[4][6]
-
Preparation: In a microcentrifuge tube, combine 0.1-3 µg of 5'-end-labeled RNA and 3 µg of carrier yeast tRNA. The initial volume should not exceed 5 µl.
-
Buffering: Add sufficient 1X Alkaline Hydrolysis Buffer (50 mM Sodium Carbonate, pH 9.2, 1 mM EDTA) to bring the final volume to 15 µl.
-
Timed Hydrolysis: Aliquot 5 µl of the mixture into three separate tubes. Heat all tubes to 95°C.
-
After 2 minutes, move Tube #1 to ice.
-
After 5 minutes, move Tube #2 to ice.
-
After 15 minutes, move Tube #3 to ice.
-
Expert Insight: Using multiple time points ensures that an optimal distribution of fragment lengths is generated for clear visualization on the gel.[3]
-
-
Stopping Reaction: Add 10 µl of Acrylamide Gel Loading Buffer (e.g., 95% Formamide, 18 mM EDTA) to each tube to stop the reaction and prepare for loading.
-
Electrophoresis: Fractionate 3 µl from each tube on a denaturing polyacrylamide/urea sequencing gel.
-
Visualization: Visualize the resulting ladders via autoradiography.
Evaluation
| Feature | Performance & Considerations |
| Principle | Direct sequencing via base-specific cleavage. |
| Accuracy | High, provides base-level resolution. |
| Throughput | Very low. Manual process, one sample at a time. |
| Read Length | Limited to ~50-100 nucleotides due to gel resolution constraints. |
| Modifications | Can be problematic. A modified base may inhibit or alter enzymatic cleavage, leading to gaps or ambiguities in the sequence. |
| Pros | Relatively low instrument cost; conceptually straightforward. |
| Cons | Labor-intensive; often requires radioactive materials; sensitive to RNA secondary structure; low throughput. |
Chapter 2: High-Resolution Analysis: Mass Spectrometry
For definitive quality control of synthetic oligonucleotides, mass spectrometry (MS) has become the industry gold standard.[8][9] It provides an unparalleled combination of accuracy, sensitivity, and the ability to characterize not only the sequence but also the exact mass of the molecule and any impurities.
Principle of Operation
MS-based confirmation is typically a two-stage process, often combining liquid chromatography (LC) for separation with MS for detection.[10]
-
Intact Mass Analysis (LC-MS): The full-length oligonucleotide is ionized (usually via electrospray ionization, ESI) and its mass-to-charge (m/z) ratio is measured. Software then deconvolutes this m/z spectrum to calculate the exact molecular weight of the molecule. This initial step confirms that the oligonucleotide was synthesized to the correct length and composition.
-
Sequence Confirmation (LC-MS/MS): To confirm the sequence, ions corresponding to the full-length oligonucleotide are selected and subjected to fragmentation within the mass spectrometer, a process called tandem mass spectrometry (MS/MS).[11] Collision-induced dissociation (CID) is a common fragmentation method where the ions collide with an inert gas, causing the phosphodiester backbone to break at predictable locations.[12] The masses of the resulting fragment ions are measured, creating a "mass ladder" that can be computationally matched to the expected sequence.[10]
Experimental Workflow: LC-MS/MS Sequencing
Sources
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A Senior Scientist's Guide to Cross-Validation of Cytidylyl-(3'->5')-adenosine (CpA) Quantification Methods
Introduction: The Critical Role of Cytidylyl-(3'->5')-adenosine (CpA) in Innate Immunity
Cytidylyl-(3'->5')-adenosine (CpA), a non-canonical cyclic dinucleotide, is a vital second messenger in the cGAS-STING pathway, a cornerstone of the innate immune system's defense against pathogens and cellular damage.[1][2][3] Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated, producing cyclic GMP-AMP (cGAMP), including CpA isomers.[2][3] These molecules then bind to and activate the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum.[1][2][4][5] This activation triggers a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, mounting an effective anti-viral and anti-tumor response.[1][3][4]
Given its central role in immunity and its therapeutic potential in oncology and infectious diseases, the accurate and precise quantification of CpA in complex biological matrices is paramount for researchers, clinicians, and drug developers. The choice of analytical method can significantly impact experimental outcomes, making a thorough understanding and cross-validation of available techniques essential for data integrity and reproducibility.
This guide provides an in-depth comparison of the most common methodologies for CpA quantification, offering insights into their underlying principles, performance characteristics, and best practices for cross-validation. We will delve into the "gold standard" of mass spectrometry, explore chromatographic and electrophoretic techniques, and examine the utility of fluorescence-based assays.
Core Principles of Bioanalytical Method Validation
Before comparing specific techniques, it is crucial to understand the foundational principles of bioanalytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines to ensure that an analytical method is suitable for its intended purpose.[6][7][8][9] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[7][8]
-
Accuracy: The closeness of the measured value to the true value.[7][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[7][9]
-
Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte.[7][8][9] This includes the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[7]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.[7][8]
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[7][8]
Cross-validation involves comparing the results from two or more distinct, validated bioanalytical methods to ensure consistency and reliability of the data, especially when data is generated across different laboratories or using different techniques.
Comparative Analysis of CpA Quantification Methods
The selection of a CpA quantification method depends on several factors, including the required sensitivity and specificity, sample throughput, cost, and the nature of the biological matrix. Here, we compare the most prevalent techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules like CpA due to its exceptional sensitivity and specificity.[10][11] This technique combines the separation power of high-performance liquid chromatography (HPLC) with the precise detection and quantification capabilities of tandem mass spectrometry.
Principle: The sample is first injected into an HPLC system where CpA is separated from other matrix components on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer. In the mass spectrometer, molecules are ionized, and the parent ion corresponding to CpA is selected. This parent ion is then fragmented, and specific fragment ions are detected and quantified. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity.[12]
Advantages:
-
High Sensitivity and Specificity: Capable of detecting CpA at very low concentrations (picomolar to nanomolar range).[10][13] The use of MRM minimizes interference from other molecules.
-
Multiplexing Capability: Can simultaneously quantify CpA and other related cyclic dinucleotides and metabolites in a single run.[10]
-
Structural Confirmation: Provides structural information, confirming the identity of the analyte.
Limitations:
-
High Cost: The instrumentation is expensive to purchase and maintain.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision.[14] Careful sample preparation and the use of stable isotope-labeled internal standards are crucial to mitigate these effects.[13][15]
-
Lower Throughput: While faster than some methods, it can be a bottleneck for very large-scale screening campaigns.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a more accessible and cost-effective chromatographic method for CpA quantification.
Principle: Similar to LC-MS/MS, HPLC separates CpA from other components in the sample. As the separated components elute from the column, they pass through a UV detector. CpA, containing purine and pyrimidine bases, absorbs UV light at a specific wavelength (typically around 254-260 nm), and the amount of absorbance is proportional to its concentration.[16][17]
Advantages:
-
Cost-Effective: Instrumentation is more affordable and widely available compared to LC-MS/MS.
-
Robust and Reliable: A well-established and robust technique for the analysis of nucleotides.[18][19]
-
Good Linearity: Often exhibits excellent linearity over a wide concentration range.[18]
Limitations:
-
Lower Sensitivity: Significantly less sensitive than LC-MS/MS, making it unsuitable for samples with very low CpA concentrations.
-
Lower Specificity: Co-eluting compounds that also absorb UV light at the same wavelength can interfere with quantification, leading to overestimation.[19]
Fluorescence-Based Assays
Fluorescence-based assays offer a high-throughput and often more cost-effective alternative to chromatographic methods. These assays can be designed in various formats, including competitive binding assays and enzyme-coupled assays.
Principle: A common approach is a competitive immunoassay or a binding assay using a CpA-specific antibody or binding protein. In this format, a known amount of fluorescently labeled CpA competes with the unlabeled CpA in the sample for a limited number of binding sites. The resulting fluorescence signal is inversely proportional to the concentration of CpA in the sample. Another approach involves using fluorescent probes that change their properties upon binding to CpA.[20][21][22]
Advantages:
-
High Throughput: Well-suited for screening large numbers of samples in 96-well or 384-well plate formats.[20][22]
-
Good Sensitivity: Can achieve high sensitivity, often in the nanomolar range.[21]
-
Cost-Effective: Generally less expensive per sample than LC-MS/MS.
Limitations:
-
Potential for Interference: The fluorescence signal can be affected by compounds in the sample matrix that are also fluorescent or that quench fluorescence.
-
Indirect Measurement: These assays measure the binding event rather than directly quantifying the molecule, which can be susceptible to non-specific binding.
-
Cross-Reactivity: Antibodies or binding proteins may cross-react with structurally similar molecules, leading to inaccurate results.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be used for the analysis of charged molecules like CpA.
Principle: CE separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution.[23] When a high voltage is applied across the capillary, charged molecules migrate towards the electrode of opposite charge at different velocities, leading to their separation.[23] Detection is typically performed using UV absorbance or fluorescence.
Advantages:
-
High Separation Efficiency: Provides excellent resolution of closely related molecules.
-
Small Sample Volume: Requires only a very small amount of sample (nanoliter range).[24]
-
Fast Analysis Times: Separations are often completed in a matter of minutes.[24]
Limitations:
-
Lower Sensitivity with UV Detection: Similar to HPLC-UV, sensitivity can be a limiting factor.
-
Reproducibility Challenges: Migration times can be sensitive to small changes in buffer composition, temperature, and capillary surface conditions, which can affect reproducibility.
-
Matrix Effects: The sample matrix can influence the electrophoretic mobility and separation efficiency.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the different CpA quantification methods. The values provided are indicative and can vary depending on the specific instrumentation, assay design, and sample matrix.
| Parameter | LC-MS/MS | HPLC-UV | Fluorescence-Based Assays | Capillary Electrophoresis (UV) |
| Principle | Chromatographic Separation & Mass Detection | Chromatographic Separation & UV Absorbance | Competitive Binding or Probe Activation | Electrophoretic Separation & UV Absorbance |
| Sensitivity (Typical LOQ) | pM - low nM | high nM - µM | low - mid nM | high nM - µM |
| Specificity | Very High | Moderate | Moderate to High | High |
| Throughput | Moderate | Moderate | High | Moderate to High |
| Cost per Sample | High | Low | Low to Moderate | Low |
| Instrumentation Cost | Very High | Moderate | Low to Moderate | Moderate |
| Key Advantage | Gold standard sensitivity and specificity | Cost-effective and robust | High throughput for screening | High separation efficiency |
| Key Limitation | High cost and potential matrix effects | Lower sensitivity and specificity | Potential for interference and cross-reactivity | Reproducibility and sensitivity challenges |
Cross-Validation Workflow: Ensuring Data Concordance
A robust cross-validation study is essential when comparing or switching between different analytical methods for CpA quantification. The goal is to demonstrate that the different methods provide comparable and reliable data for the same set of samples.
Below is a diagram illustrating a typical cross-validation workflow:
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Cytidylyl-(3'->5')-adenosine
Introduction: Cytidylyl-(3'->5')-adenosine (CpA) is a dinucleotide, a fundamental component of RNA, utilized by researchers as a tool to investigate critical biological processes like RNA editing.[] As with any laboratory reagent, the integrity of our research and the safety of our personnel and environment depend on a thorough understanding of the entire lifecycle of the chemical, from procurement to disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of CpA. Our approach moves beyond simple checklists to instill a deep understanding of the causality behind these procedures, empowering you to make informed decisions for this and other chemical reagents in your laboratory.
Section 1: Hazard Characterization and Prudent Planning
Therefore, the primary directive is to manage CpA waste as, at minimum, a non-hazardous chemical waste stream, segregated from general refuse. The ultimate responsibility for waste determination rests with the waste generator—the laboratory personnel who have the most knowledge of the material's use and potential contaminants.[4] This process must be governed by your institution's Chemical Hygiene Plan (CHP), a mandatory program required by the Occupational Safety and Health Administration (OSHA) that outlines the specific procedures and responsibilities to protect workers from chemical health hazards.[5]
Section 2: Disposal Decision Workflow
The correct disposal pathway for Cytidylyl-(3'->5')-adenosine depends entirely on its form and how it was used. A substance that is non-hazardous in its pure form can become a regulated hazardous waste if it is mixed with other hazardous materials or becomes biologically contaminated. The following decision workflow provides a logical pathway to determine the appropriate disposal stream.
Caption: Disposal decision workflow for Cytidylyl-(3'->5')-adenosine waste.
Section 3: Step-by-Step Disposal Protocols
This protocol applies to unused, expired, or surplus solid CpA.
-
Containerization: Place the solid CpA, preferably in its original container, into a larger, sealable, and chemically compatible secondary container. Plastic is often preferred for chemical waste containment.[6]
-
Labeling: Affix a hazardous waste label to the outer container. Clearly write the full chemical name, "Cytidylyl-(3'->5')-adenosine," and indicate that it is a solid waste. Ensure the label includes the date of waste generation and the principal investigator's name.
-
Storage: Store the container in your lab's designated Satellite Accumulation Area (SAA).[6][7] This area must be at or near the point of generation and under the control of laboratory personnel.[7][8] Keep the container closed except when adding waste.[4][6]
-
Pickup: Arrange for waste collection through your institution's Environmental Health & Safety (EHS) department.
This protocol applies to solutions where CpA is dissolved in water or non-hazardous buffers (e.g., saline, PBS) with a neutral pH.
-
Sink Disposal Evaluation: Sink disposal is strongly discouraged as a default practice. It is permissible only for very small quantities of non-hazardous materials and is subject to strict local and institutional regulations.[9] Generally, aqueous solutions of CpA should be collected as chemical waste.
-
Containerization: Collect the aqueous waste in a clearly labeled, leak-proof container, typically a plastic carboy. Do not mix with organic solvents or other incompatible waste streams.[4]
-
Labeling: Label the container "Aqueous Waste" and list all components, including "Cytidylyl-(3'->5')-adenosine" and the buffer system.
-
Storage and Pickup: Store the sealed container in the SAA and arrange for EHS pickup.
This protocol applies when CpA is part of a solution containing other regulated hazardous chemicals (e.g., organic solvents like acetonitrile, toxic reagents like formamide).
-
Hazard Determination: The entire mixture is now considered hazardous waste. Its handling and disposal protocol are dictated by the most hazardous component in the mixture.
-
Segregation: It is critical not to mix incompatible waste streams.[4][10] For example, halogenated and non-halogenated solvent wastes are often collected separately.[4]
-
Containerization: Use a container compatible with all chemical components of the mixture. For instance, do not store acidic or basic solutions in metal containers.[8]
-
Labeling: Label the container with the names of all chemical constituents and their approximate percentages. Mark all applicable hazard characteristics (e.g., flammable, toxic, corrosive).
-
Storage and Pickup: Store in the SAA, ensuring physical separation from incompatible containers, and arrange for EHS pickup.
This protocol applies to any material contaminated with CpA and biological agents, such as recombinant DNA, cell cultures, or bacteria. Per NIH guidelines, such waste must be decontaminated before final disposal.[11]
-
Decontamination (First Step):
-
Liquids (e.g., cell media): Add fresh bleach to achieve a final concentration of 10% and allow a contact time of at least 30 minutes for disinfection.[11]
-
Solids (e.g., contaminated gels, pipette tips, gloves): Collect in a red or orange biohazard bag placed within a rigid, leak-proof container.[12] Decontaminate via autoclaving according to your institution's validated procedures.[10][12]
-
-
Post-Decontamination Assessment:
-
After decontamination, the biological hazard is neutralized. However, the chemical hazard remains.
-
Bleach-Treated Liquids: If the only other component is a non-hazardous buffer, the decontaminated liquid may be eligible for sink disposal, pending institutional approval.[11] If it contains other chemicals, it must be collected as aqueous chemical waste.
-
Autoclaved Solids: Once autoclaved and cooled, the material is no longer biohazardous. It should be disposed of as solid chemical waste following Protocol 3.1. Place the autoclaved (and now often melted) bag into a labeled chemical waste box or container.
-
-
Storage and Pickup: Store the decontaminated and repackaged chemical waste in the SAA for EHS pickup.
Section 4: Regulatory Compliance and Best Practices
Adherence to federal and state regulations, as administered by your EHS office, is mandatory. The EPA's Resource Conservation and Recovery Act (RCRA) governs hazardous waste from generation to disposal.[7]
| Parameter | Requirement | Rationale |
| Waste Determination | Must be performed by the generator at the time waste is first generated.[6] | Ensures accurate classification and prevents improper mixing or disposal. |
| SAA Volume Limit | Max 55 gallons of hazardous waste or 1 quart of acutely toxic (P-listed) waste.[6][7] | Prevents the accumulation of large quantities of hazardous materials in a working laboratory. |
| SAA Time Limit | Waste must be removed within 3 days of exceeding volume limits.[4][6] Some states impose a general 1-year limit.[4] | Minimizes long-term storage risks in non-permitted areas. |
| Container Management | Must be compatible with contents, kept closed, and properly labeled.[4][6][8] | Prevents leaks, reactions, vapor release, and ensures proper identification for disposal. |
| Waste Minimization | Order only needed quantities, use microscale experiments where possible.[6][7] | Reduces the volume of waste generated, lowering both cost and risk. |
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Adenosine Safety Data Sheet. Carl ROTH. [Link]
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Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]
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Management of Biosafety Level 1 (BSL1) Recombinant or Synthetic Nucleic Acid Waste - FACT SHEET. The University of Utah. [Link]
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Adenosine SAFETY DATA SHEET. Bio-Connect. [Link]
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Navigating the Unseen: A Guide to Safely Handling Cytidylyl-(3'->5')-adenosine
For the pioneering researchers and scientists in the dynamic field of drug development, the introduction of novel compounds is a daily reality. Among these is Cytidylyl-(3'->5')-adenosine, a dinucleotide with significant potential in biomedical research.[] While its scientific promise is vast, a comprehensive understanding of its handling and safety protocols is paramount to ensuring a secure and productive research environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to work with this compound confidently and safely.
Understanding the Hazard Landscape
Core Principles of Safe Handling
The Occupational Safety and Health Administration (OSHA) mandates that employers have a written Chemical Hygiene Plan (CHP) that outlines procedures for worker protection and safety.[3] This guide serves as a practical supplement to your institution's CHP. The fundamental principle is to minimize all chemical exposures.[4] Always assume that a substance of unknown toxicity is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to Cytidylyl-(3'->5')-adenosine. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Handling solid compound (weighing, aliquoting) | Nitrile gloves (double-gloving recommended) | Chemical splash goggles | Full-length, long-sleeved lab coat | N95 respirator if not handled in a chemical fume hood |
| Preparing solutions | Nitrile gloves | Chemical splash goggles | Full-length, long-sleeved lab coat | Not generally required if performed in a well-ventilated area or fume hood |
| Conducting experiments with dilute solutions | Nitrile gloves | Safety glasses with side shields | Full-length, long-sleeved lab coat | Not generally required |
| Cleaning spills | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles | Chemical-resistant apron over a lab coat | N95 respirator or higher, depending on the spill size and ventilation |
Rationale for PPE Selection:
-
Gloves: Nitrile gloves provide good chemical resistance for incidental contact. Double-gloving is a prudent measure when handling the solid form to prevent contamination in case of a tear in the outer glove.
-
Eye Protection: Chemical splash goggles are essential when handling the solid compound or preparing solutions to protect against accidental splashes.[5] For work with dilute solutions, safety glasses with side shields offer adequate protection.
-
Lab Coat: A full-length, long-sleeved lab coat protects your skin and personal clothing from contamination.[5]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, an N95 respirator is recommended to prevent inhalation of fine particles.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your experiments.
1. Preparation and Area Designation:
-
Before handling Cytidylyl-(3'->5')-adenosine, ensure you have read and understood your institution's Chemical Hygiene Plan.[3]
-
Designate a specific area for handling the compound, preferably within a chemical fume hood, especially when working with the solid form.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Verify that all necessary PPE is available and in good condition.
2. Weighing the Solid Compound:
-
Don the appropriate PPE: This includes double nitrile gloves, a lab coat, and chemical splash goggles. If not using a fume hood, an N95 respirator is necessary.
-
Use a chemical fume hood or a balance enclosure: This will contain any airborne particles.
-
Handle with care: Use a spatula to transfer the solid compound. Avoid creating dust.
-
Clean up spills immediately: Use a damp paper towel to gently wipe up any spilled powder. Dispose of the contaminated towel as chemical waste.
3. Preparing Solutions:
-
Don the appropriate PPE: Nitrile gloves, a lab coat, and chemical splash goggles are required.
-
Work in a well-ventilated area: A chemical fume hood is recommended, but not strictly necessary if working with small volumes and the area is well-ventilated.
-
Add the solid to the solvent slowly: This will prevent splashing.
-
Ensure the container is properly labeled: The label should include the compound name, concentration, date, and your initials.[6]
4. Experimental Procedures:
-
Don the appropriate PPE: At a minimum, this includes nitrile gloves, a lab coat, and safety glasses with side shields.
-
Avoid skin contact: If the solution comes into contact with your skin, wash the affected area immediately with soap and water for at least 15 minutes.[2]
-
Do not pipette by mouth: Always use a mechanical pipetting device.[7]
Decision-Making Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with Cytidylyl-(3'->5')-adenosine.
Caption: PPE Selection Workflow for Cytidylyl-(3'->5')-adenosine.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of Cytidylyl-(3'->5')-adenosine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Solid Waste:
-
Unused or expired solid compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
-
Contaminated materials: This includes items such as used gloves, weigh boats, and paper towels. Place these in a designated hazardous waste container.
2. Liquid Waste:
-
Unused or waste solutions: Collect in a clearly labeled, sealed waste container. Do not pour down the drain.
-
Aqueous solutions: Depending on your institution's and local regulations, it may be permissible to neutralize and dispose of very dilute aqueous solutions down the drain. However, it is always best to err on the side of caution and collect all chemical waste for professional disposal.
3. General Guidelines:
-
Follow your institution's hazardous waste disposal procedures. These procedures are designed to comply with local, state, and federal regulations.
-
Never mix incompatible waste streams. [8]
-
Clearly label all waste containers with the contents and the words "Hazardous Waste."
By adhering to these guidelines, you can create a safe and efficient workflow for handling Cytidylyl-(3'->5')-adenosine, allowing you to focus on your research with the confidence that you are protecting yourself, your colleagues, and the environment.
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Adenosine SAFETY DATA SHEET. Bio-Connect. [Link]
-
Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PubMed Central. [Link]
-
The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
